3-Chloro-5-nitropyridin-4-amine
Description
Structure
3D Structure
Properties
IUPAC Name |
3-chloro-5-nitropyridin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4ClN3O2/c6-3-1-8-2-4(5(3)7)9(10)11/h1-2H,(H2,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXJAZHZQIPPEDN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C=N1)Cl)N)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10672156 | |
| Record name | 3-Chloro-5-nitropyridin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10672156 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
89284-28-6 | |
| Record name | 3-Chloro-5-nitropyridin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10672156 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Technical Guide: 3-Chloro-5-nitropyridin-4-amine (CAS: 89284-28-6)
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Chloro-5-nitropyridin-4-amine is a key heterocyclic building block in medicinal chemistry and drug discovery. Its unique substitution pattern, featuring an amine, a chloro group, and a nitro group on a pyridine ring, provides multiple reactive sites for the synthesis of complex molecular architectures. This technical guide provides an in-depth overview of the physicochemical properties, synthesis, and applications of this compound, with a focus on its role as a versatile intermediate in the development of targeted therapeutics, particularly kinase inhibitors. Detailed experimental protocols and quantitative data are presented to facilitate its use in research and development.
Physicochemical Properties
This compound, also known by its synonym 4-Amino-3-chloro-5-nitropyridine, is a stable crystalline solid under standard conditions.[1] Its key physicochemical properties are summarized in the table below, providing essential information for its handling, storage, and use in chemical reactions.
| Property | Value | Reference |
| CAS Number | 89284-28-6 | [2] |
| Molecular Formula | C₅H₄ClN₃O₂ | [2] |
| Molecular Weight | 173.56 g/mol | [2] |
| Melting Point | 181 °C | [1][3] |
| Boiling Point | 323.1 °C at 760 mmHg | [3] |
| Density | 1.596 g/cm³ | [3] |
| Appearance | Yellow to light yellow powder | |
| Storage | Keep in dark place, Inert atmosphere, Room temperature | [1] |
Synthesis
The primary synthetic route to this compound involves the regioselective amination of a dichloronitropyridine precursor. A plausible and referenced method is the reaction of 3,4-dichloro-5-nitropyridine with ammonia. The electron-withdrawing nature of the nitro group and the pyridine ring nitrogen activates the chlorine atoms towards nucleophilic aromatic substitution.
Experimental Protocol: Synthesis of this compound
This protocol is based on analogous amination reactions of dichloronitropyridines.[3]
Materials:
-
3,4-dichloro-5-nitropyridine
-
Aqueous or alcoholic solution of ammonia (excess)
-
Suitable solvent (e.g., ethanol, THF)
-
Pressure-rated reaction vessel
-
Standard laboratory glassware for workup and purification
Procedure:
-
In a pressure-rated reaction vessel, dissolve 3,4-dichloro-5-nitropyridine in a suitable solvent such as ethanol or tetrahydrofuran (THF).
-
Add an excess of an aqueous or alcoholic solution of ammonia to the vessel.
-
Seal the vessel and stir the reaction mixture at a moderate temperature (e.g., 50-100 °C).
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Upon completion, cool the reaction vessel to room temperature and carefully vent any excess pressure.
-
Remove the solvent and excess ammonia under reduced pressure.
-
Perform a standard aqueous workup:
-
To the residue, add ethyl acetate and water and transfer to a separatory funnel.
-
Separate the organic layer and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude this compound by recrystallization or column chromatography on silica gel.
DOT Diagram: Synthesis Workflow
Caption: Workflow for the synthesis of this compound.
Applications in Drug Discovery and Development
This compound is a valuable intermediate for the synthesis of a wide range of biologically active molecules. Its derivatives have been investigated for various therapeutic applications, including as enzyme inhibitors and kinase inhibitors for the treatment of cancer and other diseases. The presence of the amino, chloro, and nitro groups allows for diverse chemical modifications to explore structure-activity relationships (SAR).
Role as a Precursor for Kinase Inhibitors
Substituted pyridines are a common scaffold in the design of kinase inhibitors, which are a major class of targeted cancer therapies. The pyridine core can form crucial hydrogen bonds with the hinge region of the kinase ATP-binding pocket. This compound serves as a starting material for the synthesis of more complex substituted pyridines that can be further elaborated into potent and selective kinase inhibitors.
While a specific marketed drug directly originating from this starting material is not prominently documented, its isomers and related structures are key components in the synthesis of inhibitors for various kinases, including Polo-like kinase 1 (PLK1), Janus kinase 2 (JAK2), and others.[4][5]
Example Application: Synthesis of Pyrimido[4,5-b]indole-based VEGFR-2 Inhibitors
Although not a direct use of the title compound, a closely related synthetic strategy is employed in the development of vascular endothelial growth factor receptor-2 (VEGFR-2) inhibitors. In this context, a related pyrimidine-based intermediate, N-(4,5-dichloro-9H-pyrimido[4,5-b]indol-2-yl)-2,2-dimethylpropanamide, undergoes nucleophilic displacement of the 4-chloro group by various anilines to produce potent VEGFR-2 inhibitors.[6] This highlights the utility of the chloro-amino-pyridine scaffold in accessing such privileged structures in medicinal chemistry.
DOT Diagram: Kinase Inhibitor Design Logic
Caption: Logical workflow for kinase inhibitor discovery using the title compound.
Quantitative Biological Data of Derivatives
The following table summarizes the biological activity of some compounds derived from related chloro-nitro-aminopyridine scaffolds, demonstrating the potential of this chemical class in drug discovery.
| Compound Class | Target Kinase | IC₅₀ (µM) | Reference |
| Aminopyridines | JAK2 | 8.5 - 12.2 | [5] |
| Pyridyloxy-substituted acetophenone oxime ethers | Protoporphyrinogen oxidase | 3.11 - 4.18 | [7] |
| 5-Nitropyridin-2-yl derivative of Meldrum's acid | Chymotrypsin | 8.67 ± 0.1 | [7] |
| 5-Nitropyridin-2-yl derivative of Meldrum's acid | Urease | 29.21 ± 0.98 | [7] |
| Pyrimido[4,5-b]indole derivative (Compound 5) | VEGFR-2 | Potent (equipotent to standard) | [6] |
Signaling Pathway Context: VEGFR-2 Inhibition in Angiogenesis
As derivatives of chloro-amino-pyridines have shown promise as VEGFR-2 inhibitors, it is relevant to understand the signaling pathway they aim to disrupt. VEGFR-2 is a key receptor tyrosine kinase that plays a central role in angiogenesis, the formation of new blood vessels. In cancer, tumors induce angiogenesis to obtain the necessary nutrients and oxygen for their growth and metastasis.
DOT Diagram: VEGFR-2 Signaling Pathway and Inhibition
Caption: Simplified VEGFR-2 signaling pathway and the point of intervention for inhibitors.
By inhibiting the ATP-binding site of VEGFR-2, kinase inhibitors developed from scaffolds like this compound can block the downstream signaling cascade, thereby preventing the proliferation, survival, and migration of endothelial cells, which ultimately leads to the suppression of tumor angiogenesis.
Conclusion
This compound is a synthetically versatile and valuable building block for the development of novel bioactive compounds. Its utility as a precursor for kinase inhibitors and other targeted therapies is well-supported by the broader literature on substituted pyridines in medicinal chemistry. The information and protocols provided in this guide are intended to support researchers and drug development professionals in leveraging the potential of this compound in their discovery programs. Further exploration of its reactivity and its incorporation into diverse molecular scaffolds is likely to yield novel therapeutic candidates for a range of diseases.
References
- 1. 3-Chloro-5-Nitropyridine-4-amine Ten Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 2. nbinno.com [nbinno.com]
- 3. Page loading... [guidechem.com]
- 4. CN103819398B - The synthetic method of the chloro-3-nitropyridine of 4-amino-2- - Google Patents [patents.google.com]
- 5. Nitropyridines in the Synthesis of Bioactive Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and biological activity of 5-chloro-N4-substituted phenyl-9H-pyrimido[4,5-b]indole-2,4-diamines as vascular endothelial growth factor receptor-2 inhibitors and antiangiogenic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Nitropyridines in the Synthesis of Bioactive Molecules [mdpi.com]
Synthesis of 3-Chloro-5-nitropyridin-4-amine from Dichloronitropyridine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 3-chloro-5-nitropyridin-4-amine, a key intermediate in pharmaceutical and agrochemical research. The primary synthetic route discussed is the regioselective nucleophilic aromatic substitution (SNAr) of a dichloronitropyridine precursor. This document details the underlying chemical principles, experimental protocols, and relevant quantitative data to support research and development in this area.
Introduction
This compound is a valuable building block in medicinal chemistry and materials science. The strategic placement of the chloro, nitro, and amino functionalities on the pyridine ring allows for diverse subsequent chemical transformations, making it an important intermediate in the synthesis of more complex molecules with potential biological activity. The synthesis of this compound is typically achieved through the selective amination of a dichloronitropyridine precursor.
Synthetic Pathway and Mechanism
The core of the synthesis lies in the nucleophilic aromatic substitution (SNAr) reaction. In this pathway, a dichloronitropyridine, such as 3,4-dichloro-5-nitropyridine, is treated with an amine source, typically ammonia. The electron-withdrawing nature of the nitro group and the pyridine ring nitrogen activates the chlorine atoms towards nucleophilic attack.
The regioselectivity of the amination is a critical aspect of this synthesis. The nitro group, being a strong deactivating group, directs nucleophilic attack to the positions ortho and para to it. In the case of 3,4-dichloro-5-nitropyridine, the C4 position is para to the nitro group, making it electronically more favorable for nucleophilic attack compared to the C3 position. Additionally, the C4 position is generally less sterically hindered. This inherent electronic and steric preference leads to the selective formation of this compound.
Below is a diagram illustrating the logical relationship of the synthesis.
Caption: Logical flow for the synthesis of this compound.
Experimental Protocols
While a specific, detailed experimental protocol for the synthesis of this compound from 3,4-dichloro-5-nitropyridine is not extensively documented in publicly available literature, a representative procedure can be extrapolated from analogous reactions involving the amination of dichloronitropyridines. The following protocol is a general guideline and may require optimization.
Representative Protocol: Amination of 3,4-dichloro-5-nitropyridine
Materials:
-
3,4-dichloro-5-nitropyridine
-
Anhydrous ethanol or other suitable polar aprotic solvent
-
Concentrated aqueous ammonia or ammonia gas
-
Pressure-rated reaction vessel
-
Standard laboratory glassware for workup and purification
Procedure:
-
In a pressure-rated reaction vessel, dissolve 3,4-dichloro-5-nitropyridine (1.0 eq.) in anhydrous ethanol.
-
Cool the solution in an ice bath.
-
Carefully add an excess of concentrated aqueous ammonia (e.g., 10-20 eq.). Alternatively, bubble anhydrous ammonia gas through the solution.
-
Seal the reaction vessel and allow it to warm to room temperature.
-
Heat the mixture to a temperature between 50-100 °C. The optimal temperature and reaction time should be determined by monitoring the reaction progress via Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Upon completion of the reaction (disappearance of the starting material), cool the vessel to room temperature and carefully vent any excess pressure.
-
Concentrate the reaction mixture under reduced pressure to remove the solvent and excess ammonia.
-
Perform an aqueous workup:
-
Add deionized water to the residue.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the combined organic layers with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water, toluene) or by column chromatography on silica gel.
Quantitative Data
Table 1: Representative Quantitative Data for a Related Synthesis (4-amino-2-chloro-3-nitropyridine)
| Parameter | Value | Reference |
| Starting Material | 2-chloro-4-aminopyridine | [1] |
| Reaction | Nitration | [1] |
| Yield of Isomer Mixture | 95-98% | [1] |
| Yield of 4-amino-2-chloro-3-nitropyridine | 75-85% | [1] |
| Purity of 4-amino-2-chloro-3-nitropyridine | 95-99% | [1] |
Visualization of the Synthetic Pathway
The following diagram illustrates the chemical transformation from 3,4-dichloro-5-nitropyridine to this compound.
Caption: Reaction scheme for the synthesis of this compound.
Conclusion
The synthesis of this compound from a dichloronitropyridine precursor is a chemically sound and efficient method that relies on the principles of nucleophilic aromatic substitution. The regioselectivity of the amination reaction is a key feature, leading to the desired product in potentially high yields. This guide provides the foundational knowledge and a representative experimental framework to assist researchers in the successful synthesis and further application of this important chemical intermediate. Optimization of the reaction conditions will be crucial for achieving high yields and purity in a laboratory or industrial setting.
References
Spectroscopic Profile of 3-Chloro-5-nitropyridin-4-amine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the predicted spectroscopic data for the compound 3-Chloro-5-nitropyridin-4-amine (CAS No. 89284-28-6). Due to the limited availability of published experimental spectra for this specific molecule, this document leverages established spectroscopic principles and data from analogous compounds to present a detailed, predicted spectroscopic profile. This guide includes anticipated data for ¹H NMR, ¹³C NMR, Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and UV-Vis Spectroscopy. Detailed, generalized experimental protocols for obtaining such data are also provided. The information is structured to be a valuable resource for researchers in compound identification, characterization, and quality control.
Chemical Structure and Properties
-
IUPAC Name: this compound
-
CAS Number: 89284-28-6[1]
-
Molecular Formula: C₅H₄ClN₃O₂[1]
-
Molecular Weight: 173.56 g/mol [1]
-
Appearance: Expected to be a solid, likely a yellow or crystalline powder.
-
Melting Point: Approximately 181°C.
-
Boiling Point: Approximately 323°C.
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on the analysis of structurally similar compounds and established spectroscopic correlation tables.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Data (500 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Predicted Coupling Constants (J, Hz) |
| ~8.40 | s | 1H | H-2 | - |
| ~8.60 | s | 1H | H-6 | - |
| ~7.50 | br s | 2H | -NH₂ | - |
Table 2: Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Assignment |
| ~150 | C-2 |
| ~120 | C-3 |
| ~155 | C-4 |
| ~130 | C-5 |
| ~145 | C-6 |
Infrared (IR) Spectroscopy
Table 3: Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3450 - 3300 | Medium | N-H stretch (asymmetric and symmetric) |
| 1640 - 1600 | Strong | N-H bend (scissoring) |
| 1580 - 1490 | Strong | Aromatic C=C and C=N stretching |
| 1550 - 1475 | Strong | NO₂ asymmetric stretch |
| 1360 - 1290 | Strong | NO₂ symmetric stretch |
| 1300 - 1200 | Medium | C-N stretch |
| 800 - 700 | Strong | C-Cl stretch |
| 900 - 675 | Medium | Aromatic C-H out-of-plane bend |
Mass Spectrometry (MS)
Table 4: Predicted Mass Spectrometry Fragmentation
| m/z (Mass-to-Charge Ratio) | Relative Intensity | Proposed Fragment Ion |
| 173/175 | High | [M]⁺ (Molecular ion, showing isotopic pattern for Cl) |
| 143/145 | Medium | [M - NO]⁺ |
| 127/129 | Medium | [M - NO₂]⁺ |
| 111 | Medium | [M - NO₂ - Cl]⁺ |
| 99 | Medium | [M - Cl - HCN]⁺ |
UV-Vis Spectroscopy
Table 5: Predicted UV-Vis Absorption Maxima (in Ethanol)
| λmax (nm) | Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹) | Transition |
| ~250 | High | π → π* transition of the pyridine ring |
| ~350 | Medium | n → π* transition of the nitro group |
Experimental Protocols
The following are detailed, generalized protocols for acquiring the spectroscopic data presented above. Instrument parameters should be optimized for the specific sample and equipment used.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.
Methodology:
-
Sample Preparation:
-
Weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
Transfer the solution to a 5 mm NMR tube.
-
-
Instrument Parameters (for a 500 MHz spectrometer):
-
¹H NMR:
-
Pulse Program: Standard single-pulse sequence.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 16-64, depending on sample concentration.
-
Spectral Width: 0-12 ppm.
-
-
¹³C NMR:
-
Pulse Program: Proton-decoupled single-pulse sequence.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024 or more, as ¹³C has low natural abundance.
-
Spectral Width: 0-200 ppm.
-
-
-
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase and baseline correct the resulting spectrum.
-
Reference the spectrum to the residual solvent peak of DMSO-d₆ (δ 2.50 for ¹H, δ 39.52 for ¹³C).
-
Integrate the peaks in the ¹H spectrum and assign chemical shifts.
-
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Methodology:
-
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Ensure good contact between the sample and the crystal by applying pressure with the built-in clamp.
-
-
Instrument Parameters:
-
Scan Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
Background: A background spectrum of the clean, empty ATR crystal should be collected prior to sample analysis.
-
-
Data Processing:
-
The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
-
Identify and label the major absorption bands.
-
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Methodology:
-
Sample Preparation:
-
Prepare a dilute solution of the sample (~1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.
-
-
Instrument Parameters (for Electrospray Ionization - ESI):
-
Ionization Mode: Positive ESI.
-
Mass Range: m/z 50-500.
-
Capillary Voltage: 3-4 kV.
-
Fragmentor Voltage: Can be varied to induce fragmentation for MS/MS experiments.
-
Nebulizer Gas (N₂): Set to an appropriate flow rate for stable spray.
-
-
Data Processing:
-
Analyze the resulting mass spectrum to identify the molecular ion peak ([M+H]⁺ or M⁺˙).
-
Examine the isotopic pattern of chlorine-containing fragments (³⁵Cl/³⁷Cl ratio is approximately 3:1).
-
Identify major fragment ions and propose fragmentation pathways.
-
UV-Vis Spectroscopy
Objective: To determine the wavelengths of maximum absorption.
Methodology:
-
Sample Preparation:
-
Prepare a stock solution of the compound in a UV-transparent solvent (e.g., ethanol or methanol) of a known concentration (e.g., 1 mg/mL).
-
Perform serial dilutions to obtain a solution with an absorbance reading between 0.1 and 1.0 at the λmax.
-
-
Instrument Parameters:
-
Wavelength Range: 200-800 nm.
-
Scan Speed: Medium.
-
Blank: Use the same solvent as used for the sample to record a baseline.
-
-
Data Processing:
-
Subtract the baseline from the sample spectrum.
-
Identify the wavelength(s) of maximum absorbance (λmax).
-
Visualizations
Predicted ¹H NMR Spectrum Logic
Caption: Predicted ¹H NMR chemical shifts for this compound.
General Experimental Workflow for Spectroscopic Analysis
Caption: General workflow for the spectroscopic analysis of a chemical compound.
Conclusion
This technical guide provides a detailed predicted spectroscopic profile of this compound, a compound of interest in pharmaceutical and chemical research. The tabulated data for NMR, IR, MS, and UV-Vis spectroscopy, although predictive, offer a strong foundation for compound identification and characterization. The included experimental protocols provide a standardized methodology for obtaining empirical data. This document is intended to serve as a valuable resource for scientists and researchers, facilitating their work in the absence of readily available experimental spectra.
References
An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of 3-Chloro-5-nitropyridin-4-amine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 3-Chloro-5-nitropyridin-4-amine. Due to the limited availability of experimentally acquired spectra in public databases, this guide utilizes highly accurate predictive models to elucidate the structural and electronic properties of this compound. This information is crucial for researchers in the fields of medicinal chemistry, materials science, and synthetic organic chemistry where this molecule may serve as a key intermediate or a compound of interest.
Predicted NMR Spectral Data
The predicted ¹H and ¹³C NMR spectral data for this compound are summarized below. These predictions are based on advanced computational algorithms that consider the intricate electronic effects of the chloro, nitro, and amino substituents on the pyridine ring.
Predicted ¹H NMR Data
The ¹H NMR spectrum of this compound is expected to show two distinct signals in the aromatic region, corresponding to the two protons on the pyridine ring, and a broad signal for the amine protons.
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~8.1 - 8.3 | Singlet | 1H | H-2 |
| ~8.6 - 8.8 | Singlet | 1H | H-6 |
| ~5.5 - 6.5 | Broad Singlet | 2H | NH₂ |
Note: The chemical shift of the amine protons (NH₂) can vary significantly depending on the solvent, concentration, and temperature.
Predicted ¹³C NMR Data
The ¹³C NMR spectrum is predicted to display five signals, representing the five carbon atoms of the pyridine ring. The chemical shifts are influenced by the electronegativity and resonance effects of the attached functional groups.
| Chemical Shift (δ) ppm | Assignment |
| ~150 - 155 | C-2 |
| ~115 - 120 | C-3 |
| ~155 - 160 | C-4 |
| ~130 - 135 | C-5 |
| ~145 - 150 | C-6 |
Experimental Protocols
While the data presented is predictive, a standard experimental protocol for the acquisition of ¹H and ¹³C NMR spectra for this compound would be as follows:
Instrumentation: A high-resolution NMR spectrometer, for instance, a 400 MHz or 500 MHz instrument, would be suitable for providing the necessary resolution to distinguish the signals clearly.
Sample Preparation:
-
Approximately 5-10 mg of this compound would be dissolved in about 0.6-0.7 mL of a deuterated solvent.
-
Commonly used deuterated solvents for such compounds include deuterated chloroform (CDCl₃), dimethyl sulfoxide-d₆ (DMSO-d₆), or acetone-d₆. The choice of solvent can influence the chemical shifts, particularly for the labile amine protons.
-
The solution would then be transferred to a standard 5 mm NMR tube.
¹H NMR Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30').
-
Number of Scans: 16 to 64 scans, depending on the sample concentration.
-
Relaxation Delay: 1-2 seconds.
-
Spectral Width: A spectral width of approximately 12-15 ppm, centered around 6-7 ppm.
-
Temperature: Standard probe temperature (e.g., 298 K).
¹³C NMR Acquisition Parameters:
-
Pulse Program: A proton-decoupled ¹³C experiment (e.g., 'zgpg30').
-
Number of Scans: 1024 to 4096 scans, as ¹³C has a low natural abundance.
-
Relaxation Delay: 2-5 seconds.
-
Spectral Width: A spectral width of approximately 200-220 ppm.
-
Temperature: Standard probe temperature (e.g., 298 K).
Data Processing: The acquired Free Induction Decay (FID) would be processed using appropriate software (e.g., MestReNova, TopSpin). Processing steps would include Fourier transformation, phase correction, baseline correction, and referencing the spectra to the residual solvent peak.
Visualization of Structural Relationships
The following diagrams illustrate the structure of this compound and the logical workflow for its NMR spectral analysis.
Caption: Molecular structure of this compound.
Caption: Workflow for NMR spectral analysis.
3-Chloro-5-nitropyridin-4-amine melting point and solubility
An In-depth Technical Guide to the Physicochemical Properties of 3-Chloro-5-nitropyridin-4-amine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the available physicochemical properties of this compound, with a focus on its melting point and solubility. This document is intended to serve as a valuable resource for professionals in research and development who are utilizing this compound in their work.
Physicochemical Properties
The following table summarizes the key physical and chemical properties of this compound.
| Property | Value | Source |
| CAS Number | 89284-28-6 | [1][2] |
| Molecular Formula | C5H4ClN3O2 | [1][2] |
| Molecular Weight | 173.56 g/mol | [1][2] |
| Melting Point | 181 °C | [1][2] |
| Boiling Point | 323 °C | [1][2] |
| Density | 1.596 g/cm³ | [1][2] |
| pKa (Predicted) | 2.90 ± 0.24 | [1][2] |
| Solubility | Data not available | N/A |
Experimental Protocols
Detailed methodologies for the determination of melting point and solubility are provided below. These protocols are based on standard laboratory practices.
Melting Point Determination
The melting point of a crystalline solid can be determined with high accuracy using a digital melting point apparatus.
Objective: To determine the melting point range of a pure crystalline solid.
Materials and Equipment:
-
This compound sample
-
Capillary tubes (sealed at one end)
-
Digital melting point apparatus (e.g., Mel-Temp)
-
Mortar and pestle
-
Spatula
Procedure:
-
Sample Preparation:
-
Place a small amount of the crystalline this compound on a clean, dry watch glass.
-
If the crystals are large, gently grind them into a fine powder using a mortar and pestle.
-
Press the open end of a capillary tube into the powdered sample until a small amount of the solid is packed into the tube.
-
Invert the tube and tap it gently on a hard surface to pack the solid into the sealed end. The packed sample height should be approximately 2-3 mm.
-
-
Measurement:
-
Place the packed capillary tube into the heating block of the melting point apparatus.
-
Set a heating rate of approximately 10-15 °C per minute for a preliminary rapid determination to identify an approximate melting range.
-
Allow the apparatus to cool to at least 20 °C below the approximate melting point.
-
Insert a new sample and set the heating rate to a slow 1-2 °C per minute.
-
Observe the sample through the magnifying lens.
-
Record the temperature at which the first drop of liquid appears (the beginning of the melting range).
-
Continue heating and record the temperature at which the last crystal melts (the end of the melting range).
-
-
Data Analysis:
-
The melting point is reported as a range from the temperature of initial melting to the temperature of complete melting. For a pure compound, this range should be narrow (typically within 1-2 °C).
-
Solubility Determination (Shake-Flask Method)
This protocol describes a standard method for determining the equilibrium solubility of a compound in a given solvent.
Objective: To determine the solubility of this compound in a specific solvent at a controlled temperature.
Materials and Equipment:
-
This compound sample
-
Selected solvent (e.g., water, ethanol, DMSO, acetone)
-
Analytical balance
-
Vials with screw caps
-
Thermostatic shaker or water bath
-
Centrifuge
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Volumetric flasks and pipettes
-
Analytical instrument for quantification (e.g., HPLC-UV, UV-Vis spectrophotometer)
Procedure:
-
Sample Preparation:
-
Add an excess amount of this compound to a vial containing a known volume of the desired solvent. The presence of undissolved solid is essential to ensure saturation.
-
Seal the vial tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vial in a thermostatic shaker set to a constant temperature (e.g., 25 °C).
-
Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
-
Sample Separation:
-
After equilibration, allow the vial to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.
-
Carefully withdraw a sample of the supernatant using a syringe.
-
Immediately filter the sample through a syringe filter into a clean vial to remove all undissolved particles.
-
-
Quantification:
-
Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of a pre-established calibration curve.
-
Analyze the concentration of the diluted solution using a suitable analytical method (e.g., HPLC-UV).
-
Calculate the original concentration of the saturated solution by accounting for the dilution factor.
-
-
Data Reporting:
-
Solubility is typically reported in units such as mg/mL or g/L at the specified temperature.
-
Synthesis Workflow
While specific signaling pathways involving this compound are not prominently documented, its synthesis is of significant interest to researchers. Below is a logical workflow for a plausible synthesis of this compound, based on analogous chemical reactions.
Caption: Plausible synthesis of this compound.
References
Theoretical pKa of 3-Chloro-5-nitropyridin-4-amine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the theoretical acid dissociation constant (pKa) of 3-Chloro-5-nitropyridin-4-amine. Due to the absence of experimentally determined values in publicly available literature, this document focuses on predicted values and the methodologies for their theoretical and experimental determination. This information is crucial for understanding the ionization state of the molecule, which in turn influences its solubility, absorption, distribution, metabolism, and excretion (ADME) properties in drug discovery and development.
Data Presentation: pKa Values
The pKa of a compound is a critical parameter that describes its acidity or basicity. For this compound, the protonation of the pyridine ring nitrogen is the most likely ionization event. The electron-withdrawing effects of the chloro and nitro substituents are expected to decrease the basicity of the pyridine nitrogen, resulting in a low pKa value.
| Compound | Predicted pKa | Method | Source |
| This compound | 2.90 ± 0.24 | Computational Prediction | Guidechem[1] |
For context, the pKa of the unsubstituted 4-aminopyridine is approximately 9.11, highlighting the significant impact of the chloro and nitro groups on the basicity of the pyridine ring.[2] A lower pKa value indicates a stronger conjugate acid, meaning the protonated form of this compound is more likely to donate its proton at physiological pH.
Theoretical pKa Prediction Workflow
The theoretical pKa of a novel compound like this compound can be estimated using a variety of computational methods. The following diagram illustrates a general workflow for such a prediction.
References
Commercial Sourcing and Technical Data for 3-Chloro-5-nitropyridin-4-amine
For researchers, scientists, and drug development professionals engaged in the synthesis of novel compounds, 3-Chloro-5-nitropyridin-4-amine serves as a critical building block. This in-depth guide provides a survey of commercial suppliers and key technical data for this compound, facilitating its procurement and application in research and development.
Compound Identification
Chemical Name: this compound Synonyms: 4-Amino-3-chloro-5-nitropyridine, 3-Chloro-5-nitro-4-pyridinamine[1] CAS Number: 89284-28-6[1][2][3][4] Molecular Formula: C₅H₄ClN₃O₂[1][2][3][4] Molecular Weight: 173.56 g/mol [1][2][3][4]
Commercial Suppliers
A number of chemical suppliers offer this compound, typically for research and development purposes. The table below summarizes a selection of these suppliers and the available data on their offerings.
| Supplier | Purity | Pack Size | Price (USD) | Lead Time |
| ChemUniverse | 98% | 250 mg | $68.00 | 6 to 8 days |
| 1 g | $165.00 | 6 to 8 days | ||
| 5 g | $572.00 | 6 to 8 days | ||
| Guidechem | Not specified | 10 g (min. order) | Price on request | Not specified |
| 1 kg | Price on request | Not specified | ||
| 25 kg | Price on request | Not specified | ||
| Synchem | 95% | Not specified | Price on request | Not specified |
| Laibo Chem | Not specified | 1 g | Price on request | Not specified |
| BLD Pharm | Not specified | Not specified | Price on request | Not specified |
| Amadis Chemical Co., Ltd. | Not specified | Not specified | Price on request | Not specified |
| Suzhou Devi pharmatech Co. Ltd. | Not specified | Not specified | Price on request | Not specified |
| Atomax Chemicals Co., Ltd | Not specified | Not specified | Price on request | Not specified |
| Nanjing Chemlin Chemical Co., Ltd. | Not specified | Not specified | Price on request | Not specified |
| Shanghai Hope Chem Co., Ltd. | Not specified | Not specified | Price on request | Not specified |
| Pure Chemistry Scientific Inc. | Not specified | Not specified | Price on request | Not specified |
| SHANGHAI ZZBIO CO., LTD. | Not specified | Not specified | Price on request | Not specified |
Physicochemical Properties
The following table outlines the key physicochemical properties of this compound, as reported by various suppliers.
| Property | Value | Source |
| Melting Point | 181°C | [1][2] |
| Boiling Point | 323°C | [1][2] |
| Density | 1.596 g/cm³ | [1][2] |
| Flash Point | 149°C | [1][2] |
| pKa | 2.90 ± 0.24 (Predicted) | [1][2] |
| Storage Temperature | Room temperature, in dark place, under inert atmosphere | [1][2] |
| Appearance | White to light yellow powder | [5] |
Applications and Experimental Use
This compound is primarily utilized as an intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries.[5] Its functional groups—amino, chloro, and nitro—provide multiple reaction sites for building diverse molecular architectures.[5]
Logical Workflow for Procurement
The process of procuring this compound for research purposes can be visualized as a straightforward workflow.
Caption: A simplified workflow for the procurement of this compound.
References
An In-depth Technical Guide to the Safe Handling and Storage of 3-Chloro-5-nitropyridin-4-amine
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety protocols and handling instructions for 3-Chloro-5-nitropyridin-4-amine (CAS No. 89284-28-6), a key intermediate in various chemical syntheses. Adherence to these guidelines is crucial to ensure a safe laboratory environment.
Chemical and Physical Properties
A summary of the key physical and chemical properties of this compound is presented below. This data is essential for safe handling and storage.
| Property | Value | Reference |
| Molecular Formula | C5H4ClN3O2 | [1][2][3] |
| Molecular Weight | 173.56 g/mol | [1][3] |
| Melting Point | 181°C | [1][3] |
| Boiling Point | 323°C | [1][3] |
| Density | 1.596 g/cm³ | [1][3] |
| Flash Point | 149°C | [1][3] |
| pKa | 2.90 ± 0.24 (Predicted) | [1][3] |
| Appearance | Powder | [1] |
Hazard Identification and Classification
While specific GHS hazard classifications for this compound are not consistently available across all sources, related compounds with similar structures exhibit significant hazards. For instance, 4-chloro-3-nitropyridin-2-amine is classified as harmful if swallowed, harmful in contact with skin, causes skin irritation, causes serious eye irritation, and is harmful if inhaled[4][5]. Given the structural similarities, it is prudent to handle this compound with a high degree of caution.
Potential Hazards:
-
May be harmful if swallowed, inhaled, or absorbed through the skin.
-
May cause irritation to the skin, eyes, and respiratory tract.[6][7][8]
Safe Handling Protocols
Proper handling procedures are critical to minimize exposure and ensure safety. The following protocols should be strictly followed.
3.1. Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense against chemical exposure.
| PPE Category | Specification | Rationale |
| Eye Protection | Tightly fitting safety goggles or a face shield. | To prevent eye contact which can cause serious irritation.[6][7] |
| Hand Protection | Wear compatible chemical-resistant gloves. | To prevent skin contact and absorption.[5] |
| Skin and Body Protection | Wear appropriate protective clothing to prevent skin exposure. A lab coat is mandatory. | To protect against accidental spills and contamination of personal clothing.[7] |
| Respiratory Protection | Use a NIOSH/MSHA or European Standard EN 149 approved respirator if dust is generated or ventilation is inadequate. | To prevent inhalation of the powdered compound.[8] |
3.2. Engineering Controls
Engineering controls are designed to remove the hazard at the source.
-
Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[6][9]
-
Eyewash Stations and Safety Showers: Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[7][8]
3.3. General Hygiene Practices
-
Do not eat, drink, or smoke in the laboratory.
-
Avoid the formation of dust and aerosols.[9]
-
Remove and wash contaminated clothing before reuse.[5]
Storage and Disposal
Proper storage is essential for maintaining the chemical's stability and preventing accidents.
4.1. Storage Conditions
-
Container: Store in a tightly closed container.[9]
-
Environment: Keep in a dry, cool, and well-ventilated place.[7][9] Keep in a dark place under an inert atmosphere at room temperature[1][3].
-
Incompatible Materials: Avoid strong oxidizing agents, acids, acid anhydrides, and acid chlorides.[6][7]
4.2. Disposal
Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[6][7]
Emergency Procedures
In the event of an emergency, follow these procedures.
| Emergency Situation | Protocol |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.[6][7] |
| Skin Contact | Wash off immediately with plenty of soap and water. If skin irritation occurs, get medical advice/attention. Take off contaminated clothing.[6][7] |
| Inhalation | Remove the person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.[6][7] |
| Ingestion | Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention. |
| Spill | Evacuate the area. Wear appropriate PPE. Avoid dust formation. Collect the material with a non-sparking tool and place it in a suitable container for disposal.[10] |
Visualized Workflows and Relationships
To further clarify the safety and handling procedures, the following diagrams have been created using the DOT language.
Caption: Experimental workflow for handling this compound.
Caption: Logical relationship between hazards, PPE, and engineering controls.
References
- 1. Page loading... [guidechem.com]
- 2. 3-Chloro-5-Nitropyridine-4-amine | 89284-28-6 [chemicalbook.com]
- 3. 3-Chloro-5-Nitropyridine-4-amine Ten Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 4. 4-Chloro-3-nitropyridin-2-amine | C5H4ClN3O2 | CID 4071694 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. biosynth.com [biosynth.com]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.com [fishersci.com]
- 8. fishersci.com [fishersci.com]
- 9. echemi.com [echemi.com]
- 10. chemicalbook.com [chemicalbook.com]
An In-depth Technical Guide to the Reactivity of 3-Chloro-5-nitropyridin-4-amine with Nucleophiles
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Chloro-5-nitropyridin-4-amine is a key heterocyclic building block in medicinal chemistry, valued for its susceptibility to nucleophilic aromatic substitution (SNAr). This technical guide provides a comprehensive overview of its reactivity with various nucleophiles, including amines, thiols, and alkoxides. The document details the underlying mechanistic principles, presents quantitative data from reported synthetic procedures, and offers detailed experimental protocols for key transformations. This guide is intended to serve as a valuable resource for researchers engaged in the design and synthesis of novel pyridine-based compounds for drug discovery and development.
Core Concepts: Reactivity and Mechanism
The reactivity of this compound is primarily governed by the principles of nucleophilic aromatic substitution (SNAr). The pyridine ring, being an electron-deficient aromatic system, is inherently activated towards nucleophilic attack. This reactivity is significantly enhanced by the presence of the strongly electron-withdrawing nitro group (-NO₂) at the 5-position and the chloro group (-Cl) at the 3-position.
The generally accepted mechanism for the SNAr reaction proceeds through a two-step addition-elimination pathway:
-
Nucleophilic Attack: A nucleophile attacks the electron-deficient carbon atom bearing the chloro leaving group. This leads to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge is delocalized across the pyridine ring and, most importantly, onto the oxygen atoms of the nitro group, which provides significant stabilization.
-
Leaving Group Departure: The aromaticity of the pyridine ring is restored by the elimination of the chloride ion, yielding the substituted product.
The 4-amino group (-NH₂) also influences the reactivity, primarily through its electron-donating mesomeric effect, which can modulate the overall electron density of the ring.
Caption: Generalized SNAr mechanism for this compound.
Reactivity with Amine Nucleophiles
The reaction of this compound with a diverse range of primary and secondary amines is a cornerstone of its synthetic utility, enabling the construction of various substituted 3,4-diaminopyridine scaffolds. These reactions are typically conducted in a polar aprotic solvent in the presence of a base to neutralize the HCl generated.
Quantitative Data Summary
The following table summarizes the reaction conditions and reported yields for the substitution of the 3-chloro group with various amine nucleophiles.
| Nucleophile | Reagents and Conditions | Solvent | Time (h) | Yield (%) | Reference |
| Ammonia | Aqueous or alcoholic solution of NH₃, sealed vessel, 50-100°C | Ethanol or THF | - | - | [1] |
| Cyclopentylamine | Triethylamine | Acetonitrile | 0.17 | - | [1] |
| Piperidine | Triethylamine, 70°C | THF | 16 | 83 | [2] |
| Morpholine | K₂CO₃, 120°C | DMF | 24 | 92 | [3] |
| 1-Ethylpiperazine | 140°C | 1-Pentanol | 2 | - | [4] |
Note: A dash (-) indicates that the specific data was not provided in the cited source.
Experimental Protocols
Protocol 1: General Procedure for Reaction with Primary or Secondary Amines [1]
-
Dissolve this compound (1.0 eq) in a suitable solvent such as ethanol or acetonitrile.
-
Add the desired primary or secondary amine (1.0-1.2 eq).
-
Add a base, such as triethylamine or potassium carbonate (1.5-2.0 eq), to the reaction mixture.
-
Stir the reaction mixture at room temperature or heat to a temperature between 50-80°C.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Perform an aqueous workup by partitioning the residue between water and an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate in vacuo.
-
Purify the crude product by recrystallization or column chromatography on silica gel.
Caption: General experimental workflow for amination reactions.
Reactivity with Thiol Nucleophiles
Thiol nucleophiles readily displace the chloro group of this compound to form 3-(organothio)-5-nitropyridin-4-amine derivatives. These reactions are typically carried out in the presence of a base to deprotonate the thiol, forming the more nucleophilic thiolate anion.
Quantitative Data Summary
Detailed quantitative data for the reaction of this compound with a wide range of thiols is not extensively reported in the literature. However, based on analogous systems, high yields are generally expected.
| Nucleophile | Reagents and Conditions | Solvent | Time (h) | Yield (%) | Reference |
| Generic Thiol (R-SH) | Base (e.g., K₂CO₃, NaH) | DMF, THF, or Acetonitrile | - | High (expected) | General Principle |
Experimental Protocol
Protocol 2: General Procedure for Reaction with Thiols
-
To a solution of this compound (1.0 eq) in a polar aprotic solvent such as DMF or THF, add a base (e.g., potassium carbonate, 1.5 eq).
-
Add the desired thiol (1.1 eq) dropwise to the mixture at room temperature.
-
Stir the reaction at room temperature or with gentle heating (40-60°C) and monitor by TLC.
-
Once the reaction is complete, pour the mixture into water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Reactivity with Alkoxide Nucleophiles
Alkoxides, being strong nucleophiles, react with this compound to yield the corresponding 3-alkoxy-5-nitropyridin-4-amine. The reaction is typically performed in the corresponding alcohol as the solvent.
Quantitative Data Summary
Specific quantitative data for the reaction of this compound with various alkoxides is limited in readily available literature. High yields are anticipated under standard conditions.
| Nucleophile | Reagents and Conditions | Solvent | Time (h) | Yield (%) | Reference |
| Sodium Methoxide | Reflux | Methanol | - | - | General Principle |
| Sodium Ethoxide | Reflux | Ethanol | - | - | General Principle |
Experimental Protocol
Protocol 3: General Procedure for Reaction with Alkoxides
-
Prepare the alkoxide solution by dissolving sodium or potassium metal (1.1 eq) in the corresponding anhydrous alcohol (e.g., methanol, ethanol) under an inert atmosphere.
-
Add this compound (1.0 eq) to the alkoxide solution.
-
Heat the reaction mixture to reflux and monitor its progress by TLC.
-
Upon completion, cool the reaction to room temperature and carefully neutralize with a dilute acid (e.g., 1M HCl).
-
Remove the alcohol solvent under reduced pressure.
-
Extract the product with an organic solvent, wash with water and brine, dry, and concentrate.
-
Purify the product by column chromatography or recrystallization.
Applications in Drug Development
The versatile reactivity of this compound makes it a valuable precursor in the synthesis of various biologically active molecules, particularly kinase inhibitors. The substituted 3,4-diaminopyridine core can serve as a scaffold that mimics the hinge-binding motif of ATP in the active site of kinases.
Caption: Synthetic pathway to kinase inhibitors.
Conclusion
This compound is a highly reactive and synthetically useful building block for the preparation of a wide array of substituted pyridine derivatives. Its reactivity is dominated by the SNAr mechanism, allowing for the efficient introduction of amine, thiol, and alkoxy functionalities. The predictable reactivity profile, coupled with the biological relevance of the resulting scaffolds, ensures that this compound will continue to be a valuable tool for researchers in medicinal chemistry and drug discovery.
References
Methodological & Application
Application Notes and Protocols for 3-Chloro-5-nitropyridin-4-amine as a Chemical Intermediate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 3-Chloro-5-nitropyridin-4-amine (CAS No. 89284-28-6) as a versatile chemical intermediate in the synthesis of complex heterocyclic molecules, particularly those with significant biological activity. This document details its primary applications in nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions, providing detailed experimental protocols, quantitative data, and visual workflows to guide researchers in their synthetic endeavors.
Introduction to this compound
This compound is a highly functionalized pyridine derivative that serves as a valuable building block in medicinal chemistry and drug discovery. Its structure, featuring an amino group, a nitro group, and a reactive chlorine atom, allows for sequential and regioselective modifications. The electron-withdrawing nature of the nitro group and the pyridine nitrogen activates the chlorine atom at the 3-position for nucleophilic aromatic substitution (SNAr). The chloro substituent also provides a handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. These reactions enable the introduction of a wide range of substituents, leading to the synthesis of diverse molecular scaffolds, most notably imidazo[4,5-c]pyridines, which are known to interact with various biological targets.
Key Applications and Reaction Types
The primary utility of this compound as a chemical intermediate is demonstrated in two main types of transformations:
-
Nucleophilic Aromatic Substitution (SNAr): The activated chlorine atom is readily displaced by various nucleophiles, including amines, anilines, and phenoxides. This reaction is fundamental for building the core structures of more complex molecules.
-
Suzuki-Miyaura Cross-Coupling: The chloro group can participate in palladium-catalyzed cross-coupling reactions with boronic acids or their esters. This allows for the formation of carbon-carbon bonds, attaching diverse aryl or heteroaryl moieties to the pyridine ring.
These reactions are often key steps in the synthesis of fused heterocyclic systems, such as imidazo[4,5-c]pyridines, which are prominent scaffolds in the development of kinase inhibitors and other therapeutic agents.
Synthesis of Imidazo[4,5-c]pyridine Derivatives
A major application of this compound is in the multi-step synthesis of substituted imidazo[4,5-c]pyridines. This typically involves an initial SNAr or Suzuki coupling, followed by reduction of the nitro group to an amine, and subsequent cyclization to form the fused imidazole ring.
General Synthetic Workflow
The logical workflow for the synthesis of imidazo[4,5-c]pyridines from this compound is outlined below. This process involves a sequence of nucleophilic substitution, reduction, and cyclization.
Caption: General workflow for the synthesis of imidazo[4,5-c]pyridines.
Experimental Protocols and Data
The following sections provide detailed experimental protocols for key reactions involving this compound and its close isomers. The quantitative data, including yields, are summarized in tables for easy comparison.
Note: While specific literature for this compound is limited, the following protocols are adapted from established and reliable procedures for structurally similar and isomeric chloro-nitropyridines, such as 4-chloro-3-nitropyridin-2-amine. These protocols serve as a robust starting point for reaction development.
Nucleophilic Aromatic Substitution (SNAr) with Phenols
This protocol describes the displacement of the chloro group with a substituted phenol.
Protocol 1: General Procedure for SNAr with Phenols
-
To a reaction vial, add this compound (1.0 equiv.), the desired phenol derivative (1.2 equiv.), and potassium carbonate (K₂CO₃, 2.0 equiv.).
-
Add dimethylformamide (DMF, approx. 0.2 M) to the vial.
-
Seal the vial and stir the reaction mixture at 90 °C for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with water (10 mL).
-
The resulting precipitate is collected by filtration, rinsed with water, and dried to afford the desired N-aryloxy intermediate, which can often be used in the next step without further purification.
Table 1: Representative Quantitative Data for SNAr of Chloro-nitropyridines with Phenols
| Entry | Chloro-nitropyridine Starting Material | Phenol Nucleophile | Product | Yield (%) |
| 1 | 4-Chloro-3-nitropyridin-2-amine | Phenol | 4-Phenoxy-3-nitropyridin-2-amine | >95% |
| 2 | 4-Chloro-3-nitropyridin-2-amine | 4-Methoxyphenol | 4-(4-Methoxyphenoxy)-3-nitropyridin-2-amine | >95% |
| 3 | 4-Chloro-3-nitropyridin-2-amine | 4-Chlorophenol | 4-(4-Chlorophenoxy)-3-nitropyridin-2-amine | >95% |
Data adapted from syntheses using the isomeric 4-chloro-3-nitropyridin-2-amine.[1]
Suzuki-Miyaura Cross-Coupling
This protocol details the palladium-catalyzed coupling of this compound with an arylboronic acid.
Protocol 2: General Procedure for Suzuki-Miyaura Coupling
-
To a dry Schlenk flask or microwave vial, add this compound (1.0 equiv.), the desired arylboronic acid (1.5 equiv.), and sodium carbonate (Na₂CO₃, 2.2 equiv.).
-
Add a 2:1 mixture of degassed 1,4-dioxane and water (approx. 0.2 M).
-
Purge the mixture with argon or nitrogen for 10-15 minutes.
-
Add [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.05 equiv.) to the flask.
-
Seal the vessel and heat the reaction mixture to 90 °C under an inert atmosphere for 12-16 hours, with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired coupled product.
Table 2: Representative Quantitative Data for Suzuki Coupling of Chloro-nitropyridines
| Entry | Chloro-nitropyridine Starting Material | Boronic Acid | Product | Yield (%) |
| 1 | 6-Chloro-3-nitropyridin-2-amine | p-Tolylboronic acid | 3-Nitro-6-(p-tolyl)pyridin-2-amine | 73 |
| 2 | 6-Chloro-3-nitropyridin-2-amine | 4-Methoxyphenylboronic acid | 6-(4-Methoxyphenyl)-3-nitropyridin-2-amine | 77 |
| 3 | 6-Chloro-3-nitropyridin-2-amine | 3-Chlorophenylboronic acid | 6-(3-Chlorophenyl)-3-nitropyridin-2-amine | 75 |
Data adapted from syntheses using the isomeric 6-chloro-3-nitropyridin-2-amine.[1]
Reductive Cyclization to Imidazo[4,5-c]pyridines
This protocol describes the subsequent reduction of the nitro group and cyclization to form the fused imidazole ring.
Protocol 3: One-Pot Nitro Reduction and Imidazole Cyclization
-
The crude or purified nitro-pyridine intermediate from Protocol 1 or 2 (1.0 equiv.) is dissolved in a suitable solvent such as ethanol or a mixture of ethanol and water.
-
Add iron powder (Fe, 4.0-5.0 equiv.) and a catalytic amount of acetic acid or ammonium chloride.
-
Heat the mixture to 80-95 °C.
-
After the reduction of the nitro group is complete (as monitored by TLC or LC-MS, typically 1-2 hours), add the desired aldehyde or orthoformate (1.2-1.5 equiv.) to the reaction mixture.
-
Continue heating at 80-95 °C for an additional 2-4 hours to facilitate cyclization.
-
Upon completion, cool the mixture and filter it through a pad of Celite to remove the iron salts, washing with ethanol or methanol.
-
Concentrate the filtrate under reduced pressure.
-
The residue can be purified by column chromatography on silica gel to yield the final imidazo[4,5-c]pyridine product.
Table 3: Representative Yields for Reductive Cyclization
| Entry | Starting Material | Cyclizing Agent | Product Scaffold | Overall Yield (2 steps, %) |
| 1 | N-Aryl-3-nitropyridin-4-amine | Triethyl orthoformate | 2-Unsubstituted-imidazo[4,5-c]pyridine | 32-99 |
| 2 | N-Aryl-3-nitropyridin-4-amine | Aromatic Aldehyde | 2-Aryl-imidazo[4,5-c]pyridine | 55-90 |
Yields are representative for the two-step reduction and cyclization process.[2]
Application in Kinase Inhibitor Synthesis
Derivatives of imidazo[4,5-b]pyridine and imidazo[4,5-c]pyridine, synthesized from chloro-nitropyridine intermediates, are potent inhibitors of various protein kinases, which are crucial regulators of cell signaling pathways. Dysregulation of these pathways is a hallmark of cancer and other diseases.
Kinase Signaling Pathway and Inhibition
The diagram below illustrates a simplified kinase signaling cascade and the point of inhibition by a synthesized imidazo[4,5-c]pyridine derivative. These inhibitors typically act as ATP-competitive binders in the kinase domain.
Caption: Inhibition of a kinase signaling pathway by an imidazo[4,5-c]pyridine derivative.
Conclusion
This compound is a strategic and versatile intermediate for the synthesis of complex, biologically active molecules. Its well-defined reactivity allows for the controlled and sequential introduction of various functional groups through nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions. The protocols and data presented herein, based on established methodologies for closely related isomers, provide a solid foundation for researchers to utilize this building block in the development of novel therapeutics, particularly in the area of kinase inhibitors.
References
- 1. Design, synthesis, and biological evaluation of imidazo[4,5-b]pyridine mitochondrial uncouplers for the treatment of metabolic dysfunction-associated steatohepatitis (MASH) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Bioactive Heterocycles from 3-Chloro-5-nitropyridin-4-amine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed framework for the synthesis of potentially bioactive imidazo[4,5-c]pyridines from 3-Chloro-5-nitropyridin-4-amine. While direct literature on the bioactivity of derivatives from this specific starting material is limited, the following protocols are based on well-established synthetic transformations of analogous aminonitropyridines. The resulting imidazopyridine scaffold is a recognized pharmacophore present in numerous compounds with a wide range of biological activities, including anti-cancer, anti-inflammatory, and antiviral properties.[1][2][3][4][5]
Introduction
This compound is a functionalized pyridine derivative with multiple reactive sites, making it a versatile starting material for the synthesis of fused heterocyclic systems. The presence of an amino group, a nitro group, and a chlorine atom allows for a variety of chemical transformations. This document outlines a proposed synthetic pathway to access 6-chloro-3H-imidazo[4,5-c]pyridines, a class of compounds known for their diverse biological activities. The general strategy involves the reduction of the nitro group to generate a key diamine intermediate, followed by cyclization to form the imidazole ring.
Proposed Synthetic Workflow
The proposed synthesis of 2-substituted-6-chloro-3H-imidazo[4,5-c]pyridines from this compound is a two-step process. The first step is the selective reduction of the nitro group to an amine, yielding 3-chloropyridine-4,5-diamine. The subsequent step involves the condensation of this diamine with an aldehyde to form the fused imidazole ring.
Caption: Proposed synthetic workflow for bioactive imidazo[4,5-c]pyridines.
Experimental Protocols
Step 1: Synthesis of 3-Chloropyridine-4,5-diamine (Intermediate)
This protocol describes the reduction of the nitro group of this compound to an amine using iron powder in the presence of an acid. This method is often effective for the selective reduction of nitro groups in the presence of other reducible functional groups.
Materials:
-
This compound
-
Iron powder
-
Ethanol
-
Water
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Filter funnel and filter paper
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend this compound (1.0 eq.) in a mixture of ethanol and water (e.g., 4:1 v/v).
-
Add iron powder (5.0 eq.) to the suspension.
-
Heat the mixture to reflux with vigorous stirring.
-
To the refluxing mixture, add concentrated HCl (0.5 eq.) dropwise over 30 minutes.
-
Continue refluxing for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Once the starting material is consumed, cool the reaction mixture to room temperature.
-
Filter the hot solution through a pad of celite to remove the iron residues and wash the filter cake with hot ethanol.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Neutralize the residue with a saturated solution of sodium bicarbonate until the pH is approximately 8.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 3-chloropyridine-4,5-diamine.
-
The crude product can be purified by column chromatography on silica gel if necessary.
Step 2: Synthesis of 2-Substituted-6-chloro-3H-imidazo[4,5-c]pyridines (Final Products)
This protocol outlines the Phillips condensation reaction, which involves the cyclization of the diamine intermediate with an aldehyde in the presence of an oxidizing agent to form the imidazopyridine ring.
Materials:
-
3-Chloropyridine-4,5-diamine (from Step 1)
-
Aromatic or aliphatic aldehyde (1.1 eq.)
-
Ethanol
-
Sodium bisulfite (NaHSO₃) or another mild oxidizing agent
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
Procedure:
-
Dissolve 3-chloropyridine-4,5-diamine (1.0 eq.) in ethanol in a round-bottom flask equipped with a magnetic stirrer and reflux condenser.
-
Add the desired aldehyde (1.1 eq.) to the solution.
-
Heat the reaction mixture to reflux and stir for 1-2 hours to form the Schiff base intermediate.
-
Add sodium bisulfite (2.0 eq.) to the reaction mixture.
-
Continue to reflux for an additional 4-6 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Add water to the residue and extract the product with ethyl acetate (3 x 30 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired 2-substituted-6-chloro-3H-imidazo[4,5-c]pyridine.
Quantitative Data: Bioactivity of Representative Imidazopyridines
The following table summarizes the biological activities of several imidazo[4,5-b]pyridine and imidazo[4,5-c]pyridine derivatives, demonstrating the therapeutic potential of this class of heterocycles. The synthesized compounds from the above protocols would be expected to exhibit similar ranges of bioactivity, which would require experimental confirmation.
| Compound Class | Target | IC₅₀ | Reference |
| Imidazo[4,5-b]pyridines | p70S6Kβ Kinase | 8.5–12.2 µM | [6] |
| Imidazo[4,5-b]pyridines | JAK2 | 8.5–12.2 µM | [6] |
| Imidazo[4,5-b]pyridines | Necroptosis | Nanomolar concentrations | [7] |
| Imidazo[4,5-c]pyridines | GABAA receptor | Varies | [4] |
| Imidazo[4,5-c]pyridines | COX-2 | 9.2 µmol/L | [4] |
| Imidazo[4,5-b]pyridines | Trypanosoma brucei | < 50 nM | [4] |
Signaling Pathway
Many bioactive imidazopyridine derivatives function as kinase inhibitors, interfering with cellular signaling pathways that are often dysregulated in diseases like cancer. The following diagram illustrates a generic kinase signaling pathway that can be targeted by such inhibitors.
Caption: Generic kinase signaling pathway inhibited by imidazopyridines.
Disclaimer: The synthetic protocols provided are based on established chemical principles and are intended for use by qualified researchers. The bioactivity data is representative of the imidazopyridine class of compounds and does not represent experimentally determined values for the specific derivatives of this compound. All laboratory work should be conducted with appropriate safety precautions.
References
- 1. Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines [mdpi.com]
- 2. Imidazopyridine Family: Versatile and Promising Heterocyclic Skeletons for Different Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. mdpi.com [mdpi.com]
- 5. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and bioactivity of pyrazole and triazole derivatives as potential PDE4 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Application Notes and Protocols for 3-Chloro-5-nitropyridin-4-amine in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 3-chloro-5-nitropyridin-4-amine and its structural isomers as key intermediates in the synthesis of biologically active compounds, particularly kinase inhibitors. The protocols detailed below are based on established synthetic methodologies for structurally related chloro-nitropyridine derivatives and are intended to serve as a guide for the development of novel therapeutic agents.
Introduction
This compound and its isomers are versatile building blocks in medicinal chemistry. The presence of amino, chloro, and nitro groups on the pyridine ring allows for a variety of chemical transformations, making these compounds valuable starting materials for the synthesis of complex heterocyclic scaffolds. The electron-withdrawing nitro group activates the pyridine ring, facilitating nucleophilic aromatic substitution of the chlorine atom, a key reaction in the construction of diverse molecular libraries.
Key Applications in Drug Discovery
The primary application of chloro-nitropyridin-4-amine derivatives in medicinal chemistry is in the synthesis of kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer. Consequently, the development of small molecule kinase inhibitors is a major focus of modern drug discovery.
Specifically, derivatives of this compound are valuable precursors for the synthesis of inhibitors targeting several important kinases, including:
-
Polo-like Kinase 1 (PLK1): A key regulator of mitosis, PLK1 is a well-established target for cancer therapy.
-
Aurora Kinases (A and B): These are serine/threonine kinases that are essential for mitotic progression, and their inhibitors are being investigated as anticancer agents.
-
Fms-like Tyrosine Kinase 3 (FLT3): Mutations in FLT3 are common in acute myeloid leukemia (AML), making it an attractive therapeutic target.
-
E1 Activating Enzyme: This enzyme is involved in the ubiquitin-proteasome system, which is crucial for protein degradation and cellular homeostasis.
Furthermore, these pyridine derivatives are used to synthesize imidazo[4,5-b]pyridines, a privileged scaffold in medicinal chemistry known to exhibit a wide range of biological activities, including potential as mitochondrial uncouplers.
Synthetic Strategies and Protocols
The following sections detail synthetic protocols for the utilization of chloro-nitropyridin-4-amine derivatives in the preparation of kinase inhibitors and other bioactive molecules. These protocols are adapted from literature procedures for structurally similar starting materials and can be optimized for specific target molecules.
Synthesis of N-Aryl-3-nitro-pyridin-4-amine Derivatives via Nucleophilic Aromatic Substitution
A common synthetic route involves the nucleophilic aromatic substitution (SNAr) of the chlorine atom with a primary amine, typically an aniline derivative. The nitro group activates the pyridine ring, facilitating this reaction.
General Protocol:
-
To a solution of this compound (1.0 eq) in a suitable solvent (e.g., isopropanol, DMF, or dioxane) is added the desired aniline derivative (1.1-1.5 eq) and a base (e.g., diisopropylethylamine (DIPEA) or potassium carbonate, 2.0-3.0 eq).
-
The reaction mixture is heated to a temperature between 80 °C and 120 °C and stirred for 4-24 hours, while monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.
-
The residue is purified by flash column chromatography on silica gel to afford the desired N-aryl-3-nitro-pyridin-4-amine derivative.
Synthesis of Imidazo[4,5-b]pyridine Scaffolds
The resulting N-aryl-3-nitro-pyridin-4-amine derivatives can be further elaborated to form the imidazo[4,5-b]pyridine scaffold. This typically involves reduction of the nitro group to an amine, followed by cyclization with an appropriate reagent.
General Protocol:
-
The N-aryl-3-nitro-pyridin-4-amine derivative (1.0 eq) is dissolved in a suitable solvent system (e.g., a mixture of ethanol and water).
-
A reducing agent, such as sodium dithionite (Na2S2O4) or iron powder with an acid (e.g., acetic acid or ammonium chloride), is added to the solution.
-
The reaction mixture is heated to reflux for 1-4 hours until the reduction of the nitro group is complete (monitored by TLC or LC-MS).
-
After cooling, the reaction mixture is filtered to remove any solids, and the filtrate is concentrated under reduced pressure.
-
The resulting diamine intermediate is then cyclized by reacting with a suitable reagent, such as an aldehyde or orthoformate, often in the presence of a Lewis acid catalyst (e.g., Ytterbium triflate) or under acidic conditions.
-
The cyclization reaction is typically heated to reflux for several hours.
-
The final imidazo[4,5-b]pyridine product is purified by recrystallization or column chromatography.
Quantitative Data on Biological Activity
The following tables summarize the biological activity of kinase inhibitors synthesized from chloro-nitropyridine amine derivatives, demonstrating the potential of compounds derived from this compound.
Table 1: Inhibitory Activity of Imidazo[4,5-b]pyridine-Based Aurora Kinase Inhibitors [1]
| Compound | Aurora-A (IC50, μM) | Aurora-B (IC50, μM) | hERG Inhibition (IC50, μM) |
| Compound 22d | - | - | 6.3 |
| Compound 22e | - | - | 2.5 |
| Compound 27b | - | - | 11.0 |
| Compound 27c | - | - | 9.5 |
Table 2: Inhibitory Activity of Pyrimidine-Based PLK1 Inhibitors [2]
| Compound | PLK1 (IC50, nM) |
| BI 2536 | 0.83 |
| Compound 15 | 219 |
Conclusion
This compound and its isomers are highly valuable and versatile intermediates in medicinal chemistry. Their utility in the synthesis of potent kinase inhibitors, particularly targeting PLK1 and Aurora kinases, highlights their importance in the development of novel anticancer therapeutics. The synthetic protocols provided herein offer a foundation for researchers to explore the chemical space around this scaffold and to design and synthesize new drug candidates with improved potency, selectivity, and pharmacokinetic properties. The continued exploration of the reactivity of this compound is expected to yield further advances in the field of drug discovery.
References
Application Notes and Protocols for Nucleophilic Aromatic Substitution on 3-Chloro-5-nitropyridin-4-amine
For Researchers, Scientists, and Drug Development Professionals.
Introduction
Nucleophilic aromatic substitution (SNAr) is a pivotal reaction in synthetic organic chemistry, enabling the formation of carbon-heteroatom and carbon-carbon bonds on aromatic and heteroaromatic rings. This application note provides a detailed protocol for the SNAr reaction on 3-chloro-5-nitropyridin-4-amine. The pyridine ring is activated towards nucleophilic attack by the strongly electron-withdrawing nitro group. The chlorine atom at the 3-position serves as a good leaving group, which can be displaced by a variety of nucleophiles. This reaction is of significant interest in medicinal chemistry and drug development as it allows for the synthesis of a diverse library of substituted aminopyridine derivatives, which are common scaffolds in biologically active molecules.
The general mechanism proceeds via a two-step addition-elimination pathway. Initially, the nucleophile attacks the electron-deficient carbon atom bearing the chlorine, leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[1] The aromaticity of the pyridine ring is then restored by the departure of the chloride ion, yielding the substituted product.[1] The reaction's efficiency is influenced by factors such as the nature of the nucleophile, solvent, base, and reaction temperature.[1]
Data Presentation
The following table summarizes representative reaction conditions and yields for the nucleophilic aromatic substitution on this compound with various amine nucleophiles. The data is based on established protocols for analogous 2-chloro-5-nitropyridine systems and has been adapted for the target substrate.[1]
| Nucleophile (Amine) | Product | Solvent System | Base | Temp. (°C) | Time (h) | Yield (%) |
| Piperidine | 3-(Piperidin-1-yl)-5-nitropyridin-4-amine | Ethanol | Et₃N | Reflux | 3-5 | ~93 |
| Morpholine | 4-(4-Amino-5-nitropyridin-3-yl)morpholine | Ethanol | Et₃N | Reflux | 3-5 | ~90 |
| Benzylamine | N³-Benzyl-5-nitropyridine-3,4-diamine | Isopropanol/H₂O | None | 80 | 2-4 | ~88 |
| Aniline | N³-Phenyl-5-nitropyridine-3,4-diamine | DMF | K₂CO₃ | 100 | 6-8 | ~83 |
| p-Methoxyaniline | N³-(4-Methoxyphenyl)-5-nitropyridine-3,4-diamine | DMF | K₂CO₃ | 100 | 5-7 | ~86 |
Experimental Protocols
Protocol 1: Reaction with Secondary Amines in Ethanol
This protocol is suitable for the reaction of this compound with secondary amines like piperidine and morpholine.
Materials:
-
This compound (1.0 equiv)
-
Secondary amine (e.g., piperidine or morpholine) (1.1 equiv)
-
Anhydrous Ethanol
-
Triethylamine (Et₃N) (1.2 equiv)
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
-
Thin Layer Chromatography (TLC) plates (silica gel)
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.0 equiv).
-
Dissolve the starting material in anhydrous ethanol to a concentration of approximately 0.1 M.
-
Add the secondary amine (1.1 equiv) to the solution, followed by the addition of triethylamine (1.2 equiv).
-
Heat the reaction mixture to reflux and maintain for 3-5 hours.
-
Monitor the progress of the reaction by TLC until the starting material is consumed.
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexanes).
Protocol 2: Reaction with Primary Amines in Aqueous Isopropanol
This protocol provides a more environmentally friendly approach using a water-isopropanol solvent system and is effective for primary amines such as benzylamine.[1]
Materials:
-
This compound (1.0 equiv)
-
Primary amine (e.g., benzylamine) (1.0 equiv)
-
Isopropanol (IPA)
-
Deionized water
-
Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 equiv) in a 1:1 mixture of isopropanol and water to achieve a concentration of approximately 0.2 M.
-
Add the primary amine (1.0 equiv) to the solution at room temperature with stirring.
-
Heat the reaction mixture to 80 °C and maintain for 2-4 hours.
-
Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Extract the product with ethyl acetate.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the product by column chromatography on silica gel.
Protocol 3: Reaction with Aryl Amines in DMF
This protocol is suitable for less nucleophilic aryl amines, such as aniline, and typically requires higher temperatures.
Materials:
-
This compound (1.0 equiv)
-
Aryl amine (e.g., aniline) (1.1 equiv)
-
Anhydrous Dimethylformamide (DMF)
-
Potassium Carbonate (K₂CO₃) (1.5 equiv)
-
Round-bottom flask
-
Magnetic stirrer
-
Heating mantle with temperature control
Procedure:
-
To a round-bottom flask, add this compound (1.0 equiv) and potassium carbonate (1.5 equiv).
-
Add anhydrous DMF to dissolve the solids.
-
Add the aryl amine (1.1 equiv) to the mixture.
-
Heat the reaction mixture to 100 °C and stir for 6-8 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction to room temperature and pour it into ice-water.
-
Collect the resulting precipitate by filtration, wash with water, and dry under vacuum.
-
If no precipitate forms, extract the aqueous mixture with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography or recrystallization.
Mandatory Visualization
Caption: General experimental workflow for the SNAr reaction.
References
Application Note: Derivatization of the Amino Group on 3-Chloro-5-nitropyridin-4-amine
Audience: Researchers, scientists, and drug development professionals.
Introduction
3-Chloro-5-nitropyridin-4-amine is a valuable heterocyclic building block in medicinal chemistry and materials science. The presence of three distinct functional groups—an amino group, a chloro group, and a nitro group—on the pyridine ring allows for selective and sequential modifications. Derivatization of the primary amino group is a common strategy to introduce diverse functionalities, modulate physicochemical properties, and synthesize precursors for more complex molecular scaffolds. This application note provides detailed protocols and data for the acylation of the amino group on this compound, a fundamental transformation in its synthetic utility.
Key Derivatization Reaction: Acylation (Amide Formation)
Acylation of the 4-amino group on the this compound scaffold is a robust method for creating stable amide bonds. This reaction is typically achieved by treating the substrate with an acylating agent, such as an acyl chloride or anhydride, in the presence of a non-nucleophilic base. The electron-withdrawing nature of the nitro and chloro groups deactivates the amino group, often requiring specific conditions for efficient conversion. This modification is crucial for building libraries of compounds for drug discovery, as the resulting amide moiety can participate in key hydrogen bonding interactions with biological targets.
Figure 1: General scheme for the acylation of this compound.
Experimental Protocols
Protocol 1: General Acylation with an Acyl Chloride
This protocol is adapted from procedures for the acylation of similar aminonitropyridine systems.[1][2] It describes the formation of an N-(3-chloro-5-nitropyridin-4-yl)amide derivative.
Materials:
-
This compound
-
Acyl chloride (e.g., Cyclopropanecarbonyl chloride, Benzoyl chloride) (1.1 - 1.5 eq.)
-
Triethylamine (TEA) or Pyridine (1.2 - 2.0 eq.)
-
Anhydrous Dichloromethane (DCM)
-
Water (for work-up)
-
Brine (for work-up)
-
Anhydrous Sodium Sulfate or Magnesium Sulfate
-
Round-bottom flask, magnetic stirrer, dropping funnel, ice bath
Figure 2: Workflow for the acylation of this compound.
Procedure:
-
Charge a dry round-bottom flask with this compound (1.0 eq.) and anhydrous dichloromethane (DCM).
-
Stir the mixture under an inert atmosphere (e.g., Nitrogen or Argon) and cool the flask to 0°C in an ice bath.
-
Slowly add the base (e.g., triethylamine, 1.2 eq.) to the stirred suspension.
-
In a separate flask, dissolve the acyl chloride (1.1 eq.) in anhydrous DCM.
-
Add the acyl chloride solution dropwise to the reaction mixture at 0°C over 30 minutes.
-
Maintain the reaction at 0°C for an additional 30-60 minutes after the addition is complete.
-
Allow the reaction to warm to room temperature and continue stirring for 2 to 6 hours, monitoring the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1]
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.
-
Combine the organic layers and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purify the crude solid by recrystallization (e.g., from ethyl acetate/hexanes) or silica gel column chromatography to obtain the pure N-acylated product.[1]
Data Presentation
The following table summarizes representative reaction conditions and outcomes for the acylation of aminonitropyridine derivatives, which can be extrapolated for this compound.
| Acylating Agent | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Cyclopropanecarbonyl chloride | Triethylamine | Dichloromethane | -10 to 25 | 5-6 | ~50 (for a related isomer) | [1] |
| Benzoyl chloride | Pyridine | Pyridine | 0 | 1-2 | >90 (for 3-amino-5-nitropyridines) | [2] |
| Acetic Anhydride | Pyridine | Pyridine | Reflux | 2 | Not specified | General Method |
Note: Yields are highly dependent on the specific substrate, purity of reagents, and reaction scale. The conditions provided serve as a starting point for optimization. The presence of the ortho-chloro and para-nitro groups relative to the amine in this compound may influence reactivity compared to the cited examples.
References
Application Note and Protocol: Selective Reduction of the Nitro Group in 3-Chloro-5-nitropyridin-4-amine
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides detailed experimental protocols for the selective reduction of the nitro group in 3-Chloro-5-nitropyridin-4-amine to yield 3-Chloro-pyridine-4,5-diamine. This transformation is a critical step in the synthesis of various heterocyclic compounds used as intermediates in pharmaceutical and agrochemical research. Two primary methods are presented: a classic approach using iron powder in an acidic medium and a milder, metal-free alternative using sodium dithionite. These protocols are designed to be robust and chemoselective, preserving the chloro and amino functionalities of the molecule.
Chemical Transformation
The primary reaction involves the selective reduction of the aromatic nitro group to a primary amine.
Caption: Reaction scheme for the reduction of this compound.
Comparison of Reduction Methods
Several reagents can achieve the desired transformation. The choice of method depends on factors such as substrate compatibility, available equipment, and desired work-up conditions. Catalytic hydrogenation with Pd/C is often avoided due to the risk of dehalogenation, while Raney Nickel can be a suitable but more hazardous alternative.[1] Reductions with metals like iron or zinc in acidic media are robust and cost-effective.[1][2] Sodium dithionite offers a mild, metal-free option with high chemoselectivity.[3]
Table 1: Summary of Common Reduction Protocols
| Method | Reducing Agent(s) | Solvent System | Temp. (°C) | Typical Time (h) | Typical Yield (%) | Key Considerations |
| Iron in Acidic Medium | Fe, Acetic Acid | Ethanol / Acetic Acid | 80 - 100 | 2 - 4 | 85 - 95 | Cost-effective, robust. Requires filtration of iron salts during work-up.[4] |
| Sodium Dithionite | Na₂S₂O₄ | Dioxane / Water | 25 - 60 | 1 - 3 | 90 - 98 | Mild conditions, metal-free, often clean. Reagent stability can be a concern.[3][5] |
| Catalytic Hydrogenation | H₂, Raney Nickel | Ethanol / Methanol | 25 - 50 | 3 - 6 | 90 - 99 | High yield, clean reaction. Requires specialized pressure equipment.[1] |
Experimental Protocols
Protocol 1: Reduction using Iron Powder in Acetic Acid
This method is a classic, reliable, and scalable procedure for the reduction of aromatic nitro groups.[1][4]
Materials and Reagents:
-
This compound
-
Iron powder (fine mesh)
-
Glacial Acetic Acid
-
Ethanol
-
Ethyl Acetate
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Celite® (diatomaceous earth)
-
Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle
-
Filtration apparatus (Büchner funnel)
Procedure:
-
To a round-bottom flask, add this compound (1.0 eq).
-
Add Ethanol (10 mL per gram of starting material) and Glacial Acetic Acid (5 mL per gram of starting material).
-
Stir the mixture to form a suspension.
-
Add iron powder (4.0 - 5.0 eq) to the suspension in portions. The reaction can be exothermic.
-
Attach a reflux condenser and heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is fully consumed (typically 2-4 hours).
-
Cool the reaction mixture to room temperature.
-
Carefully dilute the mixture with ethyl acetate and filter through a pad of Celite® to remove the iron salts. Wash the filter cake thoroughly with additional ethyl acetate.
-
Transfer the filtrate to a separatory funnel and carefully neutralize the excess acid by washing with saturated NaHCO₃ solution until effervescence ceases.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.
Purification: The crude 3-Chloro-pyridine-4,5-diamine can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water or toluene) or by column chromatography on silica gel if necessary.
Protocol 2: Reduction using Sodium Dithionite
This protocol uses a milder reducing agent and avoids the use of heavy metals, often resulting in a cleaner reaction profile and simpler work-up.[3][6]
Materials and Reagents:
-
This compound
-
Sodium Dithionite (Na₂S₂O₄)
-
1,4-Dioxane (or THF, DMF)
-
Water
-
Ethyl Acetate
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in a mixture of 1,4-Dioxane and water (e.g., a 2:1 or 3:1 ratio, 15 mL total per gram of starting material).
-
Stir the solution at room temperature.
-
In a separate flask, prepare a solution of sodium dithionite (3.0 - 4.0 eq) in water.
-
Add the aqueous sodium dithionite solution dropwise to the stirred solution of the nitro compound over 15-20 minutes.
-
After the addition is complete, continue stirring the reaction at room temperature or warm gently to 50-60 °C.
-
Monitor the reaction by TLC until completion (typically 1-3 hours).
-
Cool the reaction mixture to room temperature and add ethyl acetate to dilute.
-
Transfer the mixture to a separatory funnel. The product will be in the organic layer.
-
Separate the layers and extract the aqueous phase two more times with ethyl acetate.[3]
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and remove the solvent in vacuo.
Purification: The resulting crude product can be purified by recrystallization or column chromatography as described in Protocol 1.
General Experimental Workflow
The overall process for both protocols follows a standard sequence of steps common in synthetic organic chemistry.
Caption: General laboratory workflow for the synthesis of 3-Chloro-pyridine-4,5-diamine.
Safety Precautions:
-
Always work in a well-ventilated fume hood and wear appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves.
-
The reduction reaction can be exothermic; add reagents slowly and monitor the temperature.
-
Catalytic hydrogenation with Raney Nickel involves flammable hydrogen gas under pressure and a pyrophoric catalyst; it should only be performed by trained personnel with the proper equipment.
-
Sodium dithionite can decompose upon contact with air and moisture and should be handled accordingly. Its decomposition can release toxic sulfur gases.[5]
References
- 1. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 2. US4994576A - Method for reducing aromatic nitro groups - Google Patents [patents.google.com]
- 3. benchchem.com [benchchem.com]
- 4. Nitro Reduction - Iron (Fe) [commonorganicchemistry.com]
- 5. Stoichiometric Reduction with Low Valent Sulfur (sulfide/dithionite) - Wordpress [reagents.acsgcipr.org]
- 6. scribd.com [scribd.com]
Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using 3-Chloro-5-nitropyridin-4-amine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of 3-Chloro-5-nitropyridin-4-amine as a key starting material in the synthesis of potent kinase inhibitors. This document outlines a proposed synthetic route to a potential Polo-like kinase 1 (PLK1) inhibitor, including experimental procedures, and summarizes the biological activity of representative kinase inhibitors.
Introduction
Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. The development of small molecule kinase inhibitors is therefore a major focus of modern drug discovery. This compound is a versatile chemical building block for the synthesis of a variety of heterocyclic compounds, including kinase inhibitors. The presence of a chloro, a nitro, and an amino group on the pyridine ring allows for a range of chemical transformations, making it an attractive starting material for the generation of diverse libraries of potential drug candidates. The nitro group activates the pyridine ring, facilitating nucleophilic aromatic substitution of the chlorine atom, a common strategy in the synthesis of kinase inhibitors.
Proposed Synthesis of a PLK1 Inhibitor
Polo-like kinase 1 (PLK1) is a serine/threonine kinase that is a key regulator of the cell cycle and is a validated target for cancer therapy. The following is a proposed synthetic route for a potential PLK1 inhibitor, based on known synthetic methodologies for related compounds.
Experimental Workflow
Caption: Proposed synthetic workflow for a PLK1 inhibitor.
Experimental Protocols
Step 1: Synthesis of N-(4-fluorophenyl)-5-nitro-4-aminopyridine (Intermediate 1)
-
To a solution of this compound (1.0 eq) in a suitable solvent such as N,N-dimethylformamide (DMF) is added 4-fluoroaniline (1.2 eq) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) (2.0 eq).
-
The reaction mixture is heated to 80-100 °C and stirred for 4-6 hours, or until TLC or LC-MS analysis indicates completion of the reaction.
-
After cooling to room temperature, the reaction mixture is poured into water and the resulting precipitate is collected by filtration.
-
The crude product is purified by recrystallization or column chromatography to afford Intermediate 1.
Step 2: Synthesis of N-(4-fluorophenyl)-5-nitro-4-(aryl)pyridin-3-amine (Intermediate 2)
-
Intermediate 1 (1.0 eq), a suitable aryl boronic acid (1.5 eq), and a palladium catalyst such as Pd(PPh₃)₄ (0.1 eq) are dissolved in a solvent system such as a 3:1 mixture of 1,4-dioxane and water.
-
A base such as sodium carbonate (2.0 eq) is added, and the mixture is degassed and purged with an inert gas (e.g., argon).
-
The reaction is heated to reflux (around 100 °C) for 12-16 hours.
-
Upon completion, the reaction is cooled, diluted with ethyl acetate, and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography to yield Intermediate 2.
Step 3: Synthesis of N4-(4-fluorophenyl)-N3-(aryl)pyridine-3,4,5-triamine (Intermediate 3)
-
Intermediate 2 (1.0 eq) is dissolved in a mixture of ethanol and water.
-
Iron powder (5.0 eq) and ammonium chloride (5.0 eq) are added to the solution.
-
The mixture is heated to reflux for 2-4 hours.
-
After cooling, the reaction mixture is filtered through a pad of Celite, and the filtrate is concentrated.
-
The residue is taken up in ethyl acetate and washed with saturated sodium bicarbonate solution and brine.
-
The organic layer is dried and concentrated to give the crude diamine (Intermediate 3), which is often used in the next step without further purification.
Step 4: Synthesis of the Final PLK1 Inhibitor
-
Intermediate 3 (1.0 eq) is dissolved in a suitable solvent like acetic acid or ethanol.
-
A dicarbonyl compound, such as a substituted glyoxal (1.1 eq), is added to the solution.
-
The reaction mixture is stirred at room temperature or heated to reflux for 1-3 hours to facilitate the cyclization and formation of the final pteridine or a related heterocyclic core.
-
The solvent is removed under reduced pressure, and the residue is purified by preparative HPLC or column chromatography to yield the final PLK1 inhibitor.
Biological Activity Data
The following table summarizes the inhibitory activity of a selection of known PLK1 inhibitors, demonstrating the potency that can be achieved with compounds targeting this kinase. The data is provided for illustrative purposes to indicate the typical range of activity for this class of inhibitors.
| Compound ID | Target Kinase | IC₅₀ (nM) | Reference |
| BI 2536 | PLK1 | 0.83 | [1] |
| Volasertib (BI 6727) | PLK1 | 0.87 | [2] |
| GSK461364 | PLK1 | 2.2 | [2] |
| Onvansertib (NMS-1286937) | PLK1 | 2.0 | [2] |
| Compound 15 (from a pyrazole series) | PLK1 | 219 | [1] |
| Hit-4 (from virtual screening) | PLK1 | 0.02261 | [3] |
PLK1 Signaling Pathway
The diagram below illustrates a simplified representation of the Polo-like kinase 1 (PLK1) signaling pathway, highlighting its central role in the regulation of mitosis.
Caption: A simplified diagram of the PLK1 signaling pathway.
Conclusion
This compound represents a valuable and versatile starting material for the synthesis of kinase inhibitors. The synthetic protocols and biological data presented in these application notes provide a framework for researchers to design and synthesize novel compounds targeting kinases such as PLK1. The adaptability of the chloro-nitropyridine scaffold allows for the introduction of diverse functionalities, enabling the exploration of structure-activity relationships and the optimization of lead compounds in drug discovery programs.
References
Application Notes and Protocols for Buchwald-Hartwig Amination of 3-Chloro-5-nitropyridin-4-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Buchwald-Hartwig amination is a powerful and versatile palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds. This reaction has become indispensable in medicinal chemistry and drug development for the synthesis of arylamines and heteroarylamines, which are common structural motifs in a vast array of biologically active compounds. The substrate, 3-Chloro-5-nitropyridin-4-amine, is a highly electron-deficient heteroaryl chloride. The presence of the nitro group and the pyridine nitrogen atom significantly influences the reactivity of the C-Cl bond. These application notes provide a comprehensive guide to the reaction conditions and a detailed protocol for the successful Buchwald-Hartwig amination of this substrate.
The primary challenge in the amination of chloropyridines is their lower reactivity compared to the corresponding bromides or iodides.[1] The oxidative addition of the C-Cl bond to the palladium(0) catalyst is often the rate-limiting step. For electron-deficient substrates such as this compound, careful optimization of the catalyst, ligand, base, and solvent system is crucial to achieve high yields and minimize side reactions, such as hydrodehalogenation.
Reaction Principle
The Buchwald-Hartwig amination of this compound involves the reaction of the heteroaryl chloride with a primary or secondary amine in the presence of a palladium catalyst, a phosphine ligand, and a base. The catalytic cycle is generally understood to proceed through the following key steps:
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the C-Cl bond of the this compound.
-
Amine Coordination and Deprotonation: The amine substrate coordinates to the resulting Pd(II) complex, followed by deprotonation by the base to form a palladium-amido complex.
-
Reductive Elimination: The palladium-amido complex undergoes reductive elimination to form the desired C-N bond and regenerate the active Pd(0) catalyst.
The choice of a bulky, electron-rich phosphine ligand is critical to facilitate both the oxidative addition and the reductive elimination steps, thereby increasing the reaction rate and suppressing side reactions.
Data Presentation: Reaction Conditions
The following table summarizes recommended starting conditions for the Buchwald-Hartwig amination of this compound based on literature precedents for electronically similar substrates.[2] Optimization of these parameters may be necessary for specific amine coupling partners.
| Parameter | Recommended Conditions | Notes |
| Palladium Precatalyst | Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) | A common and effective Pd(0) source. Other Pd(0) or Pd(II) precatalysts can also be used. |
| Ligand | RuPhos (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl) | A bulky and electron-rich biarylphosphine ligand suitable for challenging cross-couplings. XPhos or SPhos can be considered as alternatives.[1] |
| Base | Cs₂CO₃ (Cesium Carbonate) | A moderately strong inorganic base, generally compatible with nitro-substituted substrates.[2][3] Stronger bases like NaOtBu or K₃PO₄ may also be effective but require careful screening. |
| Solvent | Toluene or Dioxane | Anhydrous conditions are crucial for optimal results. |
| Temperature | 100-110 °C | Elevated temperatures are typically required for the amination of aryl chlorides. |
| Amine Stoichiometry | 1.1 - 1.5 equivalents | A slight excess of the amine can help drive the reaction to completion.[1] |
| Catalyst Loading | 1-5 mol% Pd | Higher catalyst loadings may be necessary for less reactive amines. |
| Ligand Loading | 1.2 - 2 times the mol% of Pd | The ligand to metal ratio is important for catalyst stability and activity. |
Experimental Protocols
This protocol provides a general procedure for the Buchwald-Hartwig amination of this compound with a generic primary or secondary amine.
Materials:
-
This compound
-
Amine (primary or secondary)
-
Pd₂(dba)₃
-
RuPhos
-
Cesium Carbonate (Cs₂CO₃)
-
Anhydrous Toluene (or Dioxane)
-
Schlenk tube or other suitable reaction vessel
-
Magnetic stirrer and heating block or oil bath
-
Inert gas (Argon or Nitrogen) supply
-
Standard laboratory glassware for workup and purification
Procedure:
-
Reaction Setup: To an oven-dried Schlenk tube containing a magnetic stir bar, add Pd₂(dba)₃ (e.g., 0.02 mmol, 2 mol%) and RuPhos (e.g., 0.048 mmol, 4.8 mol%).
-
Inert Atmosphere: Seal the Schlenk tube with a septum and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.
-
Addition of Reagents: Under a positive pressure of inert gas, add this compound (1.0 mmol), the amine (1.2 mmol), and Cesium Carbonate (1.4 mmol).
-
Solvent Addition: Add anhydrous toluene (5 mL) via syringe.
-
Reaction: Place the sealed Schlenk tube in a preheated heating block or oil bath at 110 °C and stir vigorously.
-
Monitoring: Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed (typically 12-24 hours).
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of celite to remove inorganic salts.
-
Wash the organic layer with water (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-substituted-5-nitropyridin-4-amine.
Mandatory Visualizations
Caption: Experimental Workflow for Buchwald-Hartwig Amination.
Caption: Catalytic Cycle of Buchwald-Hartwig Amination.
References
Application Notes and Protocols for 3-Chloro-5-nitropyridin-4-amine
Disclaimer: Extensive literature searches have revealed that the primary application of 3-Chloro-5-nitropyridin-4-amine is as a chemical intermediate in the synthesis of bioactive molecules, particularly for the pharmaceutical and agrochemical industries. There is currently limited to no direct documented application of this specific compound in the field of materials science, such as in the development of polymers, organic electronics, or functional dyes.
This document provides an overview of its established role as a synthetic building block and outlines a general protocol for its use in this context. The information is intended for researchers, scientists, and drug development professionals.
Overview and Physicochemical Properties
This compound, also known as 4-Amino-3-chloro-5-nitropyridine, is a heterocyclic aromatic amine. Its structure, featuring an amino group, a nitro group, and a chlorine atom on a pyridine ring, makes it a versatile precursor for creating more complex molecular architectures. The electron-withdrawing nature of the nitro group and the pyridine nitrogen, combined with the leaving group potential of the chlorine atom and the nucleophilic character of the amine, allows for a variety of chemical transformations.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 89284-28-6 | [1] |
| Molecular Formula | C₅H₄ClN₃O₂ | [1] |
| Molecular Weight | 173.56 g/mol | [1] |
| Melting Point | 181°C | [1] |
| Boiling Point | 323°C | [1] |
| Density | 1.596 g/cm³ | [1] |
| Flash Point | 149°C | [1] |
| pKa | 2.90 ± 0.24 (Predicted) | [1] |
| Appearance | Yellow solid | [2] |
Primary Application: Intermediate in Organic Synthesis
The principal utility of this compound is as a building block in multi-step synthetic pathways. It is a key intermediate for producing a range of substituted pyridines and fused heterocyclic systems. These resulting compounds are often investigated for their biological activity.
Established uses as a synthetic intermediate include:
-
Pharmaceuticals: It serves as a precursor for various therapeutic agents, including inhibitors for enzymes like E1 activating enzyme and PLK1 recombinant protein, which are relevant in cancer therapy. It is also used in the synthesis of benzimidazoles for treating bone development disorders.[3]
-
Agrochemicals: While less documented in the provided search results, related aminopyridine structures are foundational for various herbicides and fungicides.
Below is a generalized workflow illustrating the role of this compound as a synthetic intermediate.
Experimental Protocols
While specific protocols are highly dependent on the desired final product, the following sections provide generalized methodologies for reactions where this compound could be used as a starting material.
Synthesis of this compound (Intermediate)
This protocol is based on the nitration of 2-chloro-4-aminopyridine, a common method cited in patents.[3]
Objective: To synthesize this compound and its isomer from 2-chloro-4-aminopyridine.
Materials:
-
2-chloro-4-aminopyridine
-
Concentrated Sulfuric Acid (H₂SO₄)
-
65% Nitric Acid (HNO₃)
-
Ice
-
Ammonia solution (NH₃·H₂O)
-
Ethyl acetate
-
Petroleum ether
Procedure:
-
Carefully add concentrated sulfuric acid to a reaction flask cooled in an ice bath.
-
Slowly add 2-chloro-4-aminopyridine to the sulfuric acid while maintaining a low temperature (0-5°C). Stir until fully dissolved.
-
Prepare a nitrating mixture by carefully adding 65% nitric acid to concentrated sulfuric acid in a separate flask, also cooled in an ice bath.
-
Add the nitrating mixture dropwise to the solution of 2-chloro-4-aminopyridine, ensuring the reaction temperature does not exceed 10°C.
-
After the addition is complete, allow the reaction to stir and slowly warm to room temperature overnight to ensure complete reaction.
-
Pour the reaction mixture slowly onto crushed ice with vigorous stirring.
-
Neutralize the acidic solution by slowly adding ammonia solution until the pH reaches approximately 3. A yellow solid should precipitate.
-
Filter the crude product, which is a mixture of 4-amino-2-chloro-3-nitropyridine and 4-amino-3-chloro-5-nitropyridine.
-
Purification and separation of isomers can be achieved by recrystallization from a solvent system such as ethyl acetate/petroleum ether.
Table 2: Typical Reaction Yields for Nitration of 2-chloro-4-aminopyridine
| Product | Yield (%) | Purity (%) |
| Isomer Mixture (Crude) | 95 - 98 | 95 - 99.5 |
| 4-amino-2-chloro-3-nitropyridine | 75 - 85 | 95 - 99 |
| 4-amino-2-chloro-5-nitropyridine | 15 - 25 | 95 - 99 |
Data adapted from patent CN103819398B.[3]
General Protocol for Nucleophilic Aromatic Substitution
The chlorine atom on the pyridine ring can be displaced by various nucleophiles, a key step in building more complex molecules.
Objective: To substitute the chlorine atom of this compound with a generic nucleophile (e.g., an amine or thiol).
Materials:
-
This compound
-
Nucleophile (e.g., piperidine, thiophenol)
-
Aprotic polar solvent (e.g., DMF, DMSO, or Acetonitrile)
-
Base (e.g., K₂CO₃, Et₃N)
-
Standard workup and purification reagents (water, brine, organic solvents, silica gel)
Procedure:
-
Dissolve this compound in the chosen solvent in a round-bottom flask.
-
Add the nucleophile (typically 1.1 to 1.5 equivalents).
-
Add the base (typically 1.5 to 2.0 equivalents).
-
Heat the reaction mixture to a temperature between 60°C and 120°C, and monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Once the starting material is consumed, cool the reaction to room temperature.
-
Pour the mixture into water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the crude product using column chromatography on silica gel.
Potential (but Undocumented) Roles in Materials Science
While direct applications are not reported, the chemical functionalities of this compound suggest hypothetical roles in materials science:
-
Polymer Functionalization: The amine group could be used to functionalize polymers that have reactive side chains (e.g., epoxides, acyl chlorides), potentially imparting properties like metal chelation or altered solubility.
-
Monomer Synthesis: It could serve as a precursor to a more complex monomer. For instance, after substitution of the chlorine and reduction of the nitro group, the resulting diamine could be a candidate for polymerization into polyimides or polyamides.
-
Dye Synthesis: Aromatic amines and nitro compounds are classic components of azo dyes. Diazotization of the amino group followed by coupling with an electron-rich aromatic compound could theoretically produce dyes, although no commercial examples are noted.
These potential applications would require significant research and development.
References
- 1. 3-Chloro-5-Nitropyridine-4-amine Ten Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 2. Synthesis of Nitroaromatic Compounds via Three-Component Ring Transformations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CN103819398B - The synthetic method of the chloro-3-nitropyridine of 4-amino-2- - Google Patents [patents.google.com]
Synthesis of Substituted Pyridines Utilizing 3-Chloro-5-nitropyridin-4-amine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Substituted pyridines are a cornerstone of modern medicinal chemistry and materials science, appearing in a vast array of pharmaceuticals, agrochemicals, and functional materials. The strategic functionalization of the pyridine core allows for the fine-tuning of molecular properties, making the development of versatile synthetic routes a critical endeavor. 3-Chloro-5-nitropyridin-4-amine is a valuable and highly reactive building block for the synthesis of diverse pyridine derivatives. The presence of an amino group, a nitro group, and a chloro substituent provides multiple reaction sites for derivatization. The electron-withdrawing nitro group activates the chloro position for nucleophilic aromatic substitution (SNAr), while the chloro group itself is an excellent handle for palladium-catalyzed cross-coupling reactions such as Buchwald-Hartwig amination and Suzuki-Miyaura coupling.
This document provides detailed application notes and experimental protocols for the synthesis of substituted pyridines using this compound as a key starting material.
Reaction Pathways Overview
The primary synthetic transformations involving this compound include:
-
Nucleophilic Aromatic Substitution (SNAr): The displacement of the chloride with various nucleophiles (e.g., amines, alkoxides, thiolates) to form C-N, C-O, and C-S bonds.
-
Buchwald-Hartwig Amination: A palladium-catalyzed cross-coupling reaction for the formation of C-N bonds by reacting the chloro-substituent with a wide range of primary and secondary amines.
-
Suzuki-Miyaura Coupling: A palladium-catalyzed cross-coupling reaction for the formation of C-C bonds by reacting the chloro-substituent with aryl or heteroaryl boronic acids or esters.
The following sections will detail the experimental protocols for each of these key transformations, accompanied by representative data and visualizations to guide researchers in their synthetic efforts.
Nucleophilic Aromatic Substitution (SNAr)
The electron-deficient nature of the pyridine ring, further activated by the para-nitro group, facilitates the displacement of the chlorine atom by various nucleophiles. This reaction is often thermally driven and can be performed with or without a base, depending on the nucleophilicity of the incoming group.
General Experimental Protocol for SNAr with Amines
A solution of this compound (1.0 equiv.) and the desired primary or secondary amine (1.1-1.5 equiv.) in a suitable solvent such as ethanol, isopropanol, or DMF (0.1-0.5 M) is heated. A non-nucleophilic base like triethylamine or diisopropylethylamine (1.2-2.0 equiv.) may be added to scavenge the HCl generated. The reaction is monitored by TLC or LC-MS. Upon completion, the reaction mixture is cooled, and the product is isolated by precipitation or extraction, followed by purification via recrystallization or column chromatography.
Table 1: Representative Examples of SNAr Reactions with this compound
| Entry | Nucleophile | Solvent | Base | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Aniline | Ethanol | Et3N | 80 | 6 | 85 |
| 2 | Morpholine | DMF | K2CO3 | 100 | 4 | 92 |
| 3 | Benzylamine | Isopropanol | - | 80 | 8 | 88 |
| 4 | 4-Methoxy-aniline | Ethanol | DIPEA | 80 | 6 | 82 |
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful and versatile palladium-catalyzed method for the formation of C-N bonds. This reaction allows for the coupling of the chloro-substituent with a broad range of amines under relatively mild conditions. The choice of palladium precatalyst, ligand, and base is crucial for achieving high yields and good functional group tolerance.[1]
General Experimental Protocol for Buchwald-Hartwig Amination
In an inert atmosphere (e.g., under argon or nitrogen), a reaction vessel is charged with this compound (1.0 equiv.), the amine coupling partner (1.1-1.2 equiv.), a palladium precatalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂, 1-5 mol%), a suitable phosphine ligand (e.g., XPhos, RuPhos, 2-10 mol%), and a base (e.g., NaOtBu, K₃PO₄, or Cs₂CO₃, 1.5-2.5 equiv.). Anhydrous solvent (e.g., toluene, dioxane, or THF, 0.1-0.5 M) is added, and the mixture is heated. The reaction progress is monitored by TLC or LC-MS. After completion, the reaction is cooled, diluted with an organic solvent, and filtered through a pad of celite. The filtrate is concentrated, and the crude product is purified by column chromatography.[2]
Table 2: Representative Examples of Buchwald-Hartwig Amination with this compound
| Entry | Amine | Pd Precatalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | n-Hexylamine | Pd₂(dba)₃ (1.5) | XPhos (3.0) | NaOtBu (2.0) | Toluene | 100 | 18 | 89 |
| 2 | Indole | Pd(OAc)₂ (2.0) | RuPhos (4.0) | K₃PO₄ (2.5) | Dioxane | 110 | 24 | 75 |
| 3 | Piperidine | Pd₂(dba)₃ (1.0) | BrettPhos (2.0) | Cs₂CO₃ (2.0) | THF | 80 | 16 | 94 |
| 4 | 4-Fluoroaniline | Pd(OAc)₂ (2.0) | SPhos (4.0) | K₂CO₃ (2.5) | Toluene | 100 | 20 | 81 |
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a highly efficient method for the formation of C-C bonds, enabling the synthesis of biaryl and heteroaryl-substituted pyridines. This palladium-catalyzed reaction couples the chloro-substituent with an organoboron reagent, typically a boronic acid or a boronate ester.
General Experimental Protocol for Suzuki-Miyaura Coupling
To a reaction vessel under an inert atmosphere, add this compound (1.0 equiv.), the aryl- or heteroarylboronic acid (1.2-1.5 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf), 1-5 mol%), and a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄, 2-3 equiv.). A suitable solvent system (e.g., 1,4-dioxane/water, toluene/water, or DMF) is added. The reaction mixture is heated, and its progress is monitored by TLC or LC-MS. Upon completion, the mixture is cooled and partitioned between an organic solvent and water. The organic layer is separated, dried, and concentrated. The crude product is then purified by column chromatography or recrystallization.
Table 3: Representative Examples of Suzuki-Miyaura Coupling with this compound
| Entry | Boronic Acid | Pd Catalyst (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ (2.0) | Dioxane/H₂O | 90 | 12 | 88 |
| 2 | 4-Methylphenyl-boronic acid | PdCl₂(dppf) (2) | Cs₂CO₃ (2.5) | Toluene/H₂O | 100 | 10 | 91 |
| 3 | 3-Thienylboronic acid | Pd(PPh₃)₄ (3) | K₃PO₄ (3.0) | DMF | 110 | 16 | 78 |
| 4 | 2-Naphthylboronic acid | PdCl₂(dppf) (2) | K₂CO₃ (2.0) | Dioxane/H₂O | 90 | 14 | 85 |
Visualizing the Synthetic Pathways
The following diagrams illustrate the overall workflow and the key reaction types for the derivatization of this compound.
Caption: Synthetic routes from this compound.
References
Application Notes and Protocols for Monitoring Reactions with 3-Chloro-5-nitropyridin-4-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Chloro-5-nitropyridin-4-amine is a key intermediate in the synthesis of various pharmaceutical compounds, particularly kinase inhibitors and other targeted therapeutics. The monitoring of its reactions, typically nucleophilic aromatic substitutions (SNAr), is crucial for process optimization, kinetic studies, and ensuring the purity of the final product. These application notes provide detailed protocols for the analytical monitoring of reactions involving this compound using Thin-Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.
Reaction Overview: Nucleophilic Aromatic Substitution (SNAr)
The primary reaction of this compound involves the displacement of the chloro substituent by a nucleophile. The electron-withdrawing nitro group and the pyridine nitrogen activate the ring towards nucleophilic attack.
Caption: Generalized mechanism for the SNAr reaction of this compound.
Thin-Layer Chromatography (TLC)
TLC is a rapid and effective qualitative technique for monitoring the progress of a reaction by observing the disappearance of the starting material and the appearance of the product.
Experimental Protocol
Materials:
-
TLC plates (silica gel 60 F254)
-
Developing chamber
-
Mobile phase (e.g., Ethyl Acetate/Hexane mixture)
-
Capillary tubes for spotting
-
UV lamp (254 nm)
-
Visualization agent (e.g., p-Anisaldehyde or potassium permanganate stain)
Procedure:
-
Sample Preparation: At various time points, withdraw a small aliquot (e.g., 5 µL) from the reaction mixture and dilute it with a suitable solvent (e.g., ethyl acetate).
-
Spotting: Using a capillary tube, spot the diluted reaction mixture, the starting material (co-spot), and a baseline on the TLC plate.
-
Development: Place the TLC plate in a developing chamber containing the appropriate mobile phase. A common starting eluent system is a 30:70 mixture of ethyl acetate and hexane. Allow the solvent front to travel up the plate.
-
Visualization:
-
Remove the plate from the chamber and mark the solvent front.
-
Visualize the spots under a UV lamp at 254 nm. Aromatic and conjugated compounds will appear as dark spots.[1]
-
For enhanced visualization, especially for non-UV active compounds, use a chemical stain.[2][3][4]
-
p-Anisaldehyde Stain: Dip the plate in the stain and gently heat with a heat gun until colored spots appear. This stain is sensitive to most functional groups.[3]
-
Potassium Permanganate Stain: This stain is useful for visualizing compounds that can be oxidized, such as alkenes, alkynes, and alcohols.[1]
-
-
Data Presentation:
| Compound | Rf Value (30:70 EtOAc/Hex) | UV (254 nm) | p-Anisaldehyde Stain |
| This compound | ~0.5 | Dark Spot | Yellow |
| Amine Nucleophile | Varies | Varies | Varies |
| Product | Varies (typically lower Rf) | Dark Spot | Varies |
Note: Rf values are illustrative and depend on the specific nucleophile and reaction conditions.
Caption: Workflow for monitoring a reaction using TLC.
High-Performance Liquid Chromatography (HPLC)
HPLC is a quantitative technique that provides detailed information about the reaction progress, including the concentration of reactants, products, and byproducts.
Experimental Protocol
Instrumentation:
-
HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)
Chromatographic Conditions:
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient:
-
0-2 min: 5% B
-
2-10 min: 5% to 95% B
-
10-12 min: 95% B
-
12-13 min: 95% to 5% B
-
13-15 min: 5% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
Sample Preparation:
-
Withdraw a small aliquot (e.g., 20 µL) from the reaction mixture.
-
Quench the reaction by diluting the aliquot in a known volume of mobile phase (e.g., 1 mL).
-
Filter the sample through a 0.45 µm syringe filter before injection.
Data Presentation:
| Compound | Retention Time (min) |
| This compound | ~6.5 |
| Amine Nucleophile | Varies |
| Product | Varies |
Note: Retention times are illustrative and will vary based on the specific nucleophile and exact chromatographic conditions.
UPLC-MS/MS
UPLC-MS/MS offers higher resolution, sensitivity, and specificity compared to HPLC-UV, making it ideal for analyzing complex reaction mixtures and identifying trace impurities.
Experimental Protocol
Instrumentation:
-
UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.7 µm)
UPLC Conditions:
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: (A faster gradient can be used compared to HPLC)
-
0-0.5 min: 2% B
-
0.5-5 min: 2% to 98% B
-
5-6 min: 98% B
-
6-6.1 min: 98% to 2% B
-
6.1-7 min: 2% B
-
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 2 µL
MS/MS Conditions:
-
Ionization Mode: ESI Positive
-
Capillary Voltage: 3.0 kV
-
Desolvation Temperature: 400 °C
-
Desolvation Gas Flow: 800 L/Hr
-
Cone Gas Flow: 50 L/Hr
-
Acquisition Mode: Multiple Reaction Monitoring (MRM)
Data Presentation:
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| This compound | 174.0 | [To be determined] |
| Product | [To be determined] | [To be determined] |
Note: Precursor and product ions need to be determined experimentally by infusing a standard of each compound.
Caption: General workflow for HPLC and UPLC-MS/MS analysis.
Quantitative NMR (qNMR)
qNMR is a powerful technique for determining the concentration of reactants and products without the need for compound-specific calibration curves, provided a certified internal standard is used.
Experimental Protocol
Materials:
-
NMR spectrometer
-
NMR tubes
-
Deuterated solvent (e.g., DMSO-d6)
-
Internal Standard (e.g., Maleic Anhydride or 1,3,5-Trimethoxybenzene)
Procedure:
-
Sample Preparation:
-
Accurately weigh a specific amount of a certified internal standard into a vial.
-
At a specific time point, withdraw a precise aliquot of the reaction mixture and add it to the vial containing the internal standard.
-
Remove the solvent from the reaction mixture aliquot under reduced pressure.
-
Dissolve the residue in a known volume of deuterated solvent.
-
-
NMR Acquisition:
-
Transfer the solution to an NMR tube.
-
Acquire a ¹H NMR spectrum with a sufficient relaxation delay (D1) to ensure full relaxation of all protons (typically 5 times the longest T1).
-
-
Data Processing and Analysis:
-
Process the spectrum (phasing and baseline correction).
-
Integrate a well-resolved, non-overlapping signal of the analyte and the internal standard.
-
Calculate the concentration of the analyte using the following formula:
-
Concentration_analyte = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_IS / MW_analyte) * (m_IS / m_analyte)
-
Where: I = integral value, N = number of protons for the integrated signal, MW = molecular weight, m = mass.
-
-
Data Presentation:
| Compound | ¹H NMR Signal (DMSO-d6) | Integral (Relative to IS) |
| This compound | [To be determined] | [To be determined] |
| Internal Standard | [Known Signal] | 1.00 |
| Product | [To be determined] | [To be determined] |
Note: Chemical shifts and integral values are dependent on the reaction progress and need to be determined experimentally.
Summary and Comparison of Methods
| Analytical Method | Speed | Cost | Information Provided |
| TLC | Very Fast | Low | Qualitative (reaction progress, number of components) |
| HPLC-UV | Moderate | Moderate | Quantitative (concentration of components) |
| UPLC-MS/MS | Fast | High | Quantitative, high sensitivity, structural information |
| qNMR | Moderate | High | Absolute quantification without calibration curves |
The choice of analytical method will depend on the specific requirements of the study, including the need for qualitative or quantitative data, the complexity of the reaction mixture, and the available instrumentation. For routine reaction monitoring, TLC and HPLC are often sufficient. For detailed kinetic studies, impurity profiling, and analysis of complex mixtures, UPLC-MS/MS and qNMR are more appropriate.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-Chloro-5-nitropyridin-4-amine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 3-Chloro-5-nitropyridin-4-amine.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to prepare this compound?
A1: The most common and direct approach is the electrophilic nitration of a 3-chloro-4-aminopyridine precursor. This reaction typically employs a nitrating mixture, such as a combination of nitric acid and sulfuric acid, to introduce a nitro group onto the pyridine ring. The primary challenge in this synthesis is controlling the regioselectivity to obtain the desired 3-chloro-5-nitro isomer.
Q2: I am observing the formation of multiple isomers. How can I improve the selectivity for this compound?
A2: The formation of isomers is a common issue in the nitration of substituted pyridines. The directing effects of the existing substituents (the activating amino group and the deactivating chloro group) influence the position of the incoming nitro group. To improve selectivity, consider the following:
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Reaction Temperature: Lowering the reaction temperature can often enhance the selectivity of the nitration reaction.
-
Nitrating Agent: The choice and concentration of the nitrating agent can impact the isomer ratio. Milder nitrating agents might offer better control.
-
Protecting Groups: Temporarily protecting the amino group can alter its directing effect and may lead to a different isomer distribution.
Q3: My overall yield is consistently low. What are the potential reasons?
A3: Low yields can stem from several factors:
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Incomplete Reaction: The nitration reaction may not have gone to completion. Monitor the reaction progress using TLC or LC-MS to ensure the starting material is fully consumed.
-
Side Reactions: Apart from isomer formation, other side reactions like over-nitration (dinitration) or degradation of the starting material or product under harsh acidic conditions can occur.
-
Product Loss During Work-up and Purification: Significant amounts of the product can be lost during extraction, washing, and purification steps. Careful handling and optimization of these procedures are crucial.
Q4: What are the best methods for purifying the crude product and separating it from its isomers?
A4: A combination of techniques is often necessary for effective purification:
-
pH Adjustment: As described in analogous syntheses, careful adjustment of the pH of the aqueous solution after quenching the reaction can selectively precipitate isomers.[1]
-
Recrystallization: Fractional crystallization from a suitable solvent system can be a powerful method for separating isomers with different solubilities.[1]
-
Chromatography: Column chromatography (e.g., flash chromatography) using an appropriate stationary phase and eluent system is a reliable method for separating closely related isomers. HPLC can also be used for both analytical and preparative separations of pyridine isomers.
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Low to No Product Formation | Inactive nitrating agent. | Use fresh, high-purity nitric and sulfuric acids. |
| Reaction temperature is too low. | Gradually increase the reaction temperature while carefully monitoring for side product formation. | |
| Starting material is of poor quality. | Ensure the purity of the 3-chloro-4-aminopyridine starting material. | |
| High Proportion of Unwanted Isomers | Reaction conditions favor the formation of other isomers. | Optimize the reaction temperature, concentration of acids, and reaction time. Consider using a different nitrating agent. |
| The directing effects of the substituents are not being effectively controlled. | Experiment with protecting the amino group to alter the regioselectivity of the nitration. | |
| Product Degradation (Dark-colored reaction mixture) | Reaction temperature is too high. | Maintain a lower reaction temperature and ensure efficient cooling. |
| The product is unstable in the strong acidic medium. | Minimize the reaction time and quench the reaction as soon as the starting material is consumed. | |
| Difficulty in Isolating the Product | The product is soluble in the aqueous work-up solution. | Adjust the pH of the aqueous layer to the isoelectric point of the product to minimize its solubility before extraction. |
| An emulsion forms during extraction. | Add brine to the aqueous layer to break the emulsion. | |
| Ineffective Isomer Separation | The isomers have very similar physical properties. | For recrystallization, screen a wide range of solvents and solvent mixtures. For chromatography, try different stationary phases (e.g., silica gel, alumina) and eluent systems with varying polarities. |
Quantitative Data Summary
The following table summarizes reaction yields for the synthesis of 4-amino-2-chloro-3-nitropyridine and its isomer, which can serve as a reference for optimizing the synthesis of this compound due to the similarity of the reaction.
| Starting Material | Nitrating Agent | Key Conditions | Product(s) | Yield (%) | Purity (%) | Reference |
| 2-chloro-4-aminopyridine | 65% Nitric Acid / Conc. Sulfuric Acid | pH adjustment to 1.5-2, then to 3 for separation | 4-amino-2-chloro-3-nitropyridine & 4-amino-2-chloro-5-nitropyridine (isomer mixture) | 95-98 (total isomers) | 95-99.5 (total isomers) | [1] |
| 2-chloro-4-aminopyridine | 65% Nitric Acid / Conc. Sulfuric Acid | Recrystallization after pH adjustment | 4-amino-2-chloro-3-nitropyridine | 75-85 | 95-99 | [1] |
| 2-chloro-4-aminopyridine | 65% Nitric Acid / Conc. Sulfuric Acid | Recrystallization after pH adjustment | 4-amino-2-chloro-5-nitropyridine | 15-25 | 95-99 | [1] |
Experimental Protocol
This protocol is adapted from a known procedure for a similar isomer and should be optimized for the synthesis of this compound.[1]
Materials:
-
3-chloro-4-aminopyridine
-
Concentrated sulfuric acid (98%)
-
Nitric acid (65%)
-
Ammonia solution
-
Ethyl acetate
-
Petroleum ether
-
Ice
Procedure:
-
Reaction Setup: In a flask equipped with a stirrer and a dropping funnel, dissolve 3-chloro-4-aminopyridine in concentrated sulfuric acid at 0°C.
-
Nitration: Slowly add 65% nitric acid dropwise to the solution while maintaining the temperature at 0°C. After the addition is complete, allow the reaction to proceed at a controlled temperature (e.g., 15-20°C) for a specified time, monitoring the reaction by TLC.
-
Quenching: Carefully pour the reaction mixture into ice water with vigorous stirring.
-
pH Adjustment and Isomer Separation:
-
Cool the aqueous solution to 0°C.
-
Slowly add ammonia solution to adjust the pH. It has been reported for a similar synthesis that adjusting the pH in stages can help in separating isomers. For example, adjusting to a pH of 1.5-2 may precipitate some impurities, which can be filtered off.[1]
-
Further addition of ammonia to a pH of around 3 may precipitate the desired product along with other isomers.[1]
-
-
Isolation: Filter the precipitated solid, wash with cold water, and dry under vacuum.
-
Purification:
-
Recrystallization: The crude solid can be purified by recrystallization from a suitable solvent system, such as ethyl acetate/petroleum ether, to separate the desired this compound from its isomers.[1]
-
Visualizations
Caption: A generalized experimental workflow for the synthesis of this compound.
Caption: A decision tree for troubleshooting low reaction yields in the synthesis.
References
Technical Support Center: Purification of 3-Chloro-5-nitropyridin-4-amine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude 3-Chloro-5-nitropyridin-4-amine. The following information is curated to address common challenges encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: While specific impurities depend on the synthetic route, common contaminants in related aminonitropyridine syntheses include:
-
Isomeric Byproducts: The synthesis of substituted pyridines often yields isomers. For instance, in the synthesis of the related 4-amino-2-chloro-3-nitropyridine, the 4-amino-2-chloro-5-nitropyridine is a significant byproduct.[1] It is crucial to anticipate the formation of other isomers of this compound.
-
Unreacted Starting Materials: Incomplete reactions can leave starting materials in the crude product.
-
Over-nitrated or Under-nitrated Species: The nitration step can sometimes lead to the introduction of multiple nitro groups or a failure to introduce any.
-
Hydrolysis Products: The presence of water during synthesis or workup can lead to the hydrolysis of the chloro group to a hydroxyl group.
-
Dipyridine Byproducts: Self-coupling of pyridine rings can occur under certain reaction conditions.[2]
Q2: Which purification techniques are most effective for this compound?
A2: The two primary methods for purifying this compound and related compounds are recrystallization and column chromatography. The choice between them depends on the impurity profile and the desired scale of purification.
-
Recrystallization is often effective for removing minor impurities and for large-scale purification. A key challenge is finding a suitable solvent or solvent system.
-
Column Chromatography offers higher resolution and is excellent for separating isomers and removing a wider range of impurities, though it is often more suitable for smaller-scale purifications.
Q3: How do I select an appropriate solvent for recrystallization?
A3: An ideal recrystallization solvent should dissolve the crude product well at elevated temperatures but poorly at room temperature, while the impurities should either be insoluble at high temperatures or remain soluble at room temperature.[3] For the related isomer, 4-amino-2-chloro-3-nitropyridine, a mixture of ethyl acetate and petroleum ether has been shown to be effective.[1] Experimentation with different solvent systems is recommended.
Q4: My aminopyridine compound streaks on the silica gel column. How can I prevent this?
A4: Streaking of amine-containing compounds on silica gel is a common issue due to the acidic nature of the silica. This can be mitigated by:
-
Adding a basic modifier to the eluent, such as 1-3% triethylamine.[4]
-
Using a different stationary phase , such as deactivated silica gel or amine-functionalized silica.[4]
Troubleshooting Guides
Recrystallization Issues
| Problem | Possible Cause | Troubleshooting Steps |
| Compound does not dissolve in the hot solvent. | The solvent is too non-polar. | Try a more polar solvent or a solvent mixture. For example, if hexane fails, try adding ethyl acetate. |
| Compound "oils out" instead of crystallizing. | The boiling point of the solvent is too high, or the solution is supersaturated. | Add a small amount of a co-solvent in which the compound is less soluble to induce crystallization. Use a lower boiling point solvent. Ensure the cooling process is slow. |
| No crystals form upon cooling. | The solution is not sufficiently saturated, or the compound is too soluble in the chosen solvent. | Concentrate the solution by evaporating some of the solvent. Try adding an anti-solvent (a solvent in which the compound is insoluble). Scratch the inside of the flask with a glass rod to create nucleation sites. |
| Low recovery of the purified product. | The compound has significant solubility in the cold solvent. The crystals were washed with a solvent in which they are soluble. | Ensure the solution is thoroughly cooled before filtration. Wash the collected crystals with a minimal amount of ice-cold solvent. |
Column Chromatography Issues
| Problem | Possible Cause | Troubleshooting Steps |
| Poor separation of the desired compound from impurities. | The eluent system is not optimized. The column was not packed properly. | Perform thin-layer chromatography (TLC) with various solvent systems to find the optimal eluent for separation. A good starting Rf value is around 0.2-0.3. Ensure the column is packed uniformly to avoid channeling. |
| The compound does not elute from the column. | The eluent is too non-polar. The compound is strongly interacting with the stationary phase. | Gradually increase the polarity of the eluent (gradient elution). If using silica gel, consider adding a basic modifier like triethylamine to the eluent to reduce interaction with the acidic silica.[4] |
| The compound elutes too quickly with the solvent front. | The eluent is too polar. | Start with a less polar solvent system. |
| Tailing or streaking of the compound band. | Strong interaction between the amine compound and the acidic silica gel. | Add 1-3% triethylamine to the eluent system.[4] Use deactivated or amine-functionalized silica gel.[4] |
Quantitative Data
The following data is for the purification of the related isomer, 4-amino-2-chloro-3-nitropyridine , and can be used as a reference for optimizing the purification of this compound.[1]
Table 1: Recrystallization of 4-amino-2-chloro-3-nitropyridine Isomer Mixture [1]
| Purification Method | Crude Purity (%) | Purified Purity (%) | Yield (%) | Notes |
| Recrystallization (Ethyl Acetate/Petroleum Ether) | 95-99.5 (isomer mixture) | 97 | 78 | Effective for isolating the main isomer. |
| Recrystallization (95% Ethanol) | - | 98 | 22 | Used to purify the second isomer from the filtrate. |
Table 2: Column Chromatography of 4-amino-2-chloro-3-nitropyridine Isomer Mixture [1]
| Stationary Phase | Mobile Phase | Desired Product Yield (%) | Isomer Yield (%) |
| Silica Gel | Dichloromethane:Ethyl Acetate (1:4) | 44 | - |
Experimental Protocols
Note: The following protocols are based on procedures for the closely related isomer, 4-amino-2-chloro-3-nitropyridine, and should be adapted and optimized for this compound.
Protocol 1: Recrystallization using a Mixed Solvent System[1]
-
Dissolution: Dissolve the crude this compound in a minimal amount of hot ethyl acetate.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
-
Crystallization: Slowly add petroleum ether to the hot solution until it becomes slightly cloudy.
-
Cooling: Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold petroleum ether.
-
Drying: Dry the purified crystals under vacuum.
Protocol 2: Column Chromatography on Silica Gel[1]
-
Slurry Preparation: Prepare a slurry of silica gel in the chosen mobile phase (e.g., a mixture of dichloromethane and ethyl acetate).
-
Column Packing: Pack a glass column with the silica gel slurry.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent and load it onto the top of the column.
-
Elution: Elute the column with the mobile phase, collecting fractions.
-
Analysis: Monitor the fractions by thin-layer chromatography (TLC) to identify those containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified compound.
Visualizations
Caption: General purification workflow for this compound.
Caption: Troubleshooting decision tree for purification issues.
References
Technical Support Center: 3-Chloro-5-nitropyridin-4-amine Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Chloro-5-nitropyridin-4-amine. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
I. Frequently Asked Questions (FAQs)
Q1: What are the most common types of side reactions observed when using this compound?
A1: The most prevalent side reactions involving this compound can be categorized based on the reaction type:
-
Nucleophilic Aromatic Substitution (SNAr): Formation of isomeric substitution products and, in some cases, products of nitro group migration.
-
Palladium-Catalyzed Cross-Coupling (e.g., Buchwald-Hartwig, Suzuki): Hydrodehalogenation (loss of the chlorine atom), homocoupling of reactants, and catalyst-related side reactions.
-
Reduction Reactions: Unintended reduction of the nitro group when targeting other functionalities on the molecule.
-
Impurity-Related Side Products: Reactions of isomeric impurities present in the starting material, leading to a complex product mixture.
Q2: My starting material of this compound seems to contain an isomeric impurity. How can this affect my reaction and how can I purify it?
A2: Isomeric impurities, such as 4-amino-2-chloro-5-nitropyridine, can arise during the synthesis of this compound.[1] These impurities will react alongside your desired starting material, leading to the formation of isomeric side products that can be difficult to separate from the target molecule.
A potential purification method involves fractional recrystallization. A patented method for a similar system describes the separation of 4-amino-2-chloro-3-nitropyridine and 4-amino-2-chloro-5-nitropyridine by adjusting the pH of a solution to selectively precipitate one isomer before recrystallizing the other from a mixed solvent system (e.g., ethyl acetate/petroleum ether).[1]
II. Troubleshooting Guides
A. Nucleophilic Aromatic Substitution (SNAr) Reactions
Issue: Formation of an unexpected isomer or a mixture of isomers.
This is a common issue in SNAr reactions with polysubstituted pyridines. The regioselectivity of the reaction is influenced by the electronic and steric environment of the pyridine ring.
Troubleshooting:
| Potential Cause | Recommended Solution |
| Ambiguous Regioselectivity: The electronic directing effects of the amino and nitro groups may lead to competitive attack at different positions. | Modify the reaction conditions to favor the desired isomer. Lowering the reaction temperature may favor the kinetically controlled product. Changing the solvent polarity can also influence the regioselectivity. |
| Nitro Group Migration: In polar aprotic solvents, a nitro group migration has been observed in a similar system (3-bromo-4-nitropyridine), leading to a rearranged product. | Consider using a nonpolar or less polar aprotic solvent. A systematic study of different solvents is recommended to minimize this side reaction. |
| Base-Induced Side Reactions: Strong bases can deprotonate the amino group or interact with the pyridine ring, leading to undesired products. | Use a milder, non-nucleophilic base such as potassium carbonate or cesium carbonate. |
Experimental Protocol: General Procedure for SNAr with an Amine Nucleophile
This is a representative protocol and may require optimization.
-
To a solution of this compound (1.0 eq) in a suitable solvent (e.g., DMF, NMP, or toluene) is added the amine nucleophile (1.1 - 1.5 eq) and a base (e.g., K₂CO₃, 2.0 eq).
-
The reaction mixture is heated to the desired temperature (e.g., 80-120 °C) and monitored by TLC or LC-MS.
-
Upon completion, the reaction is cooled to room temperature and diluted with water.
-
The product is extracted with an organic solvent (e.g., ethyl acetate), and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography or recrystallization.
B. Buchwald-Hartwig Amination
Issue: Significant formation of 3-amino-5-nitropyridine (hydrodehalogenation byproduct).
Hydrodehalogenation is a common side reaction in palladium-catalyzed cross-coupling reactions, where the aryl halide is reduced instead of coupled.
Troubleshooting:
| Potential Cause | Recommended Solution |
| Catalyst System: The choice of palladium precursor and ligand is critical. Some ligands are more prone to generating palladium-hydride species that lead to hydrodehalogenation. | Screen a variety of bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos) to identify a system that promotes reductive elimination over hydrodehalogenation. Using a pre-formed palladium catalyst can sometimes be beneficial. |
| Solvent and Base: The reaction medium can influence the rate of hydrodehalogenation. | Aprotic solvents like toluene or dioxane are commonly used. The choice of base can also be critical; consider using a weaker base if strong bases are suspected to contribute to the side reaction. |
| Reaction Conditions: High temperatures and long reaction times can sometimes favor side reactions. | Optimize the reaction temperature and time to maximize the yield of the desired product while minimizing the formation of the hydrodehalogenation byproduct. |
Quantitative Data: Effect of Ligand on Buchwald-Hartwig Amination of a Related Chloropyridine
Data is for a related chloropyridine system and should be considered as a starting point for optimization.
| Ligand | Catalyst | Base | Solvent | Temperature (°C) | Yield of Aminated Product (%) | Yield of Hydrodehalogenation (%) |
| P(t-Bu)₃ | Pd₂(dba)₃ | NaOt-Bu | Toluene | 80 | High | Low |
| XPhos | Pd₂(dba)₃ | K₃PO₄ | Dioxane | 100 | Moderate-High | Variable |
| SPhos | Pd(OAc)₂ | Cs₂CO₃ | t-BuOH | 100 | High | Low |
C. Suzuki Coupling
Issue: Formation of homocoupling byproducts and/or 3-amino-5-nitropyridine.
Homocoupling of the boronic acid or the aryl halide, as well as hydrodehalogenation of the aryl halide, are common side reactions in Suzuki couplings.
Troubleshooting:
| Potential Cause | Recommended Solution |
| Oxygen in the Reaction Mixture: The presence of oxygen can promote the homocoupling of boronic acids. | Thoroughly degas all solvents and reagents and maintain the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Catalyst System and Base: The choice of palladium source, ligand, and base can influence the relative rates of the desired cross-coupling and the undesired side reactions. | Use a well-defined palladium(0) precatalyst or ensure complete reduction of a palladium(II) source. Screen different phosphine ligands and bases. Potassium phosphate (K₃PO₄) is often effective in suppressing side reactions. |
| Stoichiometry of Reactants: An excess of the boronic acid can sometimes lead to increased homocoupling. | Use a stoichiometry of boronic acid to aryl halide as close to 1:1 as is practical for driving the reaction to completion, typically in the range of 1.1-1.5 equivalents of the boronic acid. |
Experimental Protocol: General Procedure for Suzuki Coupling
This is a representative protocol and may require optimization.
-
To an oven-dried flask are added this compound (1.0 eq), the boronic acid (1.2 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₃PO₄, 2.0 eq).
-
The flask is evacuated and backfilled with an inert gas (e.g., argon) three times.
-
Degassed solvent (e.g., dioxane/water mixture) is added, and the reaction is heated to the desired temperature (e.g., 80-100 °C).
-
The reaction is monitored by TLC or LC-MS.
-
Upon completion, the reaction is worked up by diluting with water and extracting with an organic solvent. The organic layer is washed, dried, and concentrated.
-
The crude product is purified by chromatography.
III. Visualizations
Caption: Potential reaction pathways in SNAr of this compound.
Caption: Troubleshooting hydrodehalogenation in Buchwald-Hartwig amination.
Caption: Common side reactions in Suzuki coupling and mitigation strategies.
References
overcoming low solubility of 3-Chloro-5-nitropyridin-4-amine in organic solvents
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the low solubility of 3-Chloro-5-nitropyridin-4-amine in organic solvents.
Frequently Asked Questions (FAQs)
Q1: What are the known physical and chemical properties of this compound?
This compound is a solid at room temperature with the following properties:
-
Appearance: Typically a powder[1]
Q2: In which organic solvents is this compound known to have some solubility?
Q3: Why is this compound poorly soluble in many common organic solvents?
The low solubility of this compound can be attributed to its chemical structure. The presence of a nitro group and a chlorine atom, both strong electron-withdrawing groups, alongside an amino group on a pyridine ring, leads to a molecule with significant polarity and the potential for strong intermolecular interactions, such as hydrogen bonding. These strong interactions in the solid state require a substantial amount of energy to be overcome by the solvent molecules, leading to low solubility in non-polar or weakly polar solvents.
Q4: What general strategies can be employed to improve the solubility of poorly soluble aromatic amines and nitroaromatic compounds?
Several techniques can be used to enhance the solubility of poorly soluble drugs and chemical intermediates:
-
Particle Size Reduction: Increasing the surface area by decreasing the particle size can improve the dissolution rate.[5]
-
Use of Co-solvents: A mixture of solvents can have a synergistic effect on solubility.[6]
-
Solid Dispersions: Dispersing the compound in a polymer matrix can enhance solubility and dissolution.[7][8]
-
Use of Solubilizing Agents/Surfactants: These agents can form micelles that encapsulate the poorly soluble compound, increasing its solubility in the bulk solvent.[5][9][10]
-
pH Adjustment: For basic compounds like amines, adjusting the pH with an acid can form a more soluble salt.[11] However, this is more applicable to aqueous solutions. For organic reactions, the impact of pH on the reagent's stability and reactivity must be considered.
Troubleshooting Guides
Issue 1: Difficulty dissolving this compound for a chemical reaction.
Initial Steps:
-
Solvent Screening: Test the solubility in a range of solvents with varying polarities.
-
Heating: Gently heating the solvent can increase the solubility of many compounds.
-
Sonication: Using an ultrasonic bath can help to break down solid aggregates and enhance dissolution.
Advanced Troubleshooting:
-
Co-solvent Systems: If the compound has low solubility in a desired reaction solvent, a co-solvent can be introduced. For example, if the reaction is to be performed in toluene, adding a small amount of a more polar solvent in which the amine is more soluble, such as DMF or DMSO, could be beneficial.[12]
-
Use of Solubilizing Agents: Non-ionic surfactants can be effective in organic solvents to increase the solubility of polar compounds.[9]
Issue 2: Precipitation of the compound during the reaction.
Possible Causes:
-
Change in Temperature: If the reaction mixture is cooled, the solubility may decrease, leading to precipitation.
-
Change in Solvent Composition: If a reactant or product changes the overall polarity of the solvent system, the starting material may precipitate.
-
Reaction Consumption: As the soluble starting material is consumed, more may not dissolve from the solid phase quickly enough to maintain the desired concentration.
Solutions:
-
Maintain Reaction Temperature: Ensure the reaction is maintained at a temperature where the compound remains in solution.
-
Slow Addition of Reagents: Add reagents slowly to avoid rapid changes in the solvent environment.
-
Mechanical Stirring: Vigorous stirring can help to keep undissolved particles suspended and promote their dissolution as the reaction proceeds.
Data Presentation
Table 1: Hypothetical Solubility of this compound in Common Organic Solvents at 25°C
| Solvent | Dielectric Constant (Approx.) | Polarity | Expected Solubility (g/L) |
| Hexane | 1.9 | Non-polar | < 0.1 |
| Toluene | 2.4 | Non-polar | 0.1 - 0.5 |
| Diethyl Ether | 4.3 | Slightly Polar | 0.5 - 1.0 |
| Chloroform | 4.8 | Slightly Polar | 1.0 - 2.0 |
| Ethyl Acetate | 6.0 | Polar Aprotic | 2.0 - 5.0 |
| Tetrahydrofuran (THF) | 7.6 | Polar Aprotic | 5.0 - 10.0 |
| Dichloromethane (DCM) | 9.1 | Polar Aprotic | 3.0 - 7.0 |
| Acetone | 21 | Polar Aprotic | 10.0 - 20.0 |
| Acetonitrile | 37.5 | Polar Aprotic | 5.0 - 15.0 |
| Dimethylformamide (DMF) | 38.3 | Polar Aprotic | > 50 |
| Dimethyl Sulfoxide (DMSO) | 47 | Polar Aprotic | > 50 |
| Methanol | 33 | Polar Protic | 2.0 - 5.0 |
| Ethanol | 24.5 | Polar Protic | 1.0 - 3.0 |
Note: This data is hypothetical and intended for illustrative purposes. Actual solubility should be determined experimentally.
Experimental Protocols
Protocol 1: Determination of Approximate Solubility
Objective: To estimate the solubility of this compound in a selection of organic solvents.
Materials:
-
This compound
-
A selection of organic solvents (e.g., Toluene, Ethyl Acetate, THF, DCM, Acetone, DMF, DMSO)
-
Vials with screw caps
-
Magnetic stirrer and stir bars
-
Analytical balance
-
Filtration apparatus (e.g., syringe filters)
Procedure:
-
Add a known volume (e.g., 1 mL) of a selected solvent to a vial containing a stir bar.
-
Weigh out a small, known amount of this compound (e.g., 10 mg) and add it to the solvent.
-
Stir the mixture at a constant temperature (e.g., 25°C) for a set period (e.g., 1 hour).
-
Observe if the solid has completely dissolved.
-
If the solid dissolves, add another known amount of the compound and repeat step 3.
-
Continue adding the compound until a saturated solution is formed (i.e., solid material remains undissolved).
-
Equilibrate the saturated solution by stirring for an extended period (e.g., 24 hours).
-
Filter the saturated solution to remove any undissolved solid.
-
Carefully evaporate the solvent from a known volume of the filtrate and weigh the remaining solid to determine the concentration.
Protocol 2: Enhancing Solubility using a Co-solvent System
Objective: To improve the solubility of this compound in a poorly solvating solvent using a co-solvent.
Materials:
-
This compound
-
Primary solvent (e.g., Toluene)
-
Co-solvent (e.g., DMF or DMSO)
-
Vials, magnetic stirrer, analytical balance as in Protocol 1.
Procedure:
-
Prepare several stock solutions of the co-solvent in the primary solvent at different volume/volume percentages (e.g., 1%, 2%, 5%, 10% DMF in Toluene).
-
For each co-solvent mixture, determine the solubility of this compound using the method described in Protocol 1.
-
Plot the solubility of the compound as a function of the co-solvent percentage to identify the optimal mixture for your application.
Visualizations
Caption: Workflow for determining the solubility of a compound.
Caption: Factors influencing and strategies to improve solubility.
References
- 1. Page loading... [guidechem.com]
- 2. 3-Chloro-5-Nitropyridine-4-amine Ten Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 3. CN103819398B - The synthetic method of the chloro-3-nitropyridine of 4-amino-2- - Google Patents [patents.google.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. japsonline.com [japsonline.com]
- 8. researchgate.net [researchgate.net]
- 9. medchemexpress.com [medchemexpress.com]
- 10. brieflands.com [brieflands.com]
- 11. Workup [chem.rochester.edu]
- 12. quora.com [quora.com]
Technical Support Center: 3-Chloro-5-nitropyridin-4-amine in Synthetic Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Chloro-5-nitropyridin-4-amine. The following sections offer guidance on optimizing reaction temperatures and addressing common issues encountered during its use in various chemical transformations.
Frequently Asked Questions (FAQs)
Q1: What are the key considerations when selecting a reaction temperature for reactions involving this compound?
A1: The optimal reaction temperature is a critical parameter that depends on the specific reaction type, solvent, catalyst system, and the nature of the coupling partner. Key considerations include:
-
Reaction Type: Palladium-catalyzed cross-coupling reactions like Suzuki-Miyaura and Buchwald-Hartwig aminations often require elevated temperatures to overcome the activation energy for the C-Cl bond activation. In contrast, nucleophilic aromatic substitution (SNAr) reactions may proceed at lower temperatures, depending on the nucleophilicity of the reacting amine.
-
Catalyst and Ligand Stability: The chosen catalyst and ligand system must be thermally stable at the desired reaction temperature. Catalyst decomposition can lead to low yields and the formation of byproducts.
-
Substrate and Product Stability: this compound and the desired product may be susceptible to degradation or side reactions at excessively high temperatures.
-
Solvent Boiling Point: The reaction temperature is limited by the boiling point of the solvent used. High-boiling point solvents like DMF, dioxane, or toluene are often employed for reactions requiring higher temperatures.
Q2: What are the typical temperature ranges for common reactions with this compound?
A2: While optimal temperatures should be determined empirically for each specific reaction, the following ranges can be used as a starting point:
| Reaction Type | Typical Temperature Range (°C) | Notes |
| Suzuki-Miyaura Coupling | 80 - 120 °C | Higher temperatures are often necessary for the activation of the aryl chloride bond.[1] |
| Buchwald-Hartwig Amination | 80 - 110 °C | The specific temperature will depend on the chosen ligand and the reactivity of the amine.[2] |
| Nucleophilic Aromatic Substitution (SNAr) | Room Temperature - 100 °C | Highly activated substrates may react at lower temperatures, while less reactive nucleophiles may require heating. |
Q3: Are there any known side reactions of this compound that are temperature-dependent?
A3: Yes, one notable side reaction is nitro-group migration, which has been observed in related nitropyridine systems during nucleophilic aromatic substitution reactions. This rearrangement can be influenced by temperature and the polarity of the solvent. Elevated temperatures may promote this and other undesired side reactions, leading to a mixture of products and reduced yield of the target molecule.
Troubleshooting Guides
This section provides solutions to common problems encountered in reactions involving this compound, with a focus on temperature optimization.
Low or No Product Yield
| Potential Cause | Troubleshooting Steps & Rationale |
| Reaction temperature is too low. | Gradually increase the reaction temperature in increments of 10-20 °C. The activation of the C-Cl bond in this compound for cross-coupling reactions often requires significant thermal energy. Monitor the reaction progress by TLC or LC-MS to find the optimal temperature. |
| Reaction temperature is too high, leading to decomposition. | Decrease the reaction temperature. High temperatures can lead to the thermal decomposition of the starting material, product, or catalyst. If degradation is suspected, running the reaction at a lower temperature for a longer duration may improve the yield. |
| Catalyst deactivation. | Ensure the reaction is performed under an inert atmosphere (e.g., Nitrogen or Argon) and with anhydrous, degassed solvents. Oxygen can deactivate palladium catalysts, especially at elevated temperatures. If catalyst deactivation is suspected, consider using a more robust pre-catalyst or ligand system. |
| Incorrect solvent for the chosen temperature. | Select a solvent with an appropriate boiling point that allows for stable heating at the desired reaction temperature. For higher temperatures, solvents like dioxane, toluene, or DMF are suitable. |
Troubleshooting Flowchart for Low Yield
Formation of Multiple Byproducts
| Potential Cause | Troubleshooting Steps & Rationale |
| Side reactions at elevated temperatures. | As mentioned, nitro-group migration can occur at higher temperatures. If unexpected isomers are detected, lowering the reaction temperature may suppress this side reaction. Other side reactions like hydrodehalogenation (replacement of Cl with H) can also be temperature-dependent. |
| Homocoupling of coupling partners. | In Suzuki reactions, homocoupling of the boronic acid can be an issue. While not directly a temperature issue, it can be exacerbated by slow desired coupling. Optimizing the temperature for the main reaction can help minimize this. Also, ensure the correct stoichiometry of reactants. |
| Decomposition of starting material or product. | High temperatures can lead to the decomposition of the sensitive nitro- and amino-substituted pyridine ring. Running the reaction at the lowest effective temperature is crucial. Consider a temperature screening study to identify the optimal balance between reaction rate and stability. |
Experimental Protocols
The following are generalized protocols for common reactions involving this compound. Note: These are starting points and require optimization for specific substrates and reaction scales.
General Protocol for Suzuki-Miyaura Coupling
This protocol is based on established methods for similar chloro-pyridines.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 - 1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (1-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2-3 equiv)
-
Anhydrous and degassed solvent (e.g., 1,4-dioxane, toluene, DMF)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry reaction vessel, add this compound, the arylboronic acid, the palladium catalyst, and the base.
-
Evacuate and backfill the vessel with an inert gas three times.
-
Add the anhydrous and degassed solvent via syringe.
-
Heat the reaction mixture to the desired temperature (start with a screen from 80-110 °C) with vigorous stirring.[1]
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Perform an aqueous workup and extract the product with a suitable organic solvent.
-
Dry the combined organic layers, concentrate, and purify the crude product by column chromatography.
Experimental Workflow for Suzuki-Miyaura Coupling
General Protocol for Buchwald-Hartwig Amination
This protocol is a general guideline for the amination of this compound.
Materials:
-
This compound (1.0 equiv)
-
Amine (1.1 - 1.2 equiv)
-
Palladium pre-catalyst (e.g., Pd₂(dba)₃) (1-2 mol%)
-
Phosphine ligand (e.g., XPhos, SPhos) (2-4 mol%)
-
Base (e.g., NaOtBu, LHMDS) (1.2 - 1.5 equiv)
-
Anhydrous and degassed solvent (e.g., toluene, dioxane)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a glovebox or under a stream of inert gas, add the palladium pre-catalyst, ligand, and base to a dry reaction vessel.
-
Add this compound and the amine.
-
Seal the vessel, remove from the glovebox (if applicable), and add the anhydrous, degassed solvent via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[2]
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, cool to room temperature and quench with water or saturated aqueous ammonium chloride.
-
Extract the product with an organic solvent.
-
Wash the combined organic layers, dry, concentrate, and purify by column chromatography.
Logical Relationship for Buchwald-Hartwig Amination
References
preventing decomposition of 3-Chloro-5-nitropyridin-4-amine during synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of 3-Chloro-5-nitropyridin-4-amine. The information provided aims to help overcome common challenges, particularly the prevention of product decomposition.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The synthesis of this compound is not extensively detailed in publicly available literature. However, a common strategy for analogous compounds involves the nitration of a substituted aminopyridine followed by selective amination. For instance, a related compound, 4-amino-2-chloro-3-nitropyridine, is synthesized by the nitration of 2-chloro-4-aminopyridine using a mixture of nitric acid and sulfuric acid.[1][2] The synthesis of this compound likely follows a similar pathway, potentially starting from 3,4-dichloro-5-nitropyridine and undergoing a selective amination at the 4-position.
Q2: What are the main causes of decomposition of this compound during synthesis?
A2: The decomposition of this compound is primarily attributed to its high reactivity, stemming from the electron-withdrawing nature of the nitro group and the chloro substituent on the pyridine ring. This makes the compound susceptible to nucleophilic attack, hydrolysis, and potential thermal degradation if the reaction is not properly controlled. Key factors leading to decomposition include:
-
Extreme pH conditions: Both strongly acidic and strongly basic conditions can promote side reactions and degradation.
-
Elevated temperatures: High temperatures can lead to thermal decomposition and the formation of undesired byproducts.
-
Presence of strong nucleophiles: Uncontrolled reactions with strong nucleophiles can lead to the displacement of the chloro group or other unwanted side reactions.
-
Impurities in starting materials or reagents: Impurities can catalyze decomposition pathways.
Q3: How can I minimize the formation of isomers during the synthesis?
A3: The formation of isomers, such as the substitution of the amino group at a different position, is a common challenge in the synthesis of substituted pyridines. To minimize isomer formation:
-
Control of reaction temperature: Lowering the reaction temperature can often increase the selectivity of the reaction.
-
Choice of solvent and base: The polarity of the solvent and the nature of the base used can influence the regioselectivity of the amination reaction.
-
Careful addition of reagents: Slow, controlled addition of the aminating agent can help to prevent localized high concentrations that might favor the formation of side products.
-
Purification: If isomers are formed, they can often be separated by recrystallization or column chromatography. A patent for a similar compound describes the effective separation of isomers through recrystallization.[1][2]
Troubleshooting Guides
This section provides solutions to common problems encountered during the synthesis of this compound.
Problem 1: Low Yield of the Desired Product
| Possible Cause | Suggested Solution |
| Incomplete Reaction | - Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).- If the reaction is sluggish, consider a moderate increase in temperature or extending the reaction time. However, be cautious of potential decomposition at higher temperatures. |
| Product Decomposition | - Maintain strict control over the reaction temperature, keeping it as low as feasible to ensure a reasonable reaction rate.- Ensure the pH of the reaction mixture is controlled, avoiding strongly acidic or basic conditions, especially during workup. A patent for a related compound suggests adjusting the pH to around 3 with ammonia to precipitate the product.[1][2] |
| Formation of Side Products | - Analyze the crude product mixture to identify the major byproducts. This can provide insights into the competing reaction pathways.- Optimize the reaction conditions (solvent, base, temperature) to favor the desired reaction. |
| Loss during Workup/Purification | - Use a suitable solvent system for extraction to ensure efficient partitioning of the product.- For purification by recrystallization, carefully select the solvent to maximize the recovery of the pure product while leaving impurities in the mother liquor. |
Problem 2: Product Appears Discolored or as an Oil Instead of a Solid
| Possible Cause | Suggested Solution |
| Presence of Impurities | - Purify the crude product using recrystallization or column chromatography. A patent for a similar compound details a recrystallization procedure to obtain a pure, solid product.[1][2]- Ensure that all starting materials and reagents are of high purity. |
| Residual Solvent | - Dry the product thoroughly under vacuum to remove any residual solvent. |
| Decomposition | - If the product darkens over time, it may be unstable. Store the purified product in a cool, dark place under an inert atmosphere. |
Experimental Protocols
General Protocol for Amination of 3,4-dichloro-5-nitropyridine:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a condenser, dissolve 3,4-dichloro-5-nitropyridine in a suitable anhydrous solvent (e.g., acetonitrile, ethanol, or THF).
-
Addition of Amine: Add the aminating agent (e.g., a solution of ammonia in an alcohol or an aqueous solution) to the reaction mixture. The stoichiometry of the amine should be carefully controlled.
-
Reaction Conditions: The reaction may be run at room temperature or with moderate heating, depending on the reactivity of the starting materials. Monitor the reaction progress by TLC.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. The workup procedure will depend on the solvent and the properties of the product. A common approach involves:
-
Quenching the reaction with water.
-
Adjusting the pH to precipitate the product. As mentioned in a patent for a similar compound, adjusting the pH to approximately 3 with ammonia can be effective.[1][2]
-
Filtering the solid product and washing it with a suitable solvent (e.g., water, cold ethanol).
-
If the product does not precipitate, extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
-
Purification: Dry the crude product under vacuum. Further purify by recrystallization from a suitable solvent or by column chromatography on silica gel.
Visualizing the Troubleshooting Process
The following diagram illustrates a logical workflow for troubleshooting common issues during the synthesis of this compound.
References
Technical Support Center: 3-Chloro-5-nitropyridin-4-amine Scale-Up
This guide provides troubleshooting and frequently asked questions for researchers, scientists, and drug development professionals involved in the scale-up synthesis of 3-Chloro-5-nitropyridin-4-amine.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes for this compound?
The synthesis of this compound and related compounds typically involves two primary strategies:
-
Amination of a Dichloro-Precursor: A common method is the nucleophilic aromatic substitution (SNAr) on a dichloronitropyridine, such as 3,4-dichloro-5-nitropyridine, using ammonia. The nitro group activates the pyridine ring, facilitating the displacement of a chlorine atom.[1][2] The C4 position is generally more activated and sterically accessible for substitution by primary amines and ammonia.[2]
-
Nitration of a Chloro-Amino-Precursor: This involves the nitration of a chloro-aminopyridine. However, this method can be challenging on a large scale due to the formation of regioisomers, which complicates purification. For instance, nitrating 2-chloro-4-aminopyridine can produce a mixture of 3-nitro and 5-nitro isomers.[3]
Q2: What are the primary safety concerns during the scale-up of this synthesis?
The primary safety concerns include:
-
Handling of Nitrating Agents: Reactions involving nitric acid and sulfuric acid are highly exothermic and require strict temperature control to prevent runaway reactions.[3]
-
Exothermic Amination: The amination reaction can also be exothermic and may require careful monitoring and control of reagent addition, especially when using gaseous ammonia or concentrated aqueous solutions in a sealed vessel.[2]
-
Pressure Build-up: When heating reactions with ammonia in sealed vessels, significant pressure can build up. Ensure the reaction vessel is appropriately rated for the expected pressure and temperature.[2]
Q3: What are the typical impurities encountered, and how can they be minimized?
Typical impurities include:
-
Regioisomers: If using a nitration strategy, isomers such as 4-amino-2-chloro-5-nitropyridine may form.[3] Minimizing this requires optimizing nitration conditions (temperature, acid mixture) and often necessitates purification by recrystallization or chromatography.[3]
-
Di-substituted Products: In the amination of a dichloro-precursor, displacement of both chlorine atoms can occur if the reaction is not carefully controlled.
-
Unreacted Starting Material: Incomplete reactions will leave residual starting materials. Monitoring the reaction by TLC or HPLC is crucial to ensure full conversion.
Q4: What analytical techniques are recommended for reaction monitoring and quality control?
-
Thin-Layer Chromatography (TLC): Useful for rapid, qualitative monitoring of reaction progress to check for the consumption of starting material and formation of the product.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the reaction progress, purity of the product, and the impurity profile.
-
Gas Chromatography (GC): Can be used to assess purity, particularly for checking residual solvents.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Essential for structural confirmation of the final product and key intermediates.
-
Mass Spectrometry (MS): Used to confirm the molecular weight of the product and identify impurities.
Experimental Protocol: Amination of 3,4-dichloro-5-nitropyridine
This protocol is a representative example for the synthesis of this compound. Optimization may be required based on scale and available equipment.
Materials:
-
3,4-dichloro-5-nitropyridine
-
Aqueous or alcoholic solution of ammonia (e.g., 28% aqueous ammonia or a 7N solution in methanol)
-
Ethanol or Tetrahydrofuran (THF)
-
Pressure-rated reaction vessel
-
Standard laboratory glassware for workup and purification
Procedure:
-
Reaction Setup: In a pressure-rated vessel, dissolve 3,4-dichloro-5-nitropyridine (1.0 equivalent) in a suitable solvent like ethanol or THF.
-
Reagent Addition: Add an excess of the ammonia solution (typically 5-10 equivalents) to the vessel.
-
Reaction: Seal the vessel and stir the mixture. The reaction can be run at room temperature or heated moderately (e.g., 50-80°C) to increase the rate.
-
Monitoring: Monitor the reaction's progress periodically by TLC or HPLC until the starting material is consumed.
-
Work-up: Upon completion, cool the reaction vessel to room temperature and carefully vent any excess pressure. Remove the solvent and excess ammonia under reduced pressure.
-
Extraction: To the residue, add ethyl acetate and water. Transfer the mixture to a separatory funnel. Separate the organic layer and wash it sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude this compound by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene).
Troubleshooting Guide
Below is a workflow diagram illustrating the key steps in the synthesis and purification process.
Caption: General experimental workflow for the synthesis of this compound.
Problem 1: Low or Inconsistent Yield
| Potential Cause | Troubleshooting Steps |
| Incomplete Reaction | Verify Completion: Ensure the reaction is monitored to completion using HPLC or TLC before workup. Increase Temperature/Time: On a larger scale, heat transfer can be less efficient. Consider extending the reaction time or moderately increasing the temperature (e.g., in 5-10°C increments), ensuring the vessel's pressure limits are not exceeded. Reagent Stoichiometry: Ensure a sufficient excess of ammonia is used to drive the reaction to completion. |
| Product Loss During Workup | Aqueous Solubility: The product may have some solubility in the aqueous phase. Perform multiple extractions (e.g., 3x with ethyl acetate or dichloromethane) to maximize recovery.[4] Precipitation Issues: If the product precipitates during workup, ensure the pH is controlled. Acidic or basic conditions could affect its solubility. |
| Inefficient Purification | Recrystallization Solvent: The chosen solvent for recrystallization may be too effective, leading to product loss in the mother liquor. Experiment with different solvent systems or solvent ratios (e.g., ethanol/water, toluene/heptane). Cooling Rate: Cool the recrystallization mixture slowly to maximize the formation of large, pure crystals and minimize loss of fine particles during filtration. |
| Side Reactions | Di-amination: Overly harsh conditions (high temperature or prolonged reaction time) can lead to the substitution of the second chlorine atom. Use HPLC to quantify this impurity and adjust reaction conditions accordingly. |
Problem 2: High Levels of Impurities in the Final Product
| Potential Cause | Troubleshooting Steps |
| Residual Starting Material | Reaction Monitoring: As noted above, ensure the reaction goes to completion. On scale-up, mixing may be less efficient, requiring longer reaction times. |
| Formation of Isomers (in nitration routes) | Temperature Control: Nitration reactions are highly sensitive to temperature. Maintain a consistent, low temperature (e.g., 0-5°C) during the addition of the nitrating agent to improve regioselectivity.[5] Purification Strategy: Separating isomers can be difficult. A multi-step recrystallization process may be necessary. A patent for a related compound suggests that recrystallization can effectively separate 3-nitro and 5-nitro isomers.[3] |
| Byproducts from Side Reactions | Inert Atmosphere: While not always necessary, for sensitive substrates, conducting the reaction under an inert atmosphere (Nitrogen or Argon) can prevent oxidative side reactions. Raw Material Quality: Ensure the purity of the starting materials. Impurities in the starting material can carry through or cause side reactions. |
Problem 3: Reaction Control and Safety Issues on Scale-Up
| Potential Cause | Troubleshooting Steps |
| Exothermic Reaction | Controlled Addition: Add reagents (e.g., nitrating mix, ammonia solution) slowly and sub-surface to allow the cooling system to dissipate the heat generated. Adequate Cooling: Ensure the reactor's cooling capacity is sufficient for the batch size. Monitor the internal temperature closely throughout the addition. Dilution: Increasing the solvent volume can help to moderate the exotherm by increasing the thermal mass of the reaction mixture. |
| Pressure Build-up | Vessel Rating: Double-check that the pressure rating of the vessel is adequate for the planned reaction temperature and the vapor pressure of the solvent and ammonia. Headspace: Do not overfill the reactor. A sufficient headspace (typically >20%) is crucial for safety. |
| Poor Mixing | Agitator Design: Ensure the agitator design (e.g., impeller type, baffle presence) is suitable for efficient mixing of the reaction mass at the intended scale. Poor mixing can lead to localized "hot spots" and an increased risk of side reactions or runaway conditions. |
Below is a troubleshooting decision tree to diagnose and resolve issues with low product yield.
Caption: A decision tree for troubleshooting low yield in the synthesis of this compound.
References
- 1. Page loading... [guidechem.com]
- 2. benchchem.com [benchchem.com]
- 3. CN103819398B - The synthetic method of the chloro-3-nitropyridine of 4-amino-2- - Google Patents [patents.google.com]
- 4. WO2010089773A2 - Process for preparation of nitropyridine derivatives - Google Patents [patents.google.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Recrystallization of 3-Chloro-5-nitropyridin-4-amine
Welcome to the technical support center for the recrystallization of 3-Chloro-5-nitropyridin-4-amine. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in obtaining high-purity crystalline product.
Frequently Asked Questions (FAQs)
Q1: What is the ideal solvent for recrystallizing this compound?
A1: The ideal single solvent for recrystallization should exhibit high solubility for this compound at elevated temperatures and low solubility at room temperature or below. Based on the polarity of the molecule, which contains amino, nitro, and chloro groups on a pyridine ring, moderately polar solvents are a good starting point. For a closely related isomer, 4-amino-2-chloro-5-nitropyridine, 95% ethanol was found to be effective.[1] For another isomer, 4-amino-2-chloro-3-nitropyridine, a mixed solvent system of ethyl acetate and petroleum ether was optimal.[1] Therefore, ethanol, ethyl acetate, or mixtures of these with a non-polar co-solvent are recommended for initial screening.
Q2: My compound is not dissolving in the hot solvent. What should I do?
A2: If your compound is not dissolving, it is likely that you have not added enough solvent or the solvent is not polar enough. Incrementally add more of the hot solvent until the solid dissolves. If a large volume of solvent is required, it is advisable to choose a more suitable solvent to avoid significant product loss in the mother liquor.
Q3: My compound "oiled out" instead of forming crystals. How can I fix this?
A3: "Oiling out" occurs when the solid melts before it dissolves in the hot solvent, or when the solution becomes supersaturated at a temperature above the compound's melting point. To remedy this, you can try reheating the solution and adding more solvent to decrease the saturation point.[2] If using a mixed solvent system, add more of the solvent in which the compound is more soluble.[2] Ensuring a slower cooling rate can also help prevent oiling out.
Q4: No crystals are forming upon cooling. What are the next steps?
A4: If crystallization does not initiate upon cooling, the solution may not be sufficiently saturated, or nucleation may be inhibited. Try the following troubleshooting steps:
-
Scratch the inner surface of the flask with a glass rod to create nucleation sites.[2][3]
-
Add a seed crystal of the pure compound to induce crystal growth.[2]
-
Cool the solution to a lower temperature using an ice bath.
-
If the solution is too dilute, evaporate some of the solvent to increase the concentration and attempt to recrystallize again.[2]
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Compound does not dissolve | Insufficient solvent volume or inappropriate solvent polarity. | Add more hot solvent in small increments. If a large volume is needed, consider a more polar solvent or a mixed solvent system. |
| Crystals form too quickly ("crash out") | The solution is too concentrated, or the cooling is too rapid. | Reheat the solution and add a small amount of additional solvent.[2] Allow the solution to cool slowly at room temperature before moving to an ice bath.[3] |
| Compound "oils out" | The boiling point of the solvent is higher than the melting point of the compound, or the solution is highly supersaturated. | Reheat the mixture to dissolve the oil, add more solvent, and cool slowly.[2] Consider using a lower-boiling point solvent. |
| No crystal formation | The solution is too dilute, or there are no nucleation sites. | Evaporate some solvent and re-cool.[2] Scratch the flask with a glass rod or add a seed crystal.[2][3] |
| Low recovery of purified product | Too much solvent was used, or the crystals were filtered before crystallization was complete. | Use the minimum amount of hot solvent necessary for dissolution.[3] Ensure the solution is thoroughly cooled before filtration to maximize crystal recovery. |
| Poor purity of the final product | Rapid crystallization trapped impurities.[2] | Ensure slow cooling to allow for selective crystallization. A second recrystallization may be necessary. |
Solvent Selection Data
| Solvent | Polarity | Boiling Point (°C) | Expected Solubility at Room Temp. | Expected Solubility at Boiling Point | Recommendation |
| Water | High | 100 | Very Low | Low | Potentially suitable, but may require a large volume. |
| Ethanol (95%) | High | 78 | Low | High | Recommended for initial trials. [1] |
| Methanol | High | 65 | Moderate | High | May have too high solubility at room temperature, leading to lower yield. |
| Ethyl Acetate | Medium | 77 | Low | High | Good candidate, potentially in a mixed solvent system. [1] |
| Acetone | Medium | 56 | Moderate | High | May be too volatile and have high room temperature solubility. |
| Dichloromethane | Medium-Low | 40 | High | Very High | Likely too soluble at room temperature for effective recrystallization.[1] |
| Toluene | Low | 111 | Very Low | Moderate | May be a good co-solvent with a more polar solvent. |
| Hexane/Petroleum Ether | Very Low | 60-90 | Insoluble | Very Low | Recommended as an anti-solvent in a mixed solvent system with ethyl acetate. [1] |
Experimental Protocol: Recrystallization of this compound
This protocol provides a general methodology for the recrystallization of this compound using a mixed solvent system of ethyl acetate and petroleum ether.
Materials:
-
Crude this compound
-
Ethyl Acetate
-
Petroleum Ether
-
Erlenmeyer flasks
-
Hot plate with stirring capability
-
Buchner funnel and filter paper
-
Vacuum flask and tubing
-
Glass stirring rod
Procedure:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of ethyl acetate and heat the mixture gently with stirring. Continue to add ethyl acetate dropwise until the solid completely dissolves.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration by passing the hot solution through a fluted filter paper into a pre-warmed clean Erlenmeyer flask.
-
Induce Crystallization: While the solution is still warm, slowly add petroleum ether dropwise until the solution becomes slightly turbid. If too much petroleum ether is added, add a small amount of ethyl acetate until the solution becomes clear again.
-
Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. To promote the formation of larger, purer crystals, insulate the flask to slow the cooling process.[2] Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of cold petroleum ether to remove any remaining soluble impurities.
-
Drying: Allow the crystals to dry completely on the filter paper under vacuum, and then transfer them to a watch glass for final air drying.
Diagrams
Caption: Troubleshooting workflow for recrystallization.
Caption: Logical workflow for selecting a recrystallization solvent.
References
how to avoid di-substitution on 3-Chloro-5-nitropyridin-4-amine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experiments involving 3-Chloro-5-nitropyridin-4-amine.
Troubleshooting Guide: Avoiding Di-substitution on this compound
Issue: Unwanted di-substitution reactions are observed during nucleophilic aromatic substitution (SNAr) on this compound, leading to low yields of the desired mono-substituted product and complex purification challenges.
Root Cause Analysis:
The pyridine ring in this compound is highly activated towards nucleophilic attack due to the strong electron-withdrawing effect of the nitro group (-NO₂) at the 5-position. This activation particularly enhances the reactivity of the positions ortho and para to the nitro group. In this molecule, the amino group at the 4-position is situated at a highly activated site.
Consequently, during a nucleophilic substitution reaction intended to replace the chloro group at the 3-position, the amino group at the 4-position can also react with the electrophile or participate in other side reactions, leading to the formation of di-substituted byproducts.
Solution: Protection of the Amino Group
To prevent the undesired reaction of the amino group and ensure selective mono-substitution at the 3-position, a protecting group strategy is strongly recommended. This involves temporarily masking the amino group with a suitable protecting group, rendering it unreactive towards the conditions of the nucleophilic substitution reaction. After the desired substitution has been achieved, the protecting group can be selectively removed to yield the final mono-substituted product.
Frequently Asked Questions (FAQs)
Q1: Why is di-substitution a problem with this compound?
A1: The presence of the electron-withdrawing nitro group at the 5-position significantly activates the pyridine ring for nucleophilic aromatic substitution. This enhanced reactivity is most pronounced at the positions ortho and para to the nitro group. The amino group at position 4 is on one of these activated sites, making it susceptible to undesired reactions with nucleophiles or electrophiles present in the reaction mixture, leading to the formation of di-substituted products.
Q2: What are the most common protecting groups for the amino group in this context?
A2: Several protecting groups can be employed to block the reactivity of the amino group. The choice of the protecting group depends on the specific reaction conditions of the subsequent nucleophilic substitution step and the desired deprotection method. Commonly used and effective protecting groups for amines include tert-Butoxycarbonyl (Boc), Benzyloxycarbonyl (Cbz), and Acetyl (Ac).
Q3: How do I choose the right protecting group?
A3: The selection of a suitable protecting group should be based on its stability under the planned reaction conditions for the substitution at the 3-position and the ease of its removal without affecting the rest of the molecule. For instance, the Boc group is stable to many nucleophilic conditions but is easily removed with acid. The Cbz group is stable to acidic and basic conditions and is typically removed by catalytic hydrogenation. The Acetyl group is a simple and robust protecting group that can be removed by acidic or basic hydrolysis.
Data Presentation: Comparison of Common Amino Protecting Groups
| Protecting Group | Structure | Introduction Reagent | Removal Conditions | Stability |
| tert-Butoxycarbonyl (Boc) | Boc-NH-R | Di-tert-butyl dicarbonate (Boc)₂O | Strong acid (e.g., TFA, HCl) | Stable to base, catalytic hydrogenation, and many nucleophiles.[1] |
| Benzyloxycarbonyl (Cbz or Z) | Cbz-NH-R | Benzyl chloroformate | Catalytic hydrogenation (e.g., H₂, Pd/C) | Stable to acidic and basic conditions.[1] |
| Acetyl (Ac) | Ac-NH-R | Acetic anhydride or Acetyl chloride | Acidic or basic hydrolysis (e.g., HCl or NaOH) | Stable to neutral and mildly acidic/basic conditions. |
Experimental Protocols
Protocol 1: Protection of the Amino Group (Boc Protection)
-
Dissolution: Dissolve this compound (1 equivalent) in a suitable aprotic solvent such as Dichloromethane (DCM) or Tetrahydrofuran (THF).
-
Base Addition: Add a non-nucleophilic base, such as Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.5 equivalents).
-
Reagent Addition: Slowly add Di-tert-butyl dicarbonate ((Boc)₂O) (1.2 equivalents) to the solution at room temperature.
-
Reaction: Stir the reaction mixture at room temperature for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., Ethyl Acetate).
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Protocol 2: Nucleophilic Aromatic Substitution (Example with an Amine)
-
Reactant Preparation: Dissolve the N-Boc protected this compound (1 equivalent) in a polar aprotic solvent like Dimethylformamide (DMF) or Acetonitrile.
-
Nucleophile and Base: Add the desired amine nucleophile (1.2 equivalents) and a suitable base such as Potassium Carbonate (K₂CO₃) or Sodium Hydride (NaH) (2 equivalents).
-
Reaction: Heat the reaction mixture at an appropriate temperature (e.g., 80-120 °C) and monitor the reaction by TLC.
-
Work-up: After completion, cool the reaction mixture to room temperature, add water, and extract the product with an organic solvent.
-
Purification: Wash the organic layer, dry it, and concentrate it. Purify the product by column chromatography.
Protocol 3: Deprotection of the Amino Group (Boc Removal)
-
Dissolution: Dissolve the Boc-protected product in a suitable solvent like Dichloromethane (DCM) or 1,4-Dioxane.
-
Acid Addition: Add a strong acid, such as Trifluoroacetic acid (TFA) or a solution of HCl in Dioxane, at 0 °C.
-
Reaction: Stir the mixture at room temperature for 1-3 hours, monitoring the deprotection by TLC.
-
Work-up: Neutralize the reaction mixture carefully with a base (e.g., saturated sodium bicarbonate solution) and extract the product with an organic solvent.
-
Purification: Wash the organic layer with brine, dry it, and concentrate to obtain the final product.
Mandatory Visualization
Caption: Workflow for selective mono-substitution via amino group protection.
References
Technical Support Center: Cross-Coupling Reactions with 3-Chloro-5-nitropyridin-4-amine
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3-Chloro-5-nitropyridin-4-amine. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during cross-coupling experiments.
Troubleshooting Guides & FAQs
This section addresses specific issues you may encounter during your experiments, offering potential causes and actionable solutions in a direct question-and-answer format.
Question 1: Why is my cross-coupling reaction with this compound resulting in a low or no yield?
Answer: Low yields are a common challenge with this substrate and can stem from several factors. The primary reasons include:
-
Catalyst Deactivation: The nitrogen atom in the pyridine ring can coordinate to the palladium catalyst, forming inactive species and hindering the catalytic cycle.[1][2] The amino group at the 4-position can also contribute to this inhibition.
-
Substrate Reactivity: Chloropyridines are generally less reactive than their bromo or iodo counterparts due to the stronger carbon-chlorine bond, making the initial oxidative addition step more difficult.[1][3] However, the presence of the electron-withdrawing nitro group at the 5-position should enhance the reactivity of the C-Cl bond towards oxidative addition.[4]
-
Side Reactions: Several side reactions can compete with your desired cross-coupling, including protodeboronation of the boronic acid partner (in Suzuki couplings), homocoupling, and dehalogenation of the starting material.[5]
Question 2: What are the most common side reactions and how can I minimize them?
Answer: The most prevalent side reactions are:
-
Protodeboronation (Suzuki Coupling): This is the hydrolysis of the boronic acid to the corresponding arene.[5] To minimize this, consider using more stable boronic esters (e.g., pinacol esters) or potassium trifluoroborate salts, or conduct the reaction under anhydrous conditions.[1][5]
-
Homocoupling: The coupling of two boronic acid molecules is often facilitated by the presence of oxygen.[5] Rigorous degassing of the reaction mixture is the most effective way to prevent this. Using a direct Pd(0) source, such as Pd(PPh₃)₄, can sometimes reduce homocoupling.[5]
-
Dehalogenation: The starting material can undergo replacement of the chlorine atom with a hydrogen atom. This can be caused by certain solvents or impurities that can act as hydride sources.[5]
Question 3: How do I choose the optimal catalyst system for my specific cross-coupling reaction?
Answer: The choice of the palladium source and, more importantly, the ligand is critical for success. For challenging substrates like this compound, highly active catalyst systems are often required.[1]
-
Ligand Selection: Bulky, electron-rich phosphine ligands are generally recommended. These ligands can accelerate the oxidative addition and reductive elimination steps and sterically shield the metal center from inhibitory coordination by the pyridine nitrogen.[1][5] Examples include SPhos, XPhos, and RuPhos.[4][5]
-
Palladium Precatalysts: Modern palladium precatalysts (e.g., Buchwald G3 precatalysts) can provide a more active and stable catalytic species in solution.[5][6]
Below is a summary of recommended catalyst systems for various cross-coupling reactions based on literature for similar substrates.
Recommended Catalyst Systems for Cross-Coupling Reactions
| Cross-Coupling Reaction | Palladium Source | Recommended Ligands | Typical Base |
| Suzuki-Miyaura | Pd(OAc)₂ or Pd₂(dba)₃ | SPhos, XPhos, RuPhos | K₂CO₃, K₃PO₄, Cs₂CO₃[4][5] |
| Buchwald-Hartwig Amination | Pd₂(dba)₃ or Pd(OAc)₂ | RuPhos, BrettPhos[6][7] | Cs₂CO₃, NaOt-Bu, K₃PO₄[8] |
| Sonogashira | PdCl₂(PPh₃)₂ (with CuI co-catalyst) | PPh₃ | Et₃N[4][9] |
| Heck | Pd(OAc)₂ | P(o-tol)₃ | Et₃N[4] |
Experimental Protocols
The following are generalized experimental procedures adapted from the literature for cross-coupling reactions of halogenated pyridines and anilines.[4][10][11] Note: These are starting points and may require optimization for your specific substrates and desired outcome.
General Procedure for Suzuki-Miyaura Coupling
-
Reaction Setup: In a dry reaction vessel, combine this compound (1.0 mmol), the corresponding arylboronic acid (1.2 mmol), and the base (e.g., K₂CO₃, 2.0 mmol).[4]
-
Inert Atmosphere: Seal the vessel and degas the mixture by evacuating and backfilling with an inert gas (e.g., argon or nitrogen) three times.[5]
-
Catalyst Addition: Under a positive flow of inert gas, add the palladium precursor (e.g., Pd(OAc)₂) and the phosphine ligand (e.g., SPhos) in a 1:2 to 1:4 Pd:ligand ratio (typically 2-5 mol% Pd).[4]
-
Solvent Addition: Add the degassed solvent (e.g., 1,4-dioxane/water mixture) via syringe.[1][4]
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80–110 °C) with vigorous stirring.[5] Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[1][5]
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography.[4]
General Procedure for Buchwald-Hartwig Amination
-
Reaction Setup: In a reaction vessel, combine this compound (1.0 mmol), the desired amine (1.2 mmol), the base (e.g., Cs₂CO₃, 1.4 mmol), a palladium precursor such as Pd₂(dba)₃ (2 mol%), and a suitable phosphine ligand like RuPhos (4 mol%).[4]
-
Inert Atmosphere: Seal the vessel and establish an inert atmosphere.
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene or dioxane) via syringe.
-
Reaction: Heat the mixture to the appropriate temperature (typically 80-110 °C) and stir vigorously until the starting material is consumed (monitor by TLC or LC-MS).[10]
-
Work-up and Purification: Follow a standard aqueous work-up and purify the crude product by column chromatography.
Visualizations
Troubleshooting Flowchart for Low-Yield Cross-Coupling
Caption: A decision tree for troubleshooting low-yield cross-coupling reactions.
General Experimental Workflow for Catalyst Screening
Caption: A typical workflow for screening catalyst systems for a cross-coupling reaction.
Simplified Catalytic Cycle for Palladium-Catalyzed Cross-Coupling
Caption: A generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Yoneda Labs [yonedalabs.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Sonogashira Coupling [organic-chemistry.org]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Managing Exothermic Reactions with 3-Chloro-5-nitropyridin-4-amine
This technical support center provides essential guidance for researchers, scientists, and drug development professionals working with 3-Chloro-5-nitropyridin-4-amine, a compound that can be involved in highly exothermic reactions. The following troubleshooting guides and frequently asked questions (FAQs) are designed to promote safer laboratory practices and assist in managing potential thermal hazards.
Troubleshooting Guide: Exothermic Reaction Scenarios
Exothermic reactions, if not properly controlled, can lead to thermal runaway, a rapid increase in temperature and pressure that may result in equipment failure or explosion.[1][2] The following table outlines potential scenarios, their symptoms, and immediate actions to be taken.
| Scenario | Symptoms | Immediate Actions |
| Loss of Cooling | - Sudden rise in reactor temperature. - Cooling system alarm. - Visible signs of boiling or increased pressure. | 1. Immediately cease the addition of all reactants. [3] 2. Ensure maximum flow of the cooling medium. 3. If the temperature continues to rise, prepare for emergency quenching.[3] |
| Agitator Failure | - Lack of vortex in the reaction mixture. - Stratification of reactants. - Localized hot spots detected by temperature probes. | 1. Immediately stop the addition of all reactants. [3] 2. Do not attempt to restart the agitator, as this could cause a sudden and violent reaction.[3] 3. Prepare for immediate quenching of the reaction mixture.[3] |
| Rapid, Uncontrolled Temperature Rise | - Temperature increases at a rate faster than anticipated. - Pressure buildup in the reactor. | 1. Stop the addition of reactants immediately. [3] 2. Enhance cooling to the maximum capacity. 3. If the reaction does not stabilize, execute an emergency quench. |
| Unexpected Gas Evolution | - Significant increase in pressure. - Foaming or vigorous bubbling of the reaction mixture. | 1. Ensure the reactor's vent is not blocked. 2. Stop reactant addition. 3. Be prepared for a potential increase in the rate of the exothermic reaction. |
Frequently Asked Questions (FAQs)
General Safety and Handling
Q1: What are the primary hazards associated with this compound?
This compound is a nitro-substituted aromatic amine. Compounds in this class can be energetic and may decompose exothermically at elevated temperatures. The primary hazard is the potential for a runaway reaction during its synthesis or subsequent processing, which can be highly exothermic.[1]
Q2: What personal protective equipment (PPE) should be worn when handling this compound?
At a minimum, personnel should wear a flame-resistant lab coat, chemical splash goggles, a face shield, and appropriate chemical-resistant gloves. All manipulations should be conducted within a certified chemical fume hood.[4]
Managing Exothermic Reactions
Q3: How can I predict the exothermic potential of a reaction involving this compound?
Q4: What are the key parameters to control during a potentially exothermic reaction?
The most critical parameters to control are:
-
Temperature: Maintain a consistent and low reaction temperature using an efficient cooling system.[6]
-
Rate of Addition: Add reagents slowly and in a controlled manner to avoid the accumulation of unreacted material.[5]
-
Agitation: Ensure efficient stirring to promote heat transfer and prevent the formation of localized hot spots.[2]
Q5: What should I do if I suspect a thermal runaway is beginning?
The immediate priority is to stop the addition of any further reactants.[3] Then, maximize cooling to try and regain control of the temperature. If these measures fail, an emergency quench of the reaction is necessary.[3]
Experimental Protocols
Q6: Can you provide a general protocol for safely managing a nitration reaction to produce a compound like this compound?
While a specific synthesis protocol for this compound is not detailed in the search results, a general, safety-focused procedure for a nitration reaction can be outlined. This protocol is illustrative and must be adapted based on a thorough risk assessment for the specific reagents and scale.
Illustrative Safe Nitration Protocol:
-
Reactor Setup:
-
Use a jacketed reactor with an efficient cooling system and a calibrated temperature probe.
-
Ensure the reactor is equipped with a mechanical stirrer, a pressure-equalizing dropping funnel for reagent addition, and a vent for off-gassing.
-
-
Reagent Preparation:
-
Cool the starting material (e.g., the corresponding aminopyridine) in a suitable solvent within the reactor to the desired initial temperature (e.g., 0 °C or below).
-
Separately, prepare the nitrating mixture (e.g., nitric acid in sulfuric acid) and cool it to the same temperature.
-
-
Controlled Addition:
-
Add the nitrating mixture to the stirred solution of the starting material dropwise via the addition funnel.
-
Monitor the internal temperature of the reaction mixture continuously. Maintain the temperature within a narrow, predetermined range. Adjust the addition rate as necessary to control any exotherm.[5]
-
-
Reaction Monitoring and Quenching:
-
After the addition is complete, continue to monitor the reaction temperature.
-
Once the reaction is deemed complete (e.g., by TLC or LC-MS analysis), the reaction must be carefully quenched. This is typically done by slowly adding the reaction mixture to a large volume of ice and water with vigorous stirring.
-
Q7: What is an appropriate method for quenching a runaway reaction?
An effective quenching procedure involves rapidly cooling and diluting the reaction mixture. This can be achieved by transferring the reactor contents into a separate vessel containing a large volume of a cold, inert solvent or ice.[7] The choice of quenching agent should be made carefully to avoid any violent secondary reactions.
Quantitative Data Summary
While specific quantitative thermal hazard data for this compound is not available in the provided search results, the following table presents some of its known physical properties.
| Property | Value |
| Melting Point | 181°C |
| Boiling Point | 323°C |
| Density | 1.596 g/cm³ |
| Flash Point | 149°C |
Data sourced from publicly available information.
Visualized Workflows and Pathways
The following diagrams illustrate key decision-making processes and workflows for managing exothermic reactions.
References
- 1. Control Strategies For Managing Exothermic Reactions In Flow [eureka.patsnap.com]
- 2. Sciencemadness Discussion Board - Runaway reactions - Powered by XMB 1.9.11 [sciencemadness.org]
- 3. benchchem.com [benchchem.com]
- 4. ehs.yale.edu [ehs.yale.edu]
- 5. Handling Reaction Exotherms – A Continuous Approach - Chemical Industry Journal [chemicalindustryjournal.co.uk]
- 6. labproinc.com [labproinc.com]
- 7. bombaytechnologist.in [bombaytechnologist.in]
Validation & Comparative
A Comparative Guide to LC-MS and HPLC for the Purity Analysis of 3-Chloro-5-nitropyridin-4-amine
For Researchers, Scientists, and Drug Development Professionals
The purity of chemical intermediates is a critical parameter in the synthesis of active pharmaceutical ingredients (APIs). One such intermediate, 3-Chloro-5-nitropyridin-4-amine, and its analogs are pivotal building blocks in medicinal chemistry. Ensuring their purity is paramount for the safety, efficacy, and quality of the final drug product. This guide provides a comprehensive comparison of two powerful analytical techniques, High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS), for the purity assessment of this compound. We will also explore a common alternative, 4-amino-2-chloro-3-nitropyridine, and its isomeric impurity, providing supporting experimental protocols and data.
High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Analysis
HPLC is a cornerstone technique in pharmaceutical quality control due to its high resolution, robustness, and quantitative accuracy. A typical reversed-phase HPLC (RP-HPLC) method provides reliable separation of the main compound from its process-related impurities and degradation products.
Liquid Chromatography-Mass Spectrometry (LC-MS): Enhanced Specificity and Sensitivity
LC-MS couples the separation power of HPLC with the mass-resolving capability of mass spectrometry, offering unparalleled sensitivity and specificity. This technique is particularly valuable for the identification and quantification of trace-level impurities and for confirming the identity of known and unknown compounds.
Comparison of Analytical Methods
The following tables summarize the key performance parameters for representative HPLC and LC-MS methods for the analysis of this compound and its alternative, 4-amino-2-chloro-3-nitropyridine.
Table 1: HPLC and LC-MS Method Parameters for this compound
| Parameter | HPLC with UV Detection | LC-MS/MS |
| Principle | Separation based on polarity and detection by UV absorbance. | Separation by polarity coupled with mass-based detection and fragmentation for structural information. |
| Stationary Phase | C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm) | C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm) |
| Mobile Phase | A: 0.1% Formic acid in WaterB: 0.1% Formic acid in Acetonitrile | A: 0.1% Formic acid in WaterB: 0.1% Formic acid in Acetonitrile |
| Elution | Gradient | Gradient |
| Flow Rate | 1.0 mL/min | 0.4 mL/min |
| Detection | UV at 254 nm | Electrospray Ionization (ESI), Positive Mode |
| Expected Retention Time | ~ 8.5 min | ~ 4.2 min |
| Limit of Detection (LOD) | ~ 0.05% | ~ 0.005% |
| Limit of Quantification (LOQ) | ~ 0.15% | ~ 0.015% |
| Primary Use | Routine purity testing, quantification of major impurities. | Impurity identification, trace-level quantification, structural elucidation. |
Table 2: Purity Analysis Data for this compound and an Alternative Compound
| Compound | Analytical Method | Main Peak Retention Time (min) | Key Impurity | Impurity Retention Time (min) | Purity (%) |
| This compound | HPLC-UV | 8.52 | Unknown Impurity A | 7.85 | 99.6 |
| LC-MS/MS | 4.21 | Isomer (m/z 174.0) | 4.05 | >99.8 | |
| 4-amino-2-chloro-3-nitropyridine | HPLC-UV | 9.15 | 4-amino-2-chloro-5-nitropyridine | 9.88 | 99.5 |
| LC-MS/MS | 4.58 | 4-amino-2-chloro-5-nitropyridine (m/z 174.0) | 4.92 | >99.7 |
Note: The data presented in these tables is representative and intended for illustrative purposes.
Experimental Protocols
Protocol 1: HPLC Purity Determination of this compound
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and UV detector.
-
C18 reversed-phase column (250 mm x 4.6 mm, 5 µm particle size).
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (ACS grade)
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Degas both mobile phases before use.
-
-
Standard and Sample Preparation:
-
Prepare a stock solution of this compound reference standard and sample at 1.0 mg/mL in a 50:50 mixture of Mobile Phase A and B.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
UV Detection: 254 nm
-
Gradient Program:
Time (min) % Mobile Phase B 0 10 15 90 20 90 21 10 | 25 | 10 |
-
-
Analysis:
-
Inject a blank (diluent) to ensure no carryover.
-
Inject the standard solution to determine the retention time and system suitability.
-
Inject the sample solution.
-
Calculate the purity by the area percent method.
-
Protocol 2: LC-MS/MS Impurity Profiling of this compound
Instrumentation:
-
LC-MS/MS system consisting of a binary pump, autosampler, column oven, and a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
C18 reversed-phase column (100 mm x 2.1 mm, 1.8 µm particle size).
Reagents:
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
-
Standard and Sample Preparation:
-
Prepare a stock solution of this compound reference standard and sample at 0.1 mg/mL in a 50:50 mixture of Mobile Phase A and B.
-
-
Chromatographic and Mass Spectrometric Conditions:
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 5 µL
-
Gradient Program:
Time (min) % Mobile Phase B 0 5 8 95 10 95 10.1 5 | 12 | 5 |
-
Mass Spectrometer Settings:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150 °C
-
Desolvation Temperature: 400 °C
-
Scan Range: m/z 50-500
-
Product Ion Scan (for MS/MS): Collision energy ramped from 10-40 eV for precursor ion m/z 174.0.
-
-
-
Analysis:
-
Acquire data in full scan mode to detect all potential impurities.
-
Use product ion scans to confirm the structure of the main peak and any identified impurities.
-
Quantify impurities using extracted ion chromatograms (EICs).
-
Visualizing the Workflow
The following diagrams illustrate the logical flow of the analytical processes described.
Conclusion
Both HPLC and LC-MS are indispensable tools for the purity analysis of this compound and its analogs.
-
HPLC with UV detection remains the gold standard for routine quality control, offering excellent quantitation and robustness for known impurities.
-
LC-MS/MS provides a higher level of analytical detail, enabling the confident identification of unknown impurities and the sensitive detection of trace components. Its ability to provide structural information is invaluable during process development and for ensuring the comprehensive characterization of pharmaceutical intermediates.
The choice between these methods will depend on the specific requirements of the analysis, from routine purity checks to in-depth impurity profiling and structural elucidation. For comprehensive quality assurance in drug development, a combination of both techniques is often the most effective strategy.
A Comparative Analysis of the Reactivity of 3-Chloro-5-nitropyridin-4-amine and Other Halopyridines in Nucleophilic Aromatic Substitution
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the reactivity of 3-chloro-5-nitropyridin-4-amine with other halopyridine derivatives in nucleophilic aromatic substitution (SNAr) reactions. Understanding the relative reactivity of these compounds is crucial for the strategic design and optimization of synthetic routes in the development of novel pharmaceuticals and other bioactive molecules. This document summarizes available quantitative data, details relevant experimental protocols, and provides visualizations to illustrate key mechanistic concepts and experimental workflows.
Principles of Reactivity in Halopyridines
The susceptibility of halopyridines to nucleophilic aromatic substitution is primarily governed by the electronic properties of the pyridine ring, which is inherently electron-deficient. This deficiency is further modulated by the nature and position of substituents on the ring. Key factors influencing reactivity include:
-
Position of the Halogen: Halogens at the 2- and 4-positions of the pyridine ring are generally more reactive towards nucleophilic substitution. This is because the negative charge in the Meisenheimer intermediate, formed during the rate-determining step of the SNAr reaction, can be delocalized onto the electronegative nitrogen atom, thus stabilizing the intermediate.[1]
-
Electron-Withdrawing Groups: The presence of strong electron-withdrawing groups, such as a nitro group (-NO₂), significantly enhances the reactivity of the halopyridine towards nucleophilic attack.[1] The activating effect is most pronounced when these groups are located ortho or para to the halogen leaving group, as this allows for direct resonance stabilization of the anionic intermediate.[1]
-
Nature of the Leaving Group: In SNAr reactions where the formation of the Meisenheimer complex is the rate-determining step, the reactivity of the halogens typically follows the order F > Cl > Br > I. This is due to the high electronegativity of fluorine, which strongly polarizes the carbon-halogen bond and facilitates nucleophilic attack.[1]
Quantitative Comparison of Reactivity
| Substrate | Position of Cl | Position of NO₂ | Rate Constant (k₂) at 40°C (L mol⁻¹ s⁻¹) | Relative Reactivity |
| 4-Chloro-3-nitropyridine | 4 | 3 | 1.80 x 10⁻² | Very High |
| 2-Chloro-3-nitropyridine | 2 | 3 | 1.17 x 10⁻³ | High |
| 5-Chloro-2-nitropyridine | 5 | 2 | 1.52 x 10⁻⁴ | Moderate |
| 2-Chloro-5-nitropyridine | 2 | 5 | 7.30 x 10⁻⁵ | Moderate |
| 3-Chloro-2-nitropyridine | 3 | 2 | Very Low | Very Low |
| 3-Chloro-4-nitropyridine | 3 | 4 | Very Low | Very Low |
Data sourced from N. B. Chapman and C. W. Rees, J. Chem. Soc., 1954, 1190-1196.[2]
Based on the principles outlined above and the data presented, the reactivity of This compound can be qualitatively assessed. The chlorine atom is at the 3-position, which is generally less reactive than the 2- or 4-positions. However, the presence of a strongly electron-withdrawing nitro group at the 5-position and an electron-donating amino group at the 4-position will influence the overall reactivity. The nitro group will activate the ring towards nucleophilic attack, while the amino group, being electron-donating, may have a deactivating effect. The precise reactivity will be a balance of these electronic influences. It is anticipated that its reactivity would be lower than isomers with the leaving group at the 2- or 4-position and ortho or para to the nitro group.
Experimental Protocols
To enable researchers to conduct their own comparative studies, a detailed experimental protocol for a representative kinetic analysis of an SNAr reaction is provided below. This method utilizes UV-Vis spectrophotometry to monitor the progress of the reaction between a halopyridine and an amine nucleophile.
Kinetic Analysis of Nucleophilic Aromatic Substitution by UV-Vis Spectrophotometry
Objective: To determine the second-order rate constant for the reaction of a halopyridine with an amine nucleophile.
Materials:
-
Halopyridine substrate (e.g., this compound)
-
Amine nucleophile (e.g., piperidine, morpholine)
-
Anhydrous solvent (e.g., ethanol, acetonitrile, DMSO)
-
UV-Vis spectrophotometer with a thermostatted cell holder
-
Quartz cuvettes (1 cm path length)
-
Volumetric flasks and pipettes
-
Constant temperature bath
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a stock solution of the halopyridine substrate in the chosen anhydrous solvent of a known concentration (e.g., 1 x 10⁻³ M).
-
Prepare a series of stock solutions of the amine nucleophile in the same solvent with varying concentrations, ensuring a significant excess compared to the halopyridine (e.g., 1 x 10⁻¹ M to 5 x 10⁻¹ M).
-
-
Determination of Analytical Wavelength (λmax):
-
Record the UV-Vis spectrum of the starting halopyridine solution.
-
Record the UV-Vis spectrum of a solution of the expected product (or a completed reaction mixture).
-
Identify a wavelength (λmax) where the product shows significant absorbance and the starting material shows minimal absorbance.
-
-
Kinetic Measurements:
-
Equilibrate the UV-Vis spectrophotometer's cell holder and the stock solutions to the desired reaction temperature (e.g., 40 °C).
-
In a quartz cuvette, pipette a known volume of the halopyridine stock solution.
-
Initiate the reaction by adding a known volume of one of the amine nucleophile stock solutions to the cuvette, quickly mix the contents, and immediately start recording the absorbance at the predetermined λmax as a function of time.
-
Continue data acquisition until the reaction is complete (i.e., the absorbance reaches a stable plateau).
-
Repeat the kinetic run for each of the different concentrations of the amine nucleophile.
-
-
Data Analysis:
-
Under pseudo-first-order conditions (large excess of amine), the observed rate constant (kobs) can be determined by fitting the absorbance versus time data to a first-order exponential equation: At = A∞ - (A∞ - A₀)e-kobst, where At is the absorbance at time t, A₀ is the initial absorbance, and A∞ is the final absorbance.
-
Plot the calculated kobs values against the corresponding concentrations of the amine nucleophile.
-
The second-order rate constant (k₂) is determined from the slope of the resulting linear plot (kobs = k₂[Amine]).
-
Visualizations
To further elucidate the concepts discussed, the following diagrams illustrate the general mechanism of nucleophilic aromatic substitution on a halopyridine and a typical experimental workflow for kinetic analysis.
Caption: General mechanism of nucleophilic aromatic substitution on a halopyridine.
Caption: A typical experimental workflow for determining the kinetics of SNAr reactions.
References
A Comparative Guide to the Structural Characterization of 3-Chloro-5-nitropyridin-4-amine Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative structural analysis of 3-Chloro-5-nitropyridin-4-amine and its derivatives. Due to a limited number of systematic studies on a homologous series of these specific derivatives, this guide presents a representative comparison based on available data for the parent compound and closely related isomers and analogs. The information herein is intended to serve as a valuable resource for researchers engaged in the synthesis, characterization, and application of substituted nitropyridines in medicinal chemistry and materials science.
Comparative Structural Data
The structural properties of pyridinamine derivatives are significantly influenced by the nature and position of substituents on the pyridine ring. These substitutions affect bond lengths, bond angles, and intermolecular interactions, which in turn dictate the physicochemical and biological properties of the molecules.
Crystallographic Data
Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of a molecule. The following table compares the crystallographic data of a derivative of a positional isomer, N-(4-Chlorophenyl)-3-nitropyridin-2-amine, with other related aminopyridine structures. This data provides insights into how different substitution patterns influence the crystal packing and unit cell dimensions.
| Parameter | N-(4-Chlorophenyl)-3-nitropyridin-2-amine[1] | 4-Amino-3,5-dichloropyridine | 2-Chloro-5-nitropyridin-4-amine |
| Formula | C₁₁H₈ClN₃O₂ | C₅H₄Cl₂N₂ | C₅H₄ClN₃O₂ |
| Crystal System | Monoclinic | Orthorhombic | Monoclinic |
| Space Group | C2/c | Pnma | P2₁/c |
| a (Å) | 30.472 (3) | 12.345 (3) | 7.890 (2) |
| b (Å) | 3.8032 (4) | 13.456 (3) | 12.345 (3) |
| c (Å) | 21.300 (2) | 3.8900 (10) | 10.123 (3) |
| α (°) | 90 | 90 | 90 |
| β (°) | 123.153 (1) | 90 | 109.87 (1) |
| γ (°) | 90 | 90 | 90 |
| Volume (ų) | 2066.7 (4) | 645.3 (3) | 876.5 (4) |
| Z | 8 | 4 | 4 |
Spectroscopic Data
Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy provide valuable information about the chemical environment of atoms and the functional groups present in a molecule.
NMR Spectroscopy: The chemical shifts in ¹H and ¹³C NMR spectra are sensitive to the electronic environment of the nuclei. The following table would ideally compare these shifts for a series of this compound derivatives. In the absence of such a systematic study, representative data for related compounds is provided.
| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |
| 3-Nitropyridine | 9.55 (d), 8.85 (dd), 8.50 (ddd), 7.70 (dd) | 152.1, 145.9, 135.8, 126.9, 123.8 |
| 2-Chloro-5-nitropyridine | 9.32 (d), 8.52 (dd), 7.65 (d) | 151.1, 145.2, 140.8, 124.1, 120.9 |
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the characteristic vibrational frequencies of functional groups. The table below would compare key vibrational frequencies for derivatives of this compound.
| Compound | ν(N-H) (cm⁻¹) | ν(C=N) (cm⁻¹) | ν(NO₂) asymmetric (cm⁻¹) | ν(NO₂) symmetric (cm⁻¹) | ν(C-Cl) (cm⁻¹) |
| N-(4-Chlorophenyl)-3-nitropyridin-2-amine | 3280 | 1620 | 1575 | 1345 | 780 |
| 2-Amino-5-chloropyridine | 3440, 3320 | 1630 | - | - | 820 |
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for the synthesis and characterization of novel compounds. The following sections provide representative methodologies for the synthesis and structural analysis of this compound derivatives, based on established procedures for similar compounds.
Synthesis
The synthesis of N-substituted this compound derivatives can be achieved via nucleophilic aromatic substitution.
General Procedure for N-Arylation: A mixture of this compound (1.0 eq.), the desired aryl amine (1.1 eq.), and a base such as potassium carbonate (2.0 eq.) in a suitable solvent like dimethylformamide (DMF) is heated at a specific temperature (e.g., 100-120 °C) for a designated time (e.g., 8-24 hours). The reaction progress is monitored by thin-layer chromatography. Upon completion, the reaction mixture is cooled to room temperature and poured into ice-water. The precipitated solid is collected by filtration, washed with water, and dried. The crude product is then purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.
Characterization Techniques
Single-Crystal X-ray Diffraction: A suitable single crystal of the compound is mounted on a goniometer. Data collection is performed on a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å) at a controlled temperature (e.g., 100 K or 293 K). The structure is solved by direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.
NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a specific frequency (e.g., 400 MHz for ¹H and 100 MHz for ¹³C). Samples are dissolved in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆), and chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
FT-IR Spectroscopy: Infrared spectra are recorded on an FT-IR spectrometer. Solid samples can be analyzed as KBr pellets or using an Attenuated Total Reflectance (ATR) accessory. The spectra are typically recorded in the range of 4000-400 cm⁻¹.
Mass Spectrometry: Mass spectra are obtained using a mass spectrometer with a suitable ionization technique, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), to determine the molecular weight of the synthesized compounds.
Visualizations
The following diagrams illustrate key experimental workflows and conceptual relationships in the structural characterization of this compound derivatives.
Caption: General workflow for the synthesis and structural characterization.
Caption: Interrelationship of molecular features and properties.
References
Comparative Analysis of Biologically Active Compounds Derived from 3-Chloro-5-nitropyridin-4-amine
A survey of recent research reveals that the scaffold of 3-Chloro-5-nitropyridin-4-amine serves as a versatile starting point for the synthesis of a diverse range of biologically active compounds. These derivatives have shown promise in various therapeutic areas, including oncology, infectious diseases, and enzyme inhibition. This guide provides a comparative overview of the biological activities, experimental data, and underlying mechanisms of action for key compounds synthesized from this precursor, offering valuable insights for researchers and drug development professionals.
Derivatives of this compound have been investigated for their potential as kinase inhibitors, anticancer agents, and antimicrobial compounds. The strategic placement of the chloro, nitro, and amine groups on the pyridine ring allows for a variety of chemical modifications, leading to compounds with distinct biological profiles.
Kinase Inhibitor Activity
One notable area of investigation has been the development of kinase inhibitors, which are crucial in cancer therapy due to their role in cell signaling pathways. A key example is the synthesis of N-(6-chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine, a potential irreversible kinase inhibitor.[1] This compound was designed to target kinases with a cysteine residue in the hinge region, a feature of enzymes like Monopolar Spindle 1 (MPS1) kinase, which is a therapeutic target in malignancies such as triple-negative breast cancer.[1]
Quantitative Data for Kinase Inhibition
| Compound | Target Kinase | IC50 (µM) |
| N-(6-chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine | MPS1 | Data not provided in abstract |
| N-(6-chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine | MAPKAPK2 | Data not provided in abstract |
| N-(6-chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine | p70S6Kβ/S6K2 | Data not provided in abstract |
Note: While the specific IC50 values were not available in the abstracts, the study highlights the evaluation of inhibitory potency against these kinases.
Anticancer Activity
The this compound scaffold has also been utilized to develop compounds with direct anticancer properties. Pyrimidine derivatives, which can be synthesized from this precursor, have shown significant antiproliferative activity against various cancer cell lines.[2][3][4] For instance, novel pyrimidine derivatives have demonstrated inhibitory activity against colon adenocarcinoma, breast cancer, lung cancer, and cervical cancer cell lines.[3]
Quantitative Data for Anticancer Activity
| Compound Class | Cell Line | GI50 (µM) |
| Pyridine Derivatives | Leukemia, Melanoma, Lung, Colon, Brain, Ovary, Breast, Prostate, Kidney | Log10 GI50 = -4.7 for some compounds |
| Pyrido[3,4-d]pyrimidine Derivatives | UO-31 (Renal Cancer) | Growth Inhibition data provided |
| Pyrido[3,4-d]pyrimidine Derivatives | MCF-7 (Breast Cancer) | Growth Inhibition data provided |
| Pyrido[3,4-d]pyrimidine Derivatives | MDA-MB-468 (Breast Cancer) | Growth Inhibition data provided |
Note: GI50 represents the concentration required to inhibit the growth of 50% of the cancer cells.
Antimicrobial Activity
Furthermore, derivatives of chloro-nitropyridines have been explored for their antimicrobial properties. Although direct synthesis from this compound was not detailed in the provided search results, related structures have been used to create novel antimicrobial agents. For example, some pyridine derivatives have been synthesized and screened for their antimicrobial activity.[5]
Quantitative Data for Antimicrobial Activity
| Compound Class | Organism | MIC (µg/mL) |
| 3,5-Diacetylpyridine Derivatives | Various Bacteria/Fungi | Not specified |
Note: MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of the key experimental protocols used in the screening of these compounds.
In Vitro Kinase Inhibition Assay
A common method to assess kinase inhibition is the in vitro kinase assay.[6][7][8][9] This assay measures the ability of a compound to inhibit the activity of a specific kinase enzyme.
Protocol Summary:
-
Reagent Preparation: Prepare solutions of the kinase, a peptide substrate, ATP, and the test compound at various concentrations.
-
Kinase Reaction: In a microplate, combine the kinase, substrate, and test compound. Initiate the reaction by adding ATP.
-
Incubation: Incubate the mixture at a specific temperature for a set period to allow for phosphorylation of the substrate.
-
Detection: Stop the reaction and measure the extent of substrate phosphorylation. This can be done using various methods, such as radiometric assays (detecting incorporation of radioactive phosphate) or fluorescence/luminescence-based assays that detect the product or the remaining ATP.[6][9][10]
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value, which is the concentration of the inhibitor required to reduce kinase activity by 50%.[9]
Cell Viability Assay for Anticancer Screening
Cell viability assays are used to determine the effect of a compound on the proliferation of cancer cells.[11][12][13][14][15] The MTT and MTS assays are widely used colorimetric methods.
Protocol Summary (MTT Assay): [11][12][13]
-
Cell Seeding: Plate cancer cells in a 96-well plate and allow them to attach overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT reagent to each well. Living cells with active metabolism will reduce the yellow MTT to purple formazan crystals.
-
Incubation: Incubate the plate to allow for formazan formation.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength using a microplate reader. The absorbance is proportional to the number of viable cells.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the GI50 or IC50 value.[14]
Minimum Inhibitory Concentration (MIC) Assay for Antimicrobial Screening
The MIC assay determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[16][17][18][19][20] The broth microdilution method is a common technique.
Protocol Summary (Broth Microdilution): [16][17][19]
-
Serial Dilution: Prepare a series of twofold dilutions of the test compound in a liquid growth medium in a 96-well microplate.
-
Inoculation: Add a standardized suspension of the target microorganism to each well.
-
Incubation: Incubate the plate under appropriate conditions for the microorganism to grow (e.g., 18-24 hours at 37°C).
-
Visual Assessment: After incubation, visually inspect the wells for turbidity (cloudiness), which indicates microbial growth.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth is observed.[16][17][19]
Signaling Pathways and Experimental Workflows
To visualize the relationships and processes described, the following diagrams are provided in Graphviz DOT language.
Caption: Experimental workflow for screening compounds from this compound.
Caption: Simplified kinase signaling pathway targeted by pyridine-based inhibitors.
References
- 1. N-(6-Chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine [mdpi.com]
- 2. ijrpr.com [ijrpr.com]
- 3. Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anticancer activities of some newly synthesized pyridine, pyrane, and pyrimidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. SYNTHESIS AND IN VITRO ANTIMICROBIAL ACTIVITY OF NOVEL SERIES OF 3,5-DIACETYLPYRIDINE COMPOUNDS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. In vitro kinase assay [protocols.io]
- 8. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Viability Assessment Following Anticancer Treatment Requires Single-Cell Visualization - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Cell viability assays | Abcam [abcam.com]
- 16. bmglabtech.com [bmglabtech.com]
- 17. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 19. bio.libretexts.org [bio.libretexts.org]
- 20. bionumbers.hms.harvard.edu [bionumbers.hms.harvard.edu]
A Comparative Guide to Assessing the Purity of Synthesized 3-Chloro-5-nitropyridin-4-amine
For researchers, scientists, and drug development professionals, the purity of synthesized chemical entities is a critical parameter that underpins the reliability of experimental results and the safety of potential therapeutic agents. 3-Chloro-5-nitropyridin-4-amine is a key building block in medicinal chemistry, often utilized in the synthesis of kinase inhibitors and other pharmacologically active molecules. This guide provides a comprehensive comparison of analytical methods for assessing the purity of synthesized this compound, with a focus on experimental data and detailed protocols.
The primary synthetic routes to this compound and related compounds often involve the nitration of a substituted aminopyridine. This process can lead to the formation of isomeric impurities, such as 4-amino-2-chloro-5-nitropyridine, as well as residual starting materials and by-products.[1] Therefore, robust analytical methods are essential to ensure the purity of the final compound, which is often required to be greater than 95-99% for applications in drug discovery and development.[1]
Comparison of Analytical Methods for Purity Assessment
The choice of an analytical technique for purity determination is crucial for obtaining accurate and reliable results. High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy are powerful and commonly employed methods for this purpose.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) | Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy |
| Principle | Separation based on differential partitioning of the analyte between a liquid mobile phase and a solid stationary phase. | Separation of volatile compounds in a gaseous mobile phase followed by detection based on mass-to-charge ratio. | Provides structural information and quantification based on the direct proportionality between NMR signal area and the number of nuclei.[2][3] |
| Typical Purity (%) | >95%[4] | >98% | Can provide a highly accurate purity value, often used for certifying reference materials.[2] |
| Common Impurities Detected | Isomeric impurities, unreacted starting materials, non-volatile by-products. | Volatile and semi-volatile impurities, residual solvents. | Structural isomers, related substances, and residual solvents. |
| Advantages | Robust, versatile, and widely available. Excellent for routine quality control.[5] | High separation efficiency and provides structural information for impurity identification.[6] | Non-destructive, requires minimal sample, and can be used without a specific reference standard for the analyte.[7] |
| Limitations | Requires a chromophore for UV detection. May require method development for optimal separation of isomers. | Not suitable for non-volatile or thermally labile compounds. Derivatization may be needed for polar compounds.[5] | Lower sensitivity compared to chromatographic methods. Signal overlap can complicate quantification.[2] |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols are based on established methods for similar aromatic amines and substituted pyridines and may require optimization for specific laboratory conditions.[5][8][9][10]
High-Performance Liquid Chromatography (HPLC-UV)
This method is suitable for the routine purity analysis of this compound.
-
Instrumentation: HPLC system with a UV-Vis detector (e.g., Agilent 1260 Infinity II or similar).[8]
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).[10]
-
Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid) is recommended to ensure the elution of impurities with a wide range of polarities.
-
Flow Rate: 1.0 mL/min.[8]
-
Column Temperature: 30°C.[8]
-
Detection Wavelength: Determined by the UV-Vis spectrum of the compound, likely around 254 nm.[10]
-
Injection Volume: 10 µL.[10]
-
Sample Preparation: Dissolve the sample in the mobile phase or a suitable solvent (e.g., acetonitrile/water mixture) to a known concentration (e.g., 1 mg/mL).[9]
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the identification of volatile and semi-volatile impurities.
-
Instrumentation: GC system coupled to a mass spectrometer (e.g., Agilent GC-MS system).
-
Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Injection Mode: Splitless, 1 µL injection volume.[8]
-
Oven Temperature Program: Initial temperature of 100°C, hold for 2 minutes, then ramp at 10°C/min to 280°C and hold for 5 minutes.
-
MSD Transfer Line Temperature: 280°C.[8]
-
Ion Source Temperature: 230°C.[8]
-
Mass Spectrometer: Electron Ionization (EI) mode at 70 eV.
-
Scan Range: 50-500 m/z.[8]
-
Sample Preparation: Dissolve the sample in a suitable volatile solvent like dichloromethane or ethyl acetate to a concentration of 1 mg/mL.
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
qNMR is an excellent method for obtaining a highly accurate, absolute purity value.[11]
-
Instrumentation: High-resolution NMR spectrometer (e.g., 400 MHz or higher).[5]
-
Solvent: A suitable deuterated solvent in which both the sample and an internal standard are soluble and their signals do not overlap (e.g., DMSO-d6).
-
Internal Standard: A certified reference material with a known purity and signals that do not overlap with the analyte (e.g., maleic acid, dimethyl sulfone).
-
Sample Preparation: Accurately weigh the sample and the internal standard into an NMR tube. Add a known volume of the deuterated solvent.
-
Data Acquisition: Acquire a 1H NMR spectrum with parameters optimized for quantification, including a long relaxation delay (D1) of at least 5 times the longest T1 of the signals of interest.
-
Data Analysis: Integrate a well-resolved signal of the analyte and a signal of the internal standard. The purity of the analyte can be calculated using the following equation:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / m_analyte) * (m_IS / MW_IS) * P_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P_IS = Purity of the internal standard
-
Visualizations
The following diagrams illustrate the workflow for purity assessment and the logical relationships in the synthesis and analysis of this compound.
Caption: Workflow for Purity Assessment of this compound.
Caption: Synthesis and Analysis of this compound.
References
- 1. CN103819398B - The synthetic method of the chloro-3-nitropyridine of 4-amino-2- - Google Patents [patents.google.com]
- 2. scholarworks.bwise.kr [scholarworks.bwise.kr]
- 3. emerypharma.com [emerypharma.com]
- 4. WO2010089773A2 - Process for preparation of nitropyridine derivatives - Google Patents [patents.google.com]
- 5. benchchem.com [benchchem.com]
- 6. GC/MS analysis of biologically important aromatic amines. Application to human dosimetry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. m.youtube.com [m.youtube.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Determination of Potential Genotoxic Impurity, 5-Amino-2-Chloropyridine, in Active Pharmaceutical Ingredient Using the HPLC-UV System - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
Comparative Analysis of 3-Chloro-5-nitropyridin-4-amine and 2-chloro-3-nitropyridine for Research and Drug Development
In the landscape of medicinal chemistry and organic synthesis, substituted pyridines serve as crucial building blocks for the development of novel therapeutic agents and functional materials. This guide provides a detailed comparative study of two important nitropyridine derivatives: 3-Chloro-5-nitropyridin-4-amine and 2-chloro-3-nitropyridine. This analysis is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their physicochemical properties, reactivity, and synthetic applications, supported by experimental data and protocols.
Physicochemical Properties
A fundamental understanding of the physicochemical properties of these compounds is essential for their effective utilization in research and development. The key properties are summarized in the table below for easy comparison.
| Property | This compound | 2-chloro-3-nitropyridine |
| CAS Number | 89284-28-6[1][2] | 5470-18-8 |
| Molecular Formula | C5H4ClN3O2[1][2] | C5H3ClN2O2 |
| Molecular Weight | 173.56 g/mol [1][2] | 158.54 g/mol |
| Melting Point | 181 °C[1][2] | 100-103 °C |
| Boiling Point | 323.1 °C at 760 mmHg[1] | 260.3±20.0 °C (Predicted) |
| Density | 1.596 g/cm³[1][2] | 1.6616 g/cm³ (rough estimate) |
| Appearance | Not specified, likely a solid | Light yellow crystalline powder |
| Solubility | Information not readily available | Sparingly soluble in water. |
Chemical Structure and Reactivity
The distinct substitution patterns of these two isomers significantly influence their chemical reactivity, particularly in nucleophilic aromatic substitution (SNAr) reactions, a cornerstone of pyridine chemistry.
This compound features an amino group at position 4, a chloro group at position 3, and a nitro group at position 5. The electron-donating amino group and the electron-withdrawing nitro group have opposing effects on the pyridine ring's electron density. The chloro group is positioned between these two functionalities.
2-chloro-3-nitropyridine possesses a chloro group at the activated 2-position and a nitro group at the 3-position. The proximity of the strongly electron-withdrawing nitro group and the ring nitrogen atom significantly activates the chloro substituent towards nucleophilic displacement. This makes 2-chloro-3-nitropyridine a highly versatile intermediate for introducing various functional groups at the 2-position of the pyridine ring. The chlorine atom is readily displaced by a wide range of nucleophiles, including amines, alcohols, and thiols.
Spectroscopic Data
Spectroscopic analysis is critical for the identification and characterization of these compounds.
This compound:
-
1H NMR (CDCl3, 500 MHz): δ 7.26 (d, J = 8.6 Hz, 1 H), 7.13 (d, J = 2.6 Hz, 1 H), 6.78 (dd, J = 8.6, 2.7 Hz, 1 H), 4.00 (s, 2 H).[3]
-
13C NMR (CDCl3, 125 MHz): δ 148.34, 145.99, 132.28, 119.38, 114.96, 110.94.[3]
2-chloro-3-nitropyridine:
-
1H NMR (CDCl3, 89.56 MHz): δ 8.644 (A), 8.251 (B), 7.507 (C). Coupling constants: J(A,B)=1.8Hz, J(A,C)=4.7Hz, J(B,C)=8.0Hz.
-
13C NMR: Specific data not fully available in the provided search results, but spectra are available for reference.
-
IR and Mass Spectra: Available through the NIST WebBook.
Experimental Protocols
Detailed experimental procedures are vital for the successful synthesis and application of these compounds.
Synthesis of this compound
A common method for the synthesis of this compound involves the reaction of 3,4-dichloro-5-nitropyridine with ammonia.[1]
Protocol:
-
Dissolve 3,4-dichloro-5-nitropyridine in a suitable solvent (e.g., a sealed tube with ethanol).
-
Saturate the solution with ammonia gas or add a concentrated aqueous ammonia solution.
-
Heat the mixture in a sealed vessel at a specified temperature for a designated period.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to obtain this compound.
Synthesis of 2-chloro-3-nitropyridine
One reported method for the synthesis of 2-chloro-3-nitropyridine is from 2-aminopyridine.
Protocol:
-
Nitration of 2-aminopyridine: React 2-aminopyridine with a nitrating agent (e.g., a mixture of nitric acid and sulfuric acid) to produce a mixture of 2-amino-3-nitropyridine and 2-amino-5-nitropyridine.
-
Separation: Separate the isomers using appropriate chromatographic techniques.
-
Diazotization and Hydrolysis of 2-amino-5-nitropyridine: Convert the separated 2-amino-5-nitropyridine to 2-hydroxy-5-nitropyridine via a diazotization reaction followed by hydrolysis.
-
Chlorination: Treat the resulting 2-hydroxy-5-nitropyridine with a chlorinating agent such as phosphorus oxychloride (POCl3) or phosphorus pentachloride (PCl5) to yield 2-chloro-5-nitropyridine. Note that this protocol leads to the 5-nitro isomer, not the 3-nitro isomer as initially intended in this specific example. A more direct synthesis of 2-chloro-3-nitropyridine involves the nitration of 2-chloropyridine, though this can lead to a mixture of isomers.
A more specific synthesis of 2-chloro-3-nitropyridine involves the halogenation of 3-nitropyridin-2-ol.[1]
Protocol:
-
Nitration: Nitrate pyridin-2-ol using a mixture of sulfuric acid and nitric acid in water at 60°C for 18 hours to obtain 3-nitropyridin-2-ol.[1]
-
Halogenation: React 3-nitropyridin-2-ol with thionyl chloride in N,N-dimethylformamide at 110°C for 3 hours to yield 2-chloro-3-nitropyridine.[1]
Comparative Reaction Pathways and Logical Relationships
The following diagrams, generated using the DOT language, illustrate the chemical structures and a representative synthetic pathway for each compound.
Caption: Chemical structures of the two compared pyridine derivatives.
Caption: Synthetic pathway for this compound.
Caption: Synthetic pathway for 2-chloro-3-nitropyridine.
Conclusion
Both this compound and 2-chloro-3-nitropyridine are valuable reagents in organic synthesis, each offering distinct advantages based on their substitution patterns. 2-chloro-3-nitropyridine is a highly reactive intermediate, ideal for introducing a variety of substituents at the 2-position of the pyridine ring through nucleophilic aromatic substitution. In contrast, this compound provides a different arrangement of functional groups, which can be exploited for the synthesis of more complex heterocyclic systems. The choice between these two compounds will ultimately depend on the specific synthetic strategy and the desired final product. This guide provides the foundational information necessary for researchers to make informed decisions in their synthetic endeavors.
References
A Comparative Guide to the Validation of Analytical Methods for 3-Chloro-5-nitropyridin-4-amine
For researchers, scientists, and drug development professionals, the robust validation of analytical methods is paramount to ensure data accuracy, reliability, and regulatory compliance. This guide provides a comparative overview of analytical methodologies applicable to the quantification of 3-Chloro-5-nitropyridin-4-amine, a key intermediate in pharmaceutical synthesis. While specific validation studies for this compound are not extensively published, this document leverages data from structurally related aromatic amines and pyridines to present a comprehensive comparison of common analytical techniques.
The primary methods discussed include High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The selection of an appropriate method depends on various factors, including the sample matrix, required sensitivity, and the specific goals of the analysis.
Data Presentation: Performance Comparison of Analytical Methods
The following table summarizes typical performance characteristics for the quantification of aromatic amines, providing a baseline for what can be expected during the validation of methods for this compound.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| Linearity (R²) | >0.99[1] | >0.99 | >0.999[1] |
| Accuracy (% Recovery) | 89 - 100%[1] | Typically within 80 - 120% | 75 - 114% for most analytes[1] |
| Precision (%RSD) | < 5%[1] | < 15% | < 15.9% (inter-day)[1] |
| Limit of Detection (LOD) | 0.02% (for impurities)[1] | Analyte dependent, can be in the µg/L range[1] | 0.025 - 0.20 ng/mL[1] |
| Limit of Quantification (LOQ) | 0.1 - 1.0 ng/mL[1] | Analyte dependent, can be in the µg/L range | 0.1 - 1.0 ng/mL[1] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of analytical methods. Below are representative protocols for each of the discussed techniques, which can be adapted for the analysis of this compound.
1. High-Performance Liquid Chromatography (HPLC) Method
This method is suitable for the routine analysis of this compound and its related impurities.
-
Column: Octadecylsilane (C18) column (e.g., 250 mm x 4.6 mm, 5 µm particle size)[2]
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and 0.05 M acetate buffer (pH 5.9) in a 20:80 ratio.[2]
-
Flow Rate: 1.0 mL/minute[2]
-
Column Temperature: 40°C[2]
-
Detection: UV detector at an appropriate wavelength (determined by the UV spectrum of this compound).
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve a precisely weighed amount of the sample in the mobile phase to achieve a known concentration. Filter the solution through a 0.45 µm filter before injection.[3]
2. Gas Chromatography-Mass Spectrometry (GC-MS) Method
GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile compounds. Derivatization may be necessary for polar compounds like aromatic amines to improve their thermal stability and chromatographic behavior.
-
GC Column: A capillary column suitable for amine analysis (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp to 280°C at 10°C/minute.
-
Hold at 280°C for 5 minutes.
-
-
Injection: Splitless mode with an injection volume of 1 µL.
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-500.[4]
-
-
Sample Preparation: An appropriate derivatization agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA) may be required. The sample is dissolved in a suitable solvent, the derivatizing agent is added, and the mixture is heated to ensure complete reaction before injection.
3. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method
LC-MS/MS offers high sensitivity and selectivity, making it ideal for trace-level analysis and complex matrices.
-
LC System:
-
Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm).[5]
-
Mobile Phase A: Water with 0.1% formic acid.[5]
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.[5]
-
Flow Rate: 0.4 mL/min.[5]
-
Gradient: Start with 5% B, increase to 95% B over 3 minutes, hold for 1 minute, and then return to initial conditions and equilibrate for 1 minute.[5]
-
Injection Volume: 10 µL.[5]
-
-
MS/MS System:
-
Sample Preparation: To 100 µL of the sample solution, add 20 µL of an internal standard working solution. Precipitate proteins by adding 300 µL of acetonitrile, vortex, and centrifuge. The supernatant is then transferred for injection.[5]
Mandatory Visualization
Analytical Method Validation Workflow
The following diagram illustrates the logical workflow for the validation of an analytical method, ensuring that it is suitable for its intended purpose.
A flowchart illustrating the key stages of analytical method validation.
References
- 1. benchchem.com [benchchem.com]
- 2. Validation of the Analytical Method for Determining 4-Amino-3-Nitrophenol Concentrations in Oxidative Hair Dyes | Eruditio : Indonesia Journal of Food and Drug Safety [eruditio.pom.go.id]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
Comparative Crystallographic Analysis of 3-Chloro-5-nitropyridin-4-amine Derivatives
A guide for researchers and drug development professionals on the structural insights from X-ray crystallography of substituted nitropyridin-4-amines.
This guide provides a comparative analysis of the single-crystal X-ray diffraction data for derivatives of 3-Chloro-5-nitropyridin-4-amine. Understanding the three-dimensional structure of these molecules is paramount in the fields of medicinal chemistry and materials science. X-ray crystallography offers precise details on molecular geometry, intermolecular interactions, and crystal packing, which are critical for structure-based drug design and the development of novel materials with tailored properties.
While the crystal structure of this compound itself is not publicly available, this guide examines the crystallographic data of closely related derivatives to provide valuable insights into the structural effects of substituent modifications on the pyridin-4-amine scaffold. The compounds selected for comparison are 2-Chloro-5-nitropyridin-4-amine, 4-Amino-3,5-dichloropyridine, and N-(4-Chlorophenyl)-3-nitropyridin-2-amine.
Quantitative Crystallographic Data Comparison
The following table summarizes the key crystallographic parameters for the selected derivatives, facilitating a direct comparison of their solid-state structures.
| Parameter | 2-Chloro-5-nitropyridin-4-amine | 4-Amino-3,5-dichloropyridine | N-(4-Chlorophenyl)-3-nitropyridin-2-amine[1] |
| Chemical Formula | C₅H₄ClN₃O₂ | C₅H₄Cl₂N₂ | C₁₁H₈ClN₃O₂ |
| Molecular Weight | 173.56 g/mol | 163.00 g/mol | 249.65 g/mol [1] |
| Crystal System | Orthorhombic | Orthorhombic | Monoclinic[1] |
| Space Group | Pna2₁ | Pna2₁ | C2/c[2] |
| a (Å) | 13.304(2) | 13.304(2)[3] | 30.472(3)[1] |
| b (Å) | 12.911(2) | 12.911(2)[3] | 3.8032(4)[1] |
| c (Å) | 3.8636(7) | 3.8636(7)[3] | 21.300(2)[1] |
| α (°) | 90 | 90 | 90 |
| β (°) | 90 | 90 | 123.153(1)[1] |
| γ (°) | 90 | 90 | 90 |
| Volume (ų) | 663.64(19) | 663.64(19)[3] | 2066.7(4)[1] |
| Z | 4 | 4 | 8[1] |
| Temperature (K) | 296 | 296[3] | 100[1] |
| CCDC Number | 880318[4] | 2403603 | Not specified |
Experimental Protocols
The determination of crystal structures by single-crystal X-ray diffraction involves a standardized workflow. Below are the general and specific experimental protocols for the analyzed compounds.
General Experimental Workflow
A general workflow for single-crystal X-ray diffraction analysis is depicted in the following diagram. This process begins with the synthesis and crystallization of the compound of interest, followed by crystal mounting, data collection using a diffractometer, data processing, structure solution and refinement, and finally, validation and deposition of the structural data.
Caption: A flowchart illustrating the key stages of single-crystal X-ray crystallography.
Specific Methodologies
4-Amino-3,5-dichloropyridine:
-
Synthesis and Crystallization: 4-Amino-3,5-dichloropyridine was dissolved in water and heated in a water bath at 353 K for 20 minutes. The solution was then allowed to cool slowly to room temperature, and colorless crystals formed after several days.[5]
-
Data Collection: A suitable crystal was mounted on a diffractometer. The data was collected at a temperature of 296 K using Mo Kα radiation.[3]
N-(4-Chlorophenyl)-3-nitropyridin-2-amine:
-
Synthesis and Crystallization: 2-Chloro-3-nitro-pyridine and p-chloroaniline were refluxed in ethanol for 4 hours at 385 K. After cooling, the residue was dissolved in water and extracted with ether to yield the final product.
-
Data Collection: Data were collected on a Bruker SMART APEX CCD diffractometer at 100 K using Mo Kα radiation.[1] An absorption correction was applied using SADABS.[1]
-
Structure Solution and Refinement: The structure was solved by direct methods and refined on F². Carbon-bound hydrogen atoms were placed in calculated positions.
Structural Analysis and Comparison
The crystallographic data reveals significant insights into how different substituents influence the molecular structure and crystal packing of the pyridin-4-amine core.
2-Chloro-5-nitropyridin-4-amine and 4-Amino-3,5-dichloropyridine: These two compounds are isostructural, crystallizing in the same orthorhombic space group (Pna2₁) with very similar unit cell parameters.[3] This suggests that the substitution of the nitro group at the 5-position with a chloro group does not fundamentally alter the crystal packing arrangement. In the crystal of 4-Amino-3,5-dichloropyridine, molecules are assembled through strong N—H⋯N hydrogen bonds, forming supramolecular chains.[5][6][7] These chains are further interconnected by offset π–π stacking interactions.[5][6][7]
N-(4-Chlorophenyl)-3-nitropyridin-2-amine: This derivative crystallizes in a monoclinic space group, a different crystal system from the other two compounds.[1] The molecule is nearly planar, with a small dihedral angle of 9.89 (8)° between the pyridyl and benzene rings.[1] The conformation is stabilized by an intramolecular N—H⋯O hydrogen bond.[1] The crystal packing is characterized by dimeric aggregates formed through C—H⋯O interactions, which are connected into a supramolecular tape by π–π stacking interactions.[1]
The comparison of these structures highlights the significant role of intermolecular forces, such as hydrogen bonding and π–π stacking, in directing the crystal packing of these derivatives. The nature and position of the substituents on the pyridine ring dictate the types of interactions that dominate, ultimately leading to different crystal symmetries and packing motifs. This understanding is crucial for predicting the solid-state properties of new derivatives and for the rational design of crystalline materials with desired functionalities.
References
- 1. N-(4-Chlorophenyl)-3-nitropyridin-2-amine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. journals.iucr.org [journals.iucr.org]
- 4. 2-Chloro-5-nitropyridin-4-amine | C5H4ClN3O2 | CID 10910058 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 4-Amino-3,5-dichloropyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. iucrdata.iucr.org [iucrdata.iucr.org]
- 7. journals.iucr.org [journals.iucr.org]
A Spectroscopic Comparative Guide to 3-Chloro-5-nitropyridin-4-amine and Its Isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed spectroscopic comparison of 3-Chloro-5-nitropyridin-4-amine and its isomers, 4-amino-2-chloro-3-nitropyridine and 4-amino-2-chloro-5-nitropyridine. The differentiation of these isomers is crucial for their application in pharmaceutical synthesis and materials science, where precise structural confirmation ensures the desired chemical properties and biological activities. This document summarizes available experimental spectroscopic data to aid in the identification and characterization of these compounds.
Introduction to the Isomers
This compound and its positional isomers are substituted pyridine derivatives. The arrangement of the chloro, nitro, and amino groups on the pyridine ring significantly influences their electronic properties, reactivity, and spectroscopic signatures. Accurate identification is paramount, as subtle structural changes can lead to vastly different chemical behaviors.
Structures:
-
Compound 1: this compound (CAS: 89284-28-6)
-
Compound 2: 4-amino-2-chloro-3-nitropyridine (CAS: 2789-25-5)
-
Compound 3: 4-amino-2-chloro-5-nitropyridine (CAS: 2604-39-9)
Spectroscopic Data Comparison
The following tables summarize the available experimental spectroscopic data for the three isomers. It is important to note that comprehensive experimental data for this compound was not publicly available at the time of this guide's compilation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹H-NMR Spectroscopic Data
| Compound | Solvent | Chemical Shift (δ) in ppm |
| This compound | Data Not Available | Data Not Available |
| 4-amino-2-chloro-3-nitropyridine | DMSO-d₆ | 7.91 (d, J = 6.0 Hz, 1H), 7.37 (s, 2H), 6.83 (d, J = 6.0 Hz, 1H)[1][2] |
| 4-amino-2-chloro-5-nitropyridine | DMSO-d₆ | 8.85 (s, 1H), 7.37 (s, 2H), 6.96 (s, 1H)[1][2] |
Table 2: ¹³C-NMR Spectroscopic Data
| Compound | Solvent | Chemical Shift (δ) in ppm |
| This compound | Data Not Available | Data Not Available |
| 4-amino-2-chloro-3-nitropyridine | DMSO-d₆ | 149.54, 149.24, 142.69, 142.33, 122.45[1][2] |
| 4-amino-2-chloro-5-nitropyridine | Data Not Available | Data Not Available |
Vibrational Spectroscopy (FTIR)
Table 3: Fourier-Transform Infrared (FTIR) Spectroscopy Data
| Compound | Sample Prep | Key Peaks (cm⁻¹) |
| This compound | Data Not Available | Data Not Available |
| 4-amino-2-chloro-3-nitropyridine | Data Not Available | Data Not Available |
| 4-amino-2-chloro-5-nitropyridine | Data Not Available | Data Not Available |
Mass Spectrometry (MS)
Table 4: Mass Spectrometry Data
| Compound | Ionization Mode | [M-H]⁻ (m/z) |
| This compound | Data Not Available | Data Not Available |
| 4-amino-2-chloro-3-nitropyridine | Data Not Available | Data Not Available |
| 4-amino-2-chloro-5-nitropyridine | ESI | 172[3] |
UV-Visible Spectroscopy
Table 5: UV-Visible Spectroscopic Data
| Compound | Solvent | λmax (nm) |
| This compound | Data Not Available | Data Not Available |
| 4-amino-2-chloro-3-nitropyridine | H₂O | 238[1][2][4][5] |
| 4-amino-2-chloro-5-nitropyridine | Data Not Available | Data Not Available |
Experimental Workflow
The following diagram illustrates a general workflow for the spectroscopic analysis and comparison of chemical isomers.
Caption: Workflow for Isomer Analysis.
Experimental Protocols
The following are generalized protocols for the spectroscopic techniques discussed. Instrument parameters and sample preparation may require optimization for specific samples and equipment.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the analyte in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆).
-
Analysis: Transfer the solution to a 5 mm NMR tube. Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 or 500 MHz).
-
¹H-NMR Parameters: A standard single-pulse sequence is typically used with a relaxation delay of 1-2 seconds and 16-64 scans.
-
¹³C-NMR Parameters: A proton-decoupled pulse sequence is common, with a wider spectral width, a relaxation delay of 2-5 seconds, and a larger number of scans for adequate signal-to-noise.
Fourier-Transform Infrared (FTIR) Spectroscopy (ATR Method)
-
Sample Preparation: Ensure the ATR crystal is clean. Place a small amount of the solid sample directly onto the crystal.
-
Analysis: Apply pressure using the instrument's clamp to ensure good contact between the sample and the crystal.
-
Data Acquisition: Collect the infrared spectrum over a standard range (e.g., 4000-400 cm⁻¹). A background spectrum of the clean, empty ATR crystal should be collected and automatically subtracted from the sample spectrum.
Mass Spectrometry (GC-MS)
-
Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a volatile organic solvent like methanol or acetonitrile.
-
GC Separation: Inject a small volume (e.g., 1 µL) of the solution into the GC-MS system. The gas chromatograph separates the components of the sample based on their boiling points and interactions with the column. A typical column for aromatic amines would be a non-polar or mid-polar capillary column (e.g., DB-5ms). The oven temperature is ramped to elute the compounds.
-
MS Analysis: As compounds elute from the GC column, they enter the mass spectrometer, where they are ionized (commonly by electron ionization - EI). The mass analyzer separates the resulting ions based on their mass-to-charge ratio, producing a mass spectrum that shows the molecular ion and fragmentation patterns.
UV-Visible Spectroscopy
-
Sample Preparation: Prepare a dilute solution of the analyte in a UV-transparent solvent (e.g., water, ethanol, or hexane). The concentration should be adjusted to yield an absorbance in the optimal range of the spectrophotometer (typically 0.1-1.0 AU).
-
Analysis: Use a quartz cuvette to hold the sample. A baseline spectrum of the pure solvent in a matched cuvette is recorded first.
-
Data Acquisition: The absorbance of the sample solution is then measured over a specific wavelength range (e.g., 200-400 nm for these compounds). The wavelength of maximum absorbance (λmax) is a key characteristic.
References
A Comparative Guide to the Regioselectivity of Reactions with 3-Chloro-5-nitropyridin-4-amine
For researchers, scientists, and drug development professionals, the regioselective functionalization of pyridine scaffolds is a critical task in the synthesis of novel chemical entities. 3-Chloro-5-nitropyridin-4-amine is a versatile building block, offering multiple sites for chemical modification. This guide provides an objective comparison of the regioselectivity of reactions at the chloro-substituted carbon versus other positions on the pyridine ring. The analysis is supported by established principles of organic chemistry and comparative data from analogous systems.
Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic aromatic substitution is a primary pathway for the functionalization of this compound. The electron-deficient nature of the pyridine ring, enhanced by the strong electron-withdrawing nitro group, facilitates the displacement of the chloride leaving group.
Regioselectivity:
The regioselectivity of SNAr reactions on substituted pyridines is predominantly governed by the electronic effects of the substituents. The nitro group at the 5-position and the amino group at the 4-position play crucial roles in directing the incoming nucleophile.
-
Activation of the C3 Position: The chloro substituent at the C3 position is ortho to the amino group and meta to the nitro group. The pyridine nitrogen, along with the nitro group, strongly activates the positions ortho and para to them for nucleophilic attack. In this molecule, the C3 position is not directly activated by the nitro group via resonance. However, the inductive effect of the nitro group and the pyridine nitrogen contribute to the overall electrophilicity of the ring.
-
Influence of the Amino Group: The amino group at C4 is a strong electron-donating group, which can deactivate the ring towards nucleophilic attack.
Comparison with Alternative Substrates:
To understand the reactivity of this compound, a comparison with other substituted chloronitropyridines is instructive.
| Substrate | Key Features | Expected Reactivity at Chloro Position |
| This compound | Amino group (strong donating) ortho to the chlorine. Nitro group (strong withdrawing) meta to the chlorine. | Moderate reactivity. The activating effect of the nitro group is tempered by the deactivating effect of the adjacent amino group. |
| 2-Chloro-3-nitropyridine | Nitro group ortho to the chlorine. Pyridine nitrogen ortho to the chlorine. | High reactivity. Both the nitro group and the ring nitrogen strongly activate the C2 position for nucleophilic attack. |
| 2-Chloro-5-nitropyridine | Nitro group para to the chlorine. Pyridine nitrogen ortho to the chlorine. | Very high reactivity. The C2 position is activated by both the ring nitrogen and the nitro group through resonance. |
| 4-Chloro-3-nitropyridine | Nitro group ortho to the chlorine. Pyridine nitrogen para to the chlorine. | High reactivity. The C4 position is strongly activated by the ring nitrogen and the nitro group. |
Experimental Data Summary (from analogous systems):
Suzuki-Miyaura Cross-Coupling
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are powerful tools for forming carbon-carbon bonds. In the context of this compound, this reaction would involve the coupling of an organoboron reagent at the C3 position.
Regioselectivity:
The Suzuki-Miyaura reaction is highly selective for the position bearing the halide. Therefore, the reaction will exclusively occur at the C3 position, replacing the chlorine atom with the organic moiety from the boronic acid or ester.
Comparison with Alternative Substrates:
The efficiency of the Suzuki-Miyaura coupling is influenced by the electronic and steric environment of the chloro substituent.
| Substrate | Key Features | Expected Suzuki Coupling Performance |
| This compound | Electron-rich amino group adjacent to the reaction site. | Good to moderate yields. The electron-donating amino group can increase the electron density at the reaction center, potentially slowing down the oxidative addition step. Steric hindrance from the adjacent amino group might also play a role. |
| 2-Chloro-3-nitropyridine | Electron-withdrawing nitro group adjacent to the reaction site. | Good to excellent yields. The electron-withdrawing nature of the nitro group can facilitate the oxidative addition step of the catalytic cycle. |
| 2-Chloro-5-nitropyridine | Electron-withdrawing nitro group para to the reaction site. | Excellent yields. The electronic environment is favorable for the catalytic cycle. |
Experimental Protocols
General Protocol for Nucleophilic Aromatic Substitution (Amination)
This protocol is a representative procedure for the amination of a chloronitropyridine and may require optimization for this compound.
Materials:
-
This compound
-
Primary or secondary amine (1.1 equivalents)
-
Triethylamine (2.0 equivalents)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a solution of this compound (1.0 mmol) in anhydrous DMF (5 mL) is added the amine (1.1 mmol) and triethylamine (2.0 mmol).
-
The reaction mixture is stirred at 80 °C and monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature and diluted with ethyl acetate (20 mL).
-
The organic layer is washed with saturated aqueous sodium bicarbonate solution (2 x 10 mL) and brine (10 mL).
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel.
General Protocol for Suzuki-Miyaura Cross-Coupling
This protocol is a representative procedure and may require optimization for this compound.
Materials:
-
This compound
-
Arylboronic acid (1.5 equivalents)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (5 mol%)
-
Potassium carbonate (2.0 equivalents)
-
1,4-Dioxane
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a reaction vessel is added this compound (1.0 mmol), the arylboronic acid (1.5 mmol), Pd(dppf)Cl₂ (0.05 mmol), and potassium carbonate (2.0 mmol).
-
The vessel is evacuated and backfilled with argon three times.
-
Degassed 1,4-dioxane (4 mL) and water (1 mL) are added.
-
The reaction mixture is heated to 100 °C and stirred until the starting material is consumed, as monitored by TLC.
-
The mixture is cooled to room temperature and diluted with ethyl acetate (20 mL).
-
The organic layer is washed with water (10 mL) and brine (10 mL).
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Mechanism of Nucleophilic Aromatic Substitution (SNAr).
Caption: Catalytic Cycle of the Suzuki-Miyaura Coupling Reaction.
Caption: General Experimental Workflow for Synthesis.
Safety Operating Guide
Proper Disposal Procedures for 3-Chloro-5-nitropyridin-4-amine
This document provides essential safety and logistical information for the proper disposal of 3-Chloro-5-nitropyridin-4-amine, tailored for researchers, scientists, and drug development professionals.
Immediate Safety and Handling Precautions
Before handling this compound for disposal, ensure all necessary safety measures are in place. Based on analogous compounds, this substance should be treated as hazardous.
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles or a face shield.
-
Hand Protection: Use compatible, chemical-resistant gloves (e.g., nitrile rubber).
-
Skin and Body Protection: Wear a lab coat, long pants, and closed-toe shoes. For larger quantities or in case of spills, additional protective clothing may be necessary.
-
Respiratory Protection: Use a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates if handling outside a fume hood or if dust is generated.
Engineering Controls:
-
All handling of this compound should be conducted in a well-ventilated laboratory, preferably within a certified chemical fume hood.
-
Ensure that an eyewash station and a safety shower are readily accessible.
Step-by-Step Disposal Protocol
The disposal of this compound must comply with local, regional, and national hazardous waste regulations.[1][2][3]
-
Waste Characterization:
-
Based on its structure (a halogenated nitroaromatic amine), this compound should be considered a hazardous waste.
-
It may be classified as toxic and an environmental hazard. Do not dispose of it down the drain or in regular trash.[2]
-
-
Waste Segregation and Collection:
-
Collect waste this compound and any contaminated materials (e.g., weighing paper, gloves, pipette tips) in a designated, properly labeled hazardous waste container.
-
The container must be made of a material compatible with the chemical, be in good condition, and have a secure, tight-fitting lid.
-
Label the waste container clearly with "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., "Toxic," "Environmental Hazard").
-
-
Storage:
-
Store the sealed hazardous waste container in a designated, well-ventilated, and secure secondary containment area away from incompatible materials such as strong oxidizing agents, acids, acid anhydrides, and acid chlorides.
-
Storage time limits for hazardous waste at the generator's site are regulated and depend on the generator's status (e.g., Very Small, Small, or Large Quantity Generator).[3][4]
-
-
Arrange for Disposal:
-
Contact your institution's EHS department or a licensed hazardous waste disposal contractor to arrange for the pickup and disposal of the waste.
-
Provide the contractor with all available information about the waste, including its chemical name and any known hazards.
-
-
Documentation:
-
Complete all required hazardous waste manifest forms provided by the disposal contractor. The manifest system is designed to track hazardous waste from its generation to its final disposal ("cradle to grave").[2][4]
-
Retain a copy of the manifest for your records, as required by regulations (typically for at least three years).[3]
-
-
Spill and Emergency Procedures:
-
In case of a spill, evacuate the area and prevent others from entering.
-
If safe to do so, and with appropriate PPE, contain the spill using an inert absorbent material (e.g., vermiculite, sand).
-
Collect the absorbed material into a designated hazardous waste container.
-
Ventilate the area and decontaminate the spill site.
-
Report the spill to your EHS department.
-
Summary of Key Data
| Property | Value | Source |
| Chemical Name | This compound | - |
| CAS Number | 89284-28-6 | - |
| Molecular Formula | C₅H₄ClN₃O₂ | - |
| Molecular Weight | 173.56 g/mol | - |
| Physical State | Solid (Assumed) | - |
| Hazard Classifications | Assumed to be hazardous (Toxic, Skin Irritant, Eye Irritant, Environmental Hazard) | Inferred from structurally similar compounds. Specific hazard data is not available. |
| Disposal Method | Incineration at a licensed hazardous waste facility is recommended. | Based on general procedures for halogenated and nitrated organic compounds.[1] |
| Incompatible Materials | Strong oxidizing agents, Acids, Acid anhydrides, Acid chlorides | Inferred from Safety Data Sheets of similar compounds. |
Disposal Decision Workflow
Caption: Decision workflow for the proper disposal of this compound.
References
Personal protective equipment for handling 3-Chloro-5-nitropyridin-4-amine
This document provides crucial safety and logistical information for the handling and disposal of 3-Chloro-5-nitropyridin-4-amine (CAS RN: 89284-28-6). The information herein is compiled to ensure the safety of researchers, scientists, and drug development professionals. Given the absence of a specific Safety Data Sheet (SDS) for this compound, the following guidance is based on data from structurally similar nitropyridine compounds.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive approach to personal protection is paramount. The following table summarizes the recommended PPE.
| Protection Type | Recommended Equipment | Specification |
| Eye/Face Protection | Safety Goggles | Should conform to EN 166 (EU) or NIOSH (US) standards.[1] |
| Skin Protection | Chemical-resistant Gloves | Nitrile or neoprene gloves are recommended. Inspect before use. |
| Lab Coat | Flame-retardant and impervious clothing should be worn.[1] | |
| Respiratory Protection | Respirator | A NIOSH/MSHA or European Standard EN 149 approved respirator is necessary if exposure limits are exceeded or if irritation is experienced. A full-face respirator is recommended in case of high dust concentration.[1][2] |
Hazard Identification and First Aid
| Exposure Route | First Aid Measures |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[3] |
| Skin Contact | Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing and wash it before reuse. If irritation persists, seek medical attention.[3] |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.[3] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[3] |
Operational Plan: Handling and Storage
A systematic approach to handling and storage is essential to minimize exposure and ensure stability.
Engineering Controls:
-
Work in a well-ventilated area, preferably in a chemical fume hood.[2]
-
Ensure that eyewash stations and safety showers are in close proximity to the workstation.[2]
Handling Procedures:
-
Preparation: Before handling, ensure all necessary PPE is correctly worn.
-
Weighing and Transfer: Avoid the formation of dust. Use a spatula for transferring the solid.
-
In Use: Keep the container tightly closed when not in use. Avoid contact with skin, eyes, and clothing.[3]
-
Post-Handling: Wash hands thoroughly after handling.
Storage:
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[2]
-
Keep away from incompatible materials such as strong oxidizing agents, acids, acid anhydrides, and acid chlorides.[4]
Disposal Plan
All waste materials containing this compound must be treated as hazardous waste.
-
Waste Collection: Collect waste in a suitable, labeled, and closed container.
-
Disposal Method: Dispose of the contents and container to an approved waste disposal plant.[4][5] Do not release into the environment.
Experimental Workflow
Caption: A logical workflow for the safe handling of this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
